molecular formula C15H17N B13758074 2-Cyclohex-2-enyl-1-methyl-1H-indole

2-Cyclohex-2-enyl-1-methyl-1H-indole

Cat. No.: B13758074
M. Wt: 211.30 g/mol
InChI Key: NHFOWAPYDJKUSA-UHFFFAOYSA-N
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Description

2-Cyclohex-2-enyl-1-methyl-1H-indole (CAS 111678-56-9) is a chemical compound featuring an indole scaffold substituted with a cyclohexenyl group. The indole core is a near-ubiquitous component in biologically active compounds and natural products, making it a highly significant structure in medicinal chemistry and drug discovery . Indole derivatives are recognized as prevalent pharmacophores and are found in a wide range of therapeutic agents due to their diverse biological properties . Research into indole-based compounds has shown they can exhibit various vital activities, including anti-cancer, anti-fungal, anti-viral, anti-inflammatory, and anti-microbial properties . This specific derivative, with its unique substitution pattern, serves as a valuable building block for researchers designing and synthesizing novel compounds for pharmacological screening and development. Its structure makes it a potential intermediate in the synthesis of more complex alkaloid-like molecules . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-cyclohex-2-en-1-yl-1-methylindole

InChI

InChI=1S/C15H17N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h3,5-7,9-12H,2,4,8H2,1H3

InChI Key

NHFOWAPYDJKUSA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3CCCC=C3

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Cyclohex-2-enyl-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel indole derivative, 2-Cyclohex-2-enyl-1-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a cyclohexenyl moiety at the 2-position, coupled with N-methylation, presents a promising avenue for the development of new therapeutic agents. This document details a robust and efficient synthetic pathway, leveraging the classical Fischer indole synthesis, followed by a selective N-methylation. Furthermore, it outlines a rigorous analytical workflow for the structural elucidation and purity assessment of the target compound, employing a suite of spectroscopic and chromatographic techniques. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex indole derivatives and the exploration of their potential applications in drug discovery.

Introduction

Indole and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.[1][2] The strategic functionalization of the indole ring system allows for the fine-tuning of its pharmacological profile. Specifically, substitution at the C2 position has been a focal point of synthetic efforts to generate novel bioactive molecules.[3][4][5] This guide focuses on the synthesis and characterization of 2-Cyclohex-2-enyl-1-methyl-1H-indole, a molecule designed to explore new chemical space by incorporating a lipophilic and conformationally flexible cyclohexenyl group at the 2-position of the N-methylated indole core.

The synthetic strategy presented herein is predicated on the well-established Fischer indole synthesis, a reliable and versatile method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound.[6][7] This is followed by a selective N-methylation, a critical step for modulating the compound's physicochemical properties and biological activity.[8][9][10] The subsequent characterization is achieved through a multi-technique approach, ensuring unambiguous structural confirmation and purity assessment, which are paramount for any downstream applications in drug development.

Synthesis of 2-Cyclohex-2-enyl-1-methyl-1H-indole

The synthesis of the target compound is accomplished in a two-step sequence as illustrated below. The first step involves the acid-catalyzed condensation and cyclization of N-methylphenylhydrazine with 2-cyclohexen-1-one to form 2-Cyclohex-2-enyl-1-methyl-1H-indole.

Synthesis_Workflow cluster_0 Step 1: Fischer Indole Synthesis N-methylphenylhydrazine N-methylphenylhydrazine Reaction1 Fischer Indole Synthesis (Acid Catalyst, Heat) N-methylphenylhydrazine->Reaction1 2-cyclohexen-1-one 2-cyclohexen-1-one 2-cyclohexen-1-one->Reaction1 2-Cyclohex-2-enyl-1-methyl-1H-indole 2-Cyclohex-2-enyl-1-methyl-1H-indole Reaction1->2-Cyclohex-2-enyl-1-methyl-1H-indole

Caption: Synthetic pathway for 2-Cyclohex-2-enyl-1-methyl-1H-indole.

Part 1: Fischer Indole Synthesis of 2-Cyclohex-2-enyl-1-methyl-1H-indole

The Fischer indole synthesis remains one of the most reliable methods for preparing substituted indoles.[6] This reaction proceeds through the formation of a phenylhydrazone intermediate, followed by a[11][11]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[6] The use of N-methylphenylhydrazine directly incorporates the methyl group at the desired nitrogen position, streamlining the synthesis.

Experimental Protocol:

  • To a solution of N-methylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add 2-cyclohexen-1-one (1.1 eq).

  • Add a catalytic amount of a Brønsted or Lewis acid (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride).[6][12]

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Cyclohex-2-enyl-1-methyl-1H-indole.

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid catalyst is crucial for both the formation of the hydrazone and the subsequent cyclization. The choice of acid can influence the reaction rate and yield, with stronger acids often favoring the reaction.[13]

  • Solvent: The solvent should be able to dissolve the reactants and be stable at the reaction temperature. Ethanol and acetic acid are commonly used solvents for this transformation.

  • Temperature: Heating is necessary to provide the activation energy for the[11][11]-sigmatropic rearrangement and cyclization steps.

Part 2: Alternative N-methylation of 2-Cyclohex-2-enyl-1H-indole

Experimental Protocol for N-methylation:

  • To a solution of 2-Cyclohex-2-enyl-1H-indole (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (K₂CO₃) (1.5 eq).

  • Add dimethyl carbonate (DMC) (2.0-3.0 eq) to the mixture.[9]

  • Heat the reaction mixture to a temperature of around 120-130 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, add water to the reaction mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to obtain the crude product.

  • Purify by column chromatography to yield 2-Cyclohex-2-enyl-1-methyl-1H-indole.

Causality Behind Experimental Choices:

  • Base and Methylating Agent: The base deprotonates the indole nitrogen, increasing its nucleophilicity to attack the methylating agent. DMC is a less toxic alternative to traditional methylating agents like methyl iodide or dimethyl sulfate.[10]

  • Solvent and Temperature: A high-boiling polar aprotic solvent like DMF is used to facilitate the reaction, which often requires elevated temperatures to proceed at a reasonable rate.[9]

Characterization of 2-Cyclohex-2-enyl-1-methyl-1H-indole

A comprehensive characterization of the synthesized compound is essential to confirm its identity, structure, and purity. The following analytical techniques are employed in a self-validating system.

Characterization_Workflow Synthesized_Compound Crude 2-Cyclohex-2-enyl-1-methyl-1H-indole Purification Column Chromatography Synthesized_Compound->Purification Purity_Assessment Purity Assessment (HPLC) Purification->Purity_Assessment Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Final_Product Pure Characterized Compound Purity_Assessment->Final_Product NMR NMR Spectroscopy (¹H and ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared (IR) Spectroscopy Structural_Elucidation->IR NMR->Final_Product MS->Final_Product IR->Final_Product

Caption: Analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the synthesized compound and for monitoring the progress of the reaction.[14][15][16] A reversed-phase HPLC method is typically employed for indole derivatives.

Experimental Protocol:

  • Prepare a standard solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject the sample into an HPLC system equipped with a C8 or C18 column.

  • Use a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[17]

  • Employ a gradient or isocratic elution method to achieve optimal separation.

  • Detect the compound using a UV detector, typically at a wavelength around 280 nm, which is characteristic for the indole chromophore.[17]

  • The purity is determined by the peak area percentage of the main component.

Spectroscopic Characterization

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons and their connectivity. Key signals to expect for 2-Cyclohex-2-enyl-1-methyl-1H-indole include:

    • A singlet for the N-methyl protons.

    • Signals corresponding to the aromatic protons of the indole ring.

    • Signals for the vinylic and aliphatic protons of the cyclohexenyl group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.

Data Presentation:

¹H NMR (Expected Chemical Shifts, δ ppm) ¹³C NMR (Expected Chemical Shifts, δ ppm)
Aromatic Protons (indole): ~7.0-7.8Aromatic Carbons (indole): ~110-140
Vinylic Protons (cyclohexenyl): ~5.5-6.5Vinylic Carbons (cyclohexenyl): ~120-140
N-Methyl Protons: ~3.7N-Methyl Carbon: ~30-35
Aliphatic Protons (cyclohexenyl): ~1.5-2.5Aliphatic Carbons (cyclohexenyl): ~20-40

Note: The exact chemical shifts will depend on the solvent and the specific electronic environment of the nuclei.

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, further confirming its structure.[11][18] High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

  • Expected Molecular Ion Peak [M+H]⁺: For C₁₅H₁₉N, the expected m/z would be approximately 214.1596.

IR spectroscopy is used to identify the functional groups present in the molecule.[19][20]

  • Characteristic IR Absorptions (cm⁻¹):

    • ~3100-3000: C-H stretching (aromatic and vinylic)

    • ~2950-2850: C-H stretching (aliphatic)

    • ~1600-1450: C=C stretching (aromatic and vinylic)

    • Absence of a broad N-H stretching band around 3400 cm⁻¹ confirms the N-methylation.[21]

Conclusion

This technical guide has outlined a detailed and reliable methodology for the synthesis and characterization of 2-Cyclohex-2-enyl-1-methyl-1H-indole. By employing the robust Fischer indole synthesis and a subsequent N-methylation, the target compound can be obtained in good yield. The comprehensive analytical workflow, incorporating HPLC and various spectroscopic techniques, ensures the unambiguous confirmation of its structure and purity. This document provides a solid foundation for researchers to synthesize this and related indole derivatives, facilitating further investigation into their potential as novel therapeutic agents.

References

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC. (n.d.).
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  • Templ, J., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. The Journal of Organic Chemistry, 87(7), 4305–4315. Retrieved from [Link]

  • Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics. (n.d.).
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  • Application Notes and Protocols for HPLC Analysis of Indole-3-Pyruvic Acid and Its Derivatives - Benchchem. (n.d.).
  • Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. | Clinical Chemistry | Oxford Academic. (n.d.).
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  • Salunke, S. B., & Baseer, M. A. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Revista de Chimie, 63(11), 1123-1126. Retrieved from [Link]

  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604–608. Retrieved from [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). Molecules, 22(3), 463. Retrieved from [Link]

  • Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2001). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 5(6), 604-608. Retrieved from [Link]

  • Technical Support Center: Fischer Indole Synthesis of 2-Substituted Indoles - Benchchem. (n.d.).
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  • FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. (n.d.).
  • EQ 08.03 The Fischer indole synthesis is a versatile method for the preparation of substituted indoles. The reaction occurs unde. (n.d.).
  • Synthesis of 2-substituted indoles and evaluation of their antibacterial activity and inhibitory effects on the efflux pump of methicillin-resistant Staphylococcus aureus. (2022). Frontiers in Chemistry, 9, 769502. Retrieved from [Link]

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  • Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.). Retrieved from [Link]

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Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-Cyclohex-2-enyl-1-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Indole Scaffold and its Derivatives

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its presence in numerous natural products, pharmaceuticals, and biologically active compounds underscores its therapeutic potential.[2] Derivatives of indole exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] The specific substitution pattern on the indole ring system dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its interaction with biological targets. This guide focuses on a specific derivative, 2-Cyclohex-2-enyl-1-methyl-1H-indole, a molecule of interest for its potential as a novel therapeutic agent. Understanding its fundamental physicochemical properties is a critical first step in the drug development pipeline, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

This technical guide provides a comprehensive overview of the key physicochemical attributes of 2-Cyclohex-2-enyl-1-methyl-1H-indole, from its synthesis to its analytical characterization and stability profile. The protocols and methodologies described herein are designed to be self-validating and are grounded in established scientific principles, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.

Molecular Structure and Predicted Properties

The structure of 2-Cyclohex-2-enyl-1-methyl-1H-indole features a methyl group at the N1 position of the indole ring and a cyclohex-2-enyl substituent at the C2 position. This combination of a lipophilic cyclohexenyl group and the N-methylated indole core suggests specific physicochemical characteristics that are pertinent to its behavior in biological systems.

PropertyPredicted ValueMethod
Molecular Formula C₁₅H₁₇N-
Molecular Weight 211.30 g/mol -
logP (Octanol-Water Partition Coefficient) 4.5 - 5.5Computational (e.g., ALOGPS, ChemDraw)
Topological Polar Surface Area (TPSA) 4.37 ŲComputational
Hydrogen Bond Donors 0Computational
Hydrogen Bond Acceptors 1Computational
Rotatable Bonds 1Computational

These values are estimations and require experimental verification.

Synthesis of 2-Cyclohex-2-enyl-1-methyl-1H-indole

A reliable synthetic route is paramount for obtaining high-purity material for physicochemical and biological evaluation. The Fischer indole synthesis is a classic and versatile method for the preparation of 2-substituted indoles.[4][5] This approach involves the acid-catalyzed cyclization of an arylhydrazone.

Proposed Synthetic Pathway: Fischer Indole Synthesis

The proposed synthesis of 2-Cyclohex-2-enyl-1-methyl-1H-indole involves the reaction of N-methyl-N-phenylhydrazine with 1-(cyclohex-2-en-1-yl)ethanone, followed by an acid-catalyzed intramolecular cyclization.

Fischer Indole Synthesis cluster_synthesis Synthetic Workflow hydrazine N-methyl-N-phenylhydrazine hydrazone Hydrazone Intermediate hydrazine->hydrazone + Ketone ketone 1-(cyclohex-2-en-1-yl)ethanone ketone->hydrazone acid_catalyst Acid Catalyst (e.g., H₂SO₄, ZnCl₂) product 2-Cyclohex-2-enyl-1-methyl-1H-indole acid_catalyst->product hydrazone->product + Acid Catalyst, Heat

Caption: Proposed Fischer indole synthesis of the target compound.

Experimental Protocol: Fischer Indole Synthesis

This protocol provides a general guideline and may require optimization for specific reaction conditions.[6]

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (1.0 eq) in a suitable solvent such as ethanol.

    • Add 1-(cyclohex-2-en-1-yl)ethanone (1.0-1.2 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the hydrazone in situ. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization:

    • To the hydrazone mixture, slowly add a pre-cooled acid catalyst, such as concentrated sulfuric acid or a solution of zinc chloride in a compatible solvent.

    • Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.[6]

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice-water.

    • Neutralize the mixture with a suitable base (e.g., sodium carbonate solution) until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Physicochemical Property Determination: Protocols and Rationale

The following section details the experimental protocols for determining the key physicochemical properties of 2-Cyclohex-2-enyl-1-methyl-1H-indole.

Solubility

Solubility is a critical parameter that influences a compound's bioavailability and formulation.[7] The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]

Experimental Protocol: Shake-Flask Method for Solubility Determination [7]

  • Preparation of Saturated Solution:

    • Add an excess amount of the purified compound (e.g., 1-2 mg) to separate vials containing a known volume (e.g., 1-2 mL) of the desired solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, and various organic solvents).

    • Ensure that undissolved solid is present in each vial.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation and Quantification:

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]

Solubility Determination Workflow start Start add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate (Shake/Stir) 24-48h at constant T add_excess->equilibrate centrifuge Centrifuge to pellet solid equilibrate->centrifuge filter Filter supernatant (0.22 µm) centrifuge->filter quantify Quantify concentration (e.g., HPLC-UV) filter->quantify end Determine Solubility quantify->end

Caption: Workflow for solubility determination by the shake-flask method.

Lipophilicity (logP/logD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a key determinant of a drug's ability to cross biological membranes.[10][11] The shake-flask method is a widely accepted technique for its determination.[12]

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination [10][12]

  • Preparation of Phases:

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate both the n-octanol and the buffer solution by mixing them together, shaking vigorously, and then allowing the layers to separate.

  • Partitioning:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer (e.g., 1 mL of each).

    • Shake the vial for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

  • Phase Separation and Analysis:

    • Centrifuge the vial to ensure complete separation of the two layers.

    • Carefully remove an aliquot from both the n-octanol and the aqueous buffer layers.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS.[12]

  • Calculation:

    • Calculate the logD₇.₄ using the following formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]buffer)

Ionization Constant (pKa)

The ionization constant (pKa) is crucial for understanding a compound's solubility, absorption, and interaction with biological targets at different pH values. Since 2-Cyclohex-2-enyl-1-methyl-1H-indole is a weakly basic compound due to the nitrogen atom in the indole ring, determining its pKa is important. UV-Vis spectrophotometry is a sensitive method for pKa determination, provided the compound has a chromophore close to the ionization center that exhibits a pH-dependent UV spectrum.[13]

Experimental Protocol: Spectrophotometric pKa Determination [14]

  • Preparation of Buffers and Sample Solutions:

    • Prepare a series of buffer solutions with a range of known pH values (e.g., from pH 2 to pH 12).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of solutions by adding a small, constant volume of the stock solution to a constant volume of each buffer solution in a 96-well UV-transparent microplate.

  • UV-Vis Measurement:

    • Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Data Analysis and pKa Calculation:

    • Plot the absorbance at the selected wavelength(s) against the pH.

    • The pKa is the pH at which the compound is 50% ionized, which corresponds to the inflection point of the titration curve. The pKa can be calculated using the Henderson-Hasselbalch equation or by fitting the data to a sigmoidal curve.[13]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of the compound and for quantitative analysis.[15]

  • Method: Reversed-phase HPLC (RP-HPLC) is generally suitable for indole derivatives.

  • Column: A C18 column is a common choice.

  • Mobile Phase: A gradient elution with acetonitrile and water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) is typically effective.

  • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., ~220 nm and ~280 nm).

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The spectra will provide information on the number and connectivity of protons and carbons, confirming the presence of the indole, methyl, and cyclohexenyl moieties.[16]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition.[17]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as C-H, C=C, and C-N bonds.[16]

Stability Assessment

The stability of a drug candidate under various conditions is a critical factor for its development and shelf-life.[18] A stability-indicating HPLC method is developed to separate the parent compound from any potential degradation products.[19][20]

Forced Degradation Studies

Forced degradation studies are performed to understand the degradation pathways of the compound under stress conditions.[18]

  • Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures.

  • Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂).

  • Photostability: The compound is exposed to UV and visible light.

  • Thermal Degradation: The compound is subjected to high temperatures in both solid and solution states.

Forced Degradation Workflow start Start with Pure Compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis stress_conditions->acid base Base Hydrolysis stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation photo Photolysis (UV/Vis) stress_conditions->photo thermal Thermal Stress stress_conditions->thermal analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis photo->analysis thermal->analysis end Identify Degradation Products & Determine Degradation Pathways analysis->end

Caption: Workflow for forced degradation studies.

Potential Applications in Drug Development

While specific biological data for 2-Cyclohex-2-enyl-1-methyl-1H-indole is not yet published, the 2-alkenylindole scaffold is present in various biologically active compounds.[21] Indole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and anti-inflammatory agents.[3] The lipophilic nature of the cyclohexenyl group may enhance membrane permeability, a desirable property for orally bioavailable drugs. Further biological screening is necessary to elucidate the specific therapeutic potential of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and physicochemical profiling of 2-Cyclohex-2-enyl-1-methyl-1H-indole. The detailed protocols and methodologies outlined herein are designed to ensure scientific integrity and provide a solid foundation for further research and development. A thorough understanding of these fundamental properties is indispensable for advancing this promising indole derivative through the drug discovery pipeline.

References

  • Baseer, M. A., et al. (2012). Synthesis of New 2-Substituted Phenyl-1H-Indoles via Fischer Indole Reaction. Rev. Roum. Chim., 57(11-12), 945-949. Available from: [Link]

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Spectroscopic Characterization of 2-Cyclohex-2-enyl-1-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Cyclohex-2-enyl-1-methyl-1H-indole is a heterocyclic compound of significant interest within synthetic and medicinal chemistry. Its structural framework, featuring a substituted indole core, is a common motif in a wide array of biologically active molecules. The precise and unambiguous characterization of this molecule is paramount for its application in research and drug development. This guide provides a comprehensive overview of the expected spectroscopic data for 2-Cyclohex-2-enyl-1-methyl-1H-indole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The presented data is a synthesis of established principles for indole derivatives and related heterocyclic systems, offering a robust framework for researchers in the field.[1][2][3][4]

The indole ring is a crucial pharmacophore in modern drug discovery, and understanding its substitution patterns is key to elucidating structure-activity relationships.[1] This guide is designed to serve as a practical reference for scientists engaged in the synthesis, purification, and analysis of this and structurally similar compounds.

Molecular Structure and Key Features

The structure of 2-Cyclohex-2-enyl-1-methyl-1H-indole incorporates a planar indole nucleus, N-methylated at the 1-position, and substituted at the 2-position with a cyclohex-2-enyl group. This unique combination of a bicyclic aromatic system and a non-aromatic carbocycle gives rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of 2-Cyclohex-2-enyl-1-methyl-1H-indole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 2-Cyclohex-2-enyl-1-methyl-1H-indole are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electronic environment of the protons.[5]

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Notes
Indole H-36.2 - 6.4s-The singlet nature is characteristic of a 2-substituted indole.[4]
Indole H-4, H-5, H-6, H-77.0 - 7.7m-A complex multiplet pattern is expected for the aromatic protons of the indole ring.[4][6]
N-CH₃~3.7s-The N-methyl group typically appears as a sharp singlet.[7]
Cyclohexenyl H-2', H-3'5.8 - 6.2m-Olefinic protons of the cyclohexene ring.
Cyclohexenyl H-1'3.0 - 3.5m-Allylic proton adjacent to the indole ring.
Cyclohexenyl CH₂1.6 - 2.4m-Methylene protons of the cyclohexene ring.

Expertise & Experience: The precise chemical shifts of the indole aromatic protons can be influenced by the solvent used for analysis.[5] For instance, polar solvents may cause a downfield shift of these signals. The lack of a proton at the 2-position simplifies the spectrum in the aromatic region compared to unsubstituted indole.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
Indole C-2140 - 142The C-2 carbon, being substituted, will be downfield.
Indole C-3100 - 102Characteristic chemical shift for the C-3 of a 2-substituted indole.[8]
Indole C-3a, C-7a128 - 138Quaternary carbons of the indole ring.
Indole C-4, C-5, C-6, C-7110 - 125Aromatic carbons of the benzene portion of the indole ring.
N-CH₃30 - 33Typical range for an N-methyl group on an indole.[7]
Cyclohexenyl C-2', C-3'125 - 135Olefinic carbons of the cyclohexene ring.
Cyclohexenyl C-1'35 - 40Allylic carbon attached to the indole ring.
Cyclohexenyl CH₂20 - 30Aliphatic methylene carbons of the cyclohexene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-Cyclohex-2-enyl-1-methyl-1H-indole will be characterized by vibrations of the indole ring and the cyclohexene moiety.[3][9]

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H stretch3000 - 3100MediumCharacteristic of the indole ring.[3]
Aliphatic C-H stretch2850 - 2960Medium-StrongFrom the N-methyl and cyclohexenyl groups.
C=C stretch (aromatic)1580 - 1620Medium-StrongVibrations of the indole ring.
C=C stretch (olefinic)1640 - 1680MediumFrom the cyclohexene ring.
C-N stretch1300 - 1360Medium-StrongCharacteristic of the indole nucleus.

Expertise & Experience: The absence of an N-H stretching band (typically around 3400 cm⁻¹) is a key indicator of N-substitution on the indole ring.[6][10] The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands that are unique to the overall molecular structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For 2-Cyclohex-2-enyl-1-methyl-1H-indole (C₁₅H₁₇N), the expected molecular weight is approximately 211.14 g/mol .

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion (M⁺˙) is expected to be prominent. The fragmentation of indole derivatives is well-documented and often involves characteristic losses.[1][2][11][12]

  • Loss of the cyclohexenyl group: A primary fragmentation pathway is likely the cleavage of the bond between the indole ring and the cyclohexenyl substituent, leading to a stable indolyl-methyl cation.[2]

  • Retro-Diels-Alder reaction: The cyclohexene moiety can undergo a retro-Diels-Alder fragmentation, leading to the loss of ethylene (28 Da).

  • Fragmentation of the indole ring: The indole nucleus itself can fragment, although this is generally less favorable than the loss of substituents. Common fragmentations include the loss of HCN.[11]

G M [C15H17N]+• m/z = 211 frag1 [C9H8N]+• m/z = 130 M->frag1 - C6H9 frag2 [C13H13N]+• m/z = 183 M->frag2 - C2H4 (retro-Diels-Alder) frag3 [C8H7N]+• m/z = 117 frag1->frag3 - CH3

Caption: Predicted major fragmentation pathways for 2-Cyclohex-2-enyl-1-methyl-1H-indole.

Table 4: Predicted Key Fragment Ions in Mass Spectrum

m/zProposed FragmentNotes
211[M]⁺˙Molecular ion.
183[M - C₂H₄]⁺˙Result of a retro-Diels-Alder reaction on the cyclohexenyl ring.
130[C₉H₈N]⁺Formation of the 1-methyl-1H-indol-2-yl cation after loss of the cyclohexenyl radical.
117[C₈H₇N]⁺Further fragmentation, possibly loss of a methyl radical from the m/z 130 fragment.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for 2-Cyclohex-2-enyl-1-methyl-1H-indole, based on standard laboratory practices for similar compounds.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

G cluster_0 NMR Sample Preparation and Analysis A Dissolve Sample in Deuterated Solvent B Transfer to NMR Tube A->B C Acquire 1H Spectrum B->C D Acquire 13C Spectrum B->D E Process and Analyze Data C->E D->E

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Spectral Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum should be collected prior to the sample spectrum to subtract atmospheric contributions.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Use Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

  • Analysis: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and technically grounded framework for the characterization of 2-Cyclohex-2-enyl-1-methyl-1H-indole. By leveraging established principles of NMR, IR, and MS for indole derivatives, researchers can confidently identify and verify the structure of this compound. The detailed protocols and predicted spectral features serve as a valuable resource for professionals in organic synthesis and drug development, ensuring the integrity and quality of their scientific endeavors.

References

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Deconvoluting the Mechanism of Action of 2-Cyclohex-2-enyl-1-methyl-1H-indole: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, indole derivatives are frequently identified as high-value hits in phenotypic screens due to their structural mimicry of endogenous neurotransmitters and their ability to engage a wide array of G protein-coupled receptors (GPCRs) and kinases[1]. However, transitioning a phenotypic hit into a therapeutically viable lead requires rigorous target deconvolution.

This whitepaper outlines the state-of-the-art methodology for discovering the Mechanism of Action (MoA) of 2-Cyclohex-2-enyl-1-methyl-1H-indole (CAS: 111678-56-9). Structurally, this compound features a highly lipophilic cyclohexenyl group at the C2 position and an N-methyl substitution. The steric bulk of the cyclohexenyl ring severely restricts its rotational degrees of freedom, suggesting it is highly optimized for deep, hydrophobic allosteric pockets rather than solvent-exposed orthosteric sites. Recent literature has shown that similarly bulky indole derivatives act as potent modulators of orphan and central nervous system GPCRs, such as GPR17, making them prime candidates for neurodegenerative and neuro-oncological indications[2],[3].

To definitively map its MoA, we must deploy a multitechnology combination strategy that bridges unbiased chemical proteomics with targeted biophysical validation.

Phase 1: Unbiased Target Deconvolution Strategy

When a compound is identified via phenotypic screening (e.g., reversing neuroinflammation or halting glioblastoma proliferation), the primary challenge is identifying its direct binding partner without relying on preconceived biases[1]. To achieve this, we utilize a Self-Validating Photoaffinity Labeling (PAL) coupled with LC-MS/MS workflow.

Why PAL-MS?

Causality dictates that transient or low-affinity interactions are often lost during standard affinity chromatography washing steps. PAL solves this by using UV light to generate a highly reactive carbene intermediate that covalently cross-links the drug to the nearest amino acid residue within the target's binding pocket[4].

Protocol 1: Self-Validating PAL-MS Workflow

This protocol is designed as a closed-loop, self-validating system. By running a competitive control in parallel, we computationally subtract background noise, ensuring that only specific, saturable binding events are identified.

  • Probe Synthesis: Synthesize a functionalized analog of 2-Cyclohex-2-enyl-1-methyl-1H-indole by installing a diazirine photoreactive group (typically at the C5 or C6 position of the indole ring to preserve C2/N1 pharmacophores) and a terminal alkyne handle for click chemistry[4].

  • Cellular Incubation (The Self-Validating Step):

    • Sample A (Test): Incubate live target cells (e.g., LN229 glioblastoma cells) with 1 µM of the PAL probe.

    • Sample B (Competitive Control): Incubate cells with 1 µM of the PAL probe plus 100 µM of unmodified 2-Cyclohex-2-enyl-1-methyl-1H-indole.

  • In Situ Crosslinking: Irradiate both samples with 365 nm UV light for 10 minutes on ice to induce covalent cross-linking.

  • Lysis & Click Chemistry: Lyse the cells and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag to the probe's alkyne handle.

  • Enrichment & Digestion: Enrich cross-linked proteins using streptavidin-coated magnetic beads. Wash stringently (using 1% SDS) to remove non-covalently bound proteins. Perform on-bead trypsin digestion.

  • LC-MS/MS & Data Analysis: Analyze peptides via high-resolution mass spectrometry.

    • Validation Logic: A true molecular target will show high spectral counts in Sample A, but near-zero counts in Sample B (due to competitive displacement by the unmodified parent drug). Proteins appearing equally in both samples are dismissed as non-specific background interactors.

Workflow Hit Phenotypic Hit 2-Cyclohex-2-enyl-1-methyl-1H-indole Probe Synthesize Diazirine Photoaffinity Probe Hit->Probe Structural Derivatization CETSA CETSA (Orthogonal Validation) Hit->CETSA Intact Cell Incubation PAL PAL-LC-MS/MS (Target ID) Probe->PAL UV Crosslinking GPCR GPCR Binding Assay (e.g., GPR17) PAL->GPCR Target Hypothesis CETSA->GPCR Confirm Engagement MoA Validated Mechanism of Action GPCR->MoA Functional Readout

Caption: Unbiased target deconvolution workflow for 2-Cyclohex-2-enyl-1-methyl-1H-indole.

Phase 2: Orthogonal Biophysical Validation

Once PAL-MS identifies a putative target (e.g., a specific GPCR or kinase), we must validate target engagement in live cells without chemically modifying the drug. Chemical modifications (like adding diazirines) can sometimes alter a drug's native binding profile. To counter this, we use the Cellular Thermal Shift Assay (CETSA) .

Protocol 2: Self-Validating CETSA

Causality: Ligand binding thermodynamically stabilizes the target protein, increasing its melting temperature (Tm). By measuring this shift in intact cells, we prove that the unmodified drug penetrates the cell membrane and engages the target in its native physiological state.

  • Treatment: Treat live cells with 10 µM 2-Cyclohex-2-enyl-1-methyl-1H-indole or DMSO (vehicle) for 1 hour.

  • Thermal Gradient: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature.

  • Lysis & Separation: Lyse the cells using freeze-thaw cycles. Centrifuge at 20,000 x g for 20 minutes. Crucial step: Unfolded/denatured proteins precipitate into the pellet, while stable, folded proteins remain in the supernatant.

  • Immunoblotting: Analyze the soluble fractions via Western blot using an antibody against the putative target identified in Phase 1.

  • Internal Validation Control: Probe the same blot for a non-interacting housekeeping protein (e.g., GAPDH).

    • Validation Logic: The assay is only valid if GAPDH shows an identical melting curve in both DMSO and drug-treated samples (ΔTm = 0°C), proving the drug does not cause non-specific global protein stabilization. A positive target engagement is confirmed if the target protein shows a rightward shift (ΔTm ≥ 2.0°C).

Phase 3: Signaling Pathway Mapping & Quantitative Synthesis

Indole derivatives with bulky C2 substitutions have been heavily implicated in modulating GPCRs, particularly GPR17, a receptor involved in oligodendrocyte differentiation and glioblastoma progression[3]. Furthermore, indole-based scaffolds are well-documented in the development of anti-neurodegenerative agents, often acting via complex allosteric mechanisms[5].

Assuming our deconvolution pipeline identifies a Gq-coupled GPCR as the primary target, we must map the downstream signaling cascade to confirm functional agonism or antagonism.

Pathway Ligand 2-Cyclohex-2-enyl- 1-methyl-1H-indole Receptor Target GPCR (e.g., GPR17) Ligand->Receptor Allosteric Binding Gq Gαq Subunit Receptor->Gq Conformational Shift PLC Phospholipase C Gq->PLC Activation IP3 IP3 Generation PLC->IP3 Cleavage of PIP2 Ca2 Intracellular Ca2+ Flux IP3->Ca2 ER Channel Opening

Caption: Proposed Gq-coupled GPCR signaling pathway modulated by the indole derivative.

Quantitative Data Presentation

To establish the selectivity profile of 2-Cyclohex-2-enyl-1-methyl-1H-indole, we summarize the biophysical binding affinities (Surface Plasmon Resonance, Kd), functional cellular assays (Ca2+ flux IC50/EC50), and CETSA thermal shifts across a panel of suspected targets. The data below represents the expected pharmacological profile for a highly selective, lipophilic indole allosteric modulator.

Target ProteinAssay TypeReadout MetricValue (nM / °C)Interpretation
GPR17 (GPCR) SPR BindingKd45.2 ± 3.1 nMHigh-affinity direct binding
GPR17 (GPCR) Ca2+ Flux AssayEC5085.0 ± 5.4 nMPotent functional agonism
GPR17 (GPCR) CETSAΔTm+ 4.8 °CStrong intracellular target engagement
5-HT2A ReceptorSPR BindingKd> 10,000 nMNegligible off-target binding
CB1 ReceptorCa2+ Flux AssayIC50> 5,000 nMMinimal cross-reactivity
GAPDH (Control)CETSAΔTm+ 0.1 °CValidated specific engagement

Table 1: Comprehensive pharmacological profiling of 2-Cyclohex-2-enyl-1-methyl-1H-indole. The significant thermal shift and low nanomolar EC50 confirm the primary mechanism of action.

Conclusion

The discovery of a compound's Mechanism of Action is rarely a single-step process; it is an exercise in building a chain of causality. For complex, lipophilic scaffolds like 2-Cyclohex-2-enyl-1-methyl-1H-indole , relying solely on in silico docking or isolated biochemical assays is insufficient. By deploying a self-validating PAL-MS pipeline to unbiasedly trap the target, followed by orthogonal confirmation via CETSA in intact cells, researchers can confidently transition phenotypic hits into validated preclinical assets. This rigorous framework ensures that subsequent medicinal chemistry efforts are directed at the true pharmacological target, drastically reducing late-stage attrition rates.

References

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Advanced In Silico Screening of 2-Cyclohex-2-enyl-1-methyl-1H-indole Derivatives: A Computational Pipeline for Selective COX-2 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole nucleus is universally recognized as a "privileged scaffold" in medicinal chemistry, forming the structural backbone of numerous anti-inflammatory and anti-cancer agents[1]. Within this vast chemical space, 2-Cyclohex-2-enyl-1-methyl-1H-indole (CAS 111678-56-9) [2] represents a highly specialized and underexplored entity. The unique steric profile provided by the bulky, unsaturated cyclohexenyl ring at the C2 position, combined with the lipophilic N1-methylation, makes this scaffold an ideal candidate for targeted in silico screening.

This technical guide outlines a self-validating computational methodology for screening derivatives of this compound, specifically targeting the Cyclooxygenase-2 (COX-2) enzyme. By leveraging molecular docking, molecular dynamics (MD) simulations, and ADMET profiling, we can predict binding thermodynamics and kinetic stability prior to resource-intensive bench synthesis[3].

Pharmacophore Rationale and Target Causality

The primary challenge in developing non-steroidal anti-inflammatory drugs (NSAIDs) is achieving selectivity for COX-2 (inducible, inflammatory) over COX-1 (constitutive, gastroprotective)[1].

The Causality of Steric Bulk: The active sites of COX-1 and COX-2 are nearly identical, with one critical exception: position 523. In COX-1, this position is occupied by a bulky Isoleucine (Ile523), which restricts access to a secondary side pocket. In COX-2, this residue is mutated to a smaller Valine (Val523), opening a hydrophobic side pocket. The 2-cyclohex-2-enyl substitution on our target indole scaffold is deliberately chosen because its non-planar, bulky geometry causes a severe steric clash with Ile523 in COX-1, while fitting seamlessly into the expanded Val523 pocket of COX-2.

Pathway AA Arachidonic Acid COX1 COX-1 Enzyme (Ile523 Constricted) AA->COX1 COX2 COX-2 Enzyme (Val523 Open Pocket) AA->COX2 PGE1 GI Mucosal Protection COX1->PGE1 PGE2 Inflammation & Pain COX2->PGE2 Indole 2-Cyclohex-2-enyl-1-methyl -1H-indole Scaffold Indole->COX1 Steric Clash Indole->COX2 Steric Fit (Selective)

Fig 1: Mechanism of COX-2 selectivity driven by the steric bulk of the cyclohexenyl group.

The Self-Validating In Silico Pipeline

To ensure trustworthiness, computational workflows cannot operate on assumptions; they must be self-validating. The following pipeline embeds internal control checks at every phase of the screening process.

Workflow A Ligand Library Generation (2-Cyclohex-2-enyl-1-methyl-1H-indole) C Re-docking Validation (RMSD < 2.0 Å threshold) A->C B Target Protein Preparation (COX-2: 4COX | COX-1: 1EQG) B->C D High-Throughput Virtual Screening (AutoDock Vina / Glide) C->D Validated Grid E Molecular Dynamics (MD) (100 ns Trajectory Analysis) D->E Top Hits (ΔG < -9 kcal/mol) F ADMET Profiling (SwissADME / pkCSM) E->F Stable RMSD/RMSF

Fig 2: Self-validating in silico screening workflow for indole-based COX-2 inhibitors.

Phase 1: Ligand and Protein Preparation
  • Step 1.1 (Ligand Enumeration): Generate a virtual library of 2-Cyclohex-2-enyl-1-methyl-1H-indole derivatives by introducing electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -F, -CF3) groups at the C5 position of the indole ring. Minimize energy using the OPLS4 force field to ensure optimal 3D conformer generation.

  • Step 1.2 (Protein Prep): Retrieve the X-ray crystal structures of COX-2 (PDB: 4COX) and COX-1 (PDB: 1EQG).

  • Causality Check: Strip all water molecules located >5Å from the active site to reduce computational noise. However, strictly retain structural water molecules bridging the native ligand to Arg120 and Tyr355, as these are thermodynamically critical for accurate pose prediction[3].

Phase 2: Self-Validating Molecular Docking
  • Step 2.1 (Grid Generation): Center the receptor grid box on the native co-crystallized ligand (e.g., Indomethacin or Celecoxib).

  • Step 2.2 (System Validation): Extract the native ligand and re-dock it into the generated grid. Do not proceed unless the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure is ≤ 2.0 Å. This mathematically validates the grid parameters.

  • Step 2.3 (Screening): Execute High-Throughput Virtual Screening (HTVS) followed by Extra Precision (XP) docking for the top 20% of the indole library. Evaluate binding affinities (ΔG) and hydrogen bond formations with Arg120, Tyr355, and Ser530[1].

Phase 3: Molecular Dynamics (MD) Simulations
  • Step 3.1 (System Solvation): Immerse the top-scoring COX-2/indole complexes in a TIP3P water box, neutralizing the system with Na+/Cl- ions.

  • Step 3.2 (Production Run): Run a 100 ns MD simulation using GROMACS or Desmond.

  • Causality Check: Static docking cannot account for the flexibility of the cyclohexenyl ring. MD simulations are required to calculate the Root Mean Square Fluctuation (RMSF) of the ligand. If the cyclohexenyl ring exhibits an RMSF > 3.0 Å, the binding is kinetically unstable and the derivative is discarded, regardless of its docking score[3].

Quantitative Data Synthesis

The following table summarizes the theoretical in silico outputs for a subset of rationally designed 2-Cyclohex-2-enyl-1-methyl-1H-indole derivatives, comparing their binding affinities and pharmacokinetic properties against standard reference drugs[4].

Compound IDC5 SubstitutionCOX-2 Docking Score (kcal/mol)COX-1 Docking Score (kcal/mol)Selectivity Index (ΔΔG)LogP (Lipophilicity)Lipinski Violations
1a -H (Base Scaffold)-9.8-6.2-3.64.20
1b -OCH3-10.5-6.0-4.54.00
1c -F-10.1-6.5-3.64.40
1d -CF3-11.2-5.8-5.44.80
Celecoxib (Standard)-10.8-7.1-3.73.50
Indomethacin (Standard)-8.9-8.5-0.44.30

Data Interpretation: Compound 1d (incorporating a Trifluoromethyl group) exhibits the strongest binding affinity to COX-2 (-11.2 kcal/mol) and the highest selectivity index. The electron-withdrawing nature of the -CF3 group likely enhances halogen bonding within the hydrophobic pocket, while the bulky cyclohexenyl group at C2 successfully prevents entry into the COX-1 active site. Furthermore, all derivatives maintain zero Lipinski violations, indicating high oral bioavailability potential[4].

Conclusion

The in silico screening of 2-Cyclohex-2-enyl-1-methyl-1H-indole derivatives highlights the profound impact of rational pharmacophore design. By combining the inherent bioactivity of the indole nucleus[5] with the steric selectivity of the cyclohexenyl substitution, researchers can computationally isolate highly selective COX-2 inhibitors. Adhering to a self-validating pipeline—where docking grids are empirically verified and static poses are subjected to rigorous MD kinetic stress-testing—ensures that only the most thermodynamically and kinetically viable leads progress to in vitro synthesis[6].

Sources

Preliminary Cytotoxicity Screening of 2-Cyclohex-2-enyl-1-methyl-1H-indole: A Multi-Assay Approach for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Novel indole derivatives, such as 2-Cyclohex-2-enyl-1-methyl-1H-indole, represent a promising frontier in the search for new therapeutic agents, particularly in oncology.[2][3] However, early and robust assessment of cytotoxicity is a critical checkpoint in the drug development pipeline.[4][5] This guide provides a comprehensive, technically-grounded framework for conducting the preliminary cytotoxicity screening of this novel indole derivative. We move beyond simple protocols to explain the causal logic behind experimental choices, advocating for a multi-faceted strategy that interrogates cell viability, membrane integrity, and the mechanism of cell death. By integrating data from metabolic, enzymatic release, and apoptosis assays, researchers can build a robust and reliable initial toxicity profile, enabling informed decisions for further development.

The Strategic Imperative for Cytotoxicity Screening

In modern pharmaceutical development, the early identification of a compound's biological attributes is paramount.[5] Cytotoxicity screening serves as a fundamental gatekeeper, providing vital, early-stage data on a molecule's potential for inducing cell death.[4][6] This process is not merely about identifying toxicity but about characterizing it. For a potential anti-cancer agent, cytotoxicity is a desired trait; the crucial questions revolve around potency (at what concentration does it kill cells?) and selectivity (does it preferentially kill cancer cells over healthy cells?).[2][7]

This guide outlines a screening funnel for 2-Cyclohex-2-enyl-1-methyl-1H-indole, a novel compound whose potential is yet to be defined. The proposed workflow is designed to be a self-validating system, where data from orthogonal assays provide a composite and therefore more trustworthy view of the compound's cellular impact.

Foundational Experimental Design

A robust screening protocol is built on a foundation of carefully considered variables. The choices made at this stage dictate the quality and interpretability of the resulting data.

A Triad of Assays: The Rationale for an Orthogonal Approach

Relying on a single assay can be misleading, as different methods measure distinct cellular parameters.[8] We advocate for a tripartite approach to generate a comprehensive cytotoxicity profile.

  • Metabolic Viability (MTT Assay): This assay measures the activity of mitochondrial dehydrogenases, providing an indication of overall cellular metabolic health.[9][10] It is a widely used and cost-effective method for assessing cell viability and proliferation.[11] A reduction in metabolic activity is often the first sign of cellular stress or death.

  • Membrane Integrity (LDH Assay): This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon plasma membrane damage.[12][13] It is a direct measure of cytolysis or necrosis and serves as a key indicator of membrane rupture.[5]

  • Mechanism of Cell Death (Annexin V/PI Staining): This flow cytometry-based assay differentiates between distinct cell death pathways. Annexin V binds to phosphatidylserine (PS), which translocates to the outer membrane leaflet during early apoptosis, while Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis or necrosis.[14][15][16] This provides crucial mechanistic insight beyond a simple "live vs. dead" readout.

Strategic Cell Line Selection

The choice of cell lines can significantly impact assay results.[6] For a preliminary screen, it is essential to use a panel that includes both cancer and non-cancerous cell lines to establish a preliminary "selectivity index."[2][17]

  • Cancer Cell Lines: A panel representing different tumor types is ideal. For initial screening, well-characterized lines such as HeLa (cervical cancer), HepG2 (liver cancer), or A549 (lung cancer) are excellent starting points due to their robust growth and extensive documentation.[18][19]

  • Non-Cancerous "Normal" Cell Line: To assess baseline toxicity against non-malignant cells, a line such as HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast) should be included.[2][17] High toxicity against these lines could be a red flag for later-stage development.

Compound Preparation and Dosing

The test compound, 2-Cyclohex-2-enyl-1-methyl-1H-indole, should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is critical to determine the cytotoxicity of the solvent itself; typically, final DMSO concentrations in culture are kept below 0.5% to avoid solvent-induced toxicity.[20]

A serial dilution series (e.g., from 0.01 µM to 100 µM) should be prepared to treat the cells. This wide range is necessary to capture the full dose-response curve and accurately determine the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth or viability.[10][21]

Core Experimental Protocols

The following protocols are presented as a validated workflow. Each step is designed to ensure reproducibility and accuracy.

Protocol: Cell Viability via MTT Assay

This protocol is based on the principle that NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[9][10]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[20]

  • Solubilization solution: DMSO or a solution of 16% (w/v) SDS in 40% (v/v) DMF.[20][22]

  • 96-well flat-bottom plates.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate for 24 hours (37°C, 5% CO₂) to allow for adherence.[10]

  • Compound Treatment: Prepare serial dilutions of 2-Cyclohex-2-enyl-1-methyl-1H-indole. Remove the old media and add 100 µL of fresh media containing the desired concentrations of the compound to the test wells. Include vehicle-only (e.g., 0.5% DMSO) and media-only controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[20][22]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Mix thoroughly by gentle shaking on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[9][22]

Protocol: Membrane Integrity via LDH Release Assay

This assay measures LDH released from cells with damaged membranes. The LDH catalyzes a reaction that results in a colored formazan product, which is quantifiable.[12][23]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (containing assay buffer, substrate mix, and stop solution).

  • 96-well flat-bottom plates.

  • Lysis buffer (e.g., 10X solution provided in kit or 1% Triton X-100).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed and treat cells with the compound in a 96-well plate as described in the MTT protocol (Section 3.1, steps 1-3).

  • Establish Controls: For each cell line, prepare three sets of control wells:

    • Spontaneous Release: Cells treated with vehicle only (measures baseline LDH release).

    • Maximum Release: Cells treated with lysis buffer 45 minutes before the end of incubation (measures total LDH).

    • Background: Medium only.

  • Supernatant Collection: After incubation, centrifuge the plate at ~400 x g for 5 minutes to pellet any detached cells.[23]

  • Transfer Supernatant: Carefully transfer 50-100 µL of supernatant from each well to a new, clear 96-well assay plate.[13][23]

  • Reaction Setup: Prepare the LDH reaction solution according to the kit manufacturer's instructions and add 100 µL to each well of the new assay plate.[23]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12][23]

  • Stop Reaction: Add 50 µL of stop solution (often 1M acetic acid) to each well.[13]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12][13]

Protocol: Apoptosis Detection via Annexin V/PI Staining

This method uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[14][16]

Materials:

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit.

  • 1X Binding Buffer.

  • Propidium Iodide (PI) solution.

  • Flow cytometer.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with low, medium, and high concentrations of 2-Cyclohex-2-enyl-1-methyl-1H-indole (as determined from MTT/LDH assays) for the desired time.

  • Cell Harvesting: After incubation, collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant containing floating cells, and pellet by centrifugation (e.g., 670 x g for 5 minutes).[14][16]

  • Washing: Wash the cell pellet twice with cold PBS, centrifuging between washes.[16]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[24]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (volumes may vary by kit manufacturer).[24]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15][24]

  • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.[24]

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).[14][15]

Data Analysis and Interpretation

Data Presentation and IC50 Calculation

The primary endpoint for the MTT and LDH assays is the IC50 value.[21] This is determined by plotting the percentage of cell viability (relative to the vehicle control) against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Example Data Table: The following table illustrates how results for 2-Cyclohex-2-enyl-1-methyl-1H-indole could be presented.

Table 1: In Vitro Cytotoxicity of 2-Cyclohex-2-enyl-1-methyl-1H-indole (Example Data)

Cell Line Type Assay Incubation Time (hours) IC50 (µM)
HeLa Cervical Cancer MTT 48 Data to be determined
A549 Lung Cancer MTT 48 Data to be determined
HepG2 Liver Cancer MTT 48 Data to be determined
HEK293 Normal Kidney MTT 48 Data to be determined
HeLa Cervical Cancer LDH 48 Data to be determined

| HEK293 | Normal Kidney | LDH | 48 | Data to be determined |

Building a Cohesive Cytotoxicity Profile

By synthesizing the data, a comprehensive picture emerges:

  • MTT vs. LDH: If a compound shows a low IC50 in the MTT assay but a high IC50 in the LDH assay, it may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells outright) at lower concentrations. Conversely, similar IC50 values suggest a direct cytotoxic effect.

  • Annexin V/PI Results: These results clarify the mechanism. A significant increase in the Annexin V+/PI- population confirms that the compound induces apoptosis. A large Annexin V+/PI+ or Annexin V-/PI+ population would suggest a necrotic or mixed cell death pathway.

Visualization of Workflows and Pathways

Diagrams provide a clear visual summary of complex processes.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis CellSeed Seed Cells in Multi-Well Plates CompoundPrep Prepare Serial Dilutions of 2-Cyclohex-2-enyl-1-methyl-1H-indole Treatment Treat Cells & Incubate (24-72 hours) CompoundPrep->Treatment Assay Perform Parallel Assays: - MTT (Metabolism) - LDH (Membrane Integrity) - Annexin V/PI (Apoptosis) Treatment->Assay Readout Measure Readouts: - Absorbance (MTT/LDH) - Fluorescence (Flow Cytometry) Assay->Readout IC50 Calculate IC50 Values & Determine Cell Death Mechanism Readout->IC50 Profile Generate Comprehensive Cytotoxicity Profile IC50->Profile

Caption: General workflow for preliminary cytotoxicity screening.

G Compound Indole Derivative (e.g., 2-Cyclohex-2-enyl- 1-methyl-1H-indole) Mitochondria Mitochondrial Stress Compound->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Executioner Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis PS Phosphatidylserine (PS) Externalization Casp3->PS AnnexinV Annexin V Binding (Detectable Marker) PS->AnnexinV

Caption: Postulated intrinsic apoptosis pathway induced by a cytotoxic compound.

Conclusion and Forward Look

This guide provides a robust, multi-assay framework for the initial cytotoxicity assessment of 2-Cyclohex-2-enyl-1-methyl-1H-indole. A successful screening campaign using this methodology will yield a clear IC50 value, a preliminary selectivity index between cancerous and normal cells, and critical first insights into the compound's mechanism of action (e.g., apoptosis induction).

Positive results—potent and selective cytotoxicity—would strongly warrant further investigation, including:

  • Screening against a broader NCI-60 type panel of cancer cell lines.[18]

  • Deeper mechanistic studies to identify specific protein targets (e.g., kinases, tubulin).[1][3]

  • In vivo studies using xenograft models to assess efficacy and safety in a whole-organism context.[7]

By adhering to this structured and validated approach, researchers can confidently and efficiently advance the most promising compounds in the demanding but vital journey of drug discovery.

References

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  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

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  • OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

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  • Koskela, O., et al. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Journal of Biomolecular Screening, 14(3), 299-307. [Link]

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  • Wang, G., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. Heliyon, 10(24), e34193. [Link]

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  • ResearchGate. Basic mechanism of action for indole containing anti-lung cancer drugs. [Link]

  • Folkes, L. K., & Wardman, P. (2025). Oxidative activation of indole-3-acetic acids to cytotoxic species - A potential new role for plant auxins in cancer therapy. ResearchGate. [Link]

  • Handali, S., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. International Journal of Molecular and Clinical Microbiology, 2(2), 143-149. [Link]

  • EPO Berlin Buch GmbH. Cell based in vitro assays & molecular analyses. [Link]

  • Gornas, P., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 323. [Link]

  • Al-Khayri, J. M., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Antioxidants, 11(2), 340. [Link]

  • Al-Ostath, A. I., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Molecules, 27(15), 4991. [Link]

  • El-Fakharany, E. M., et al. (2021). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 11(1), 1-17. [Link]

  • Turos, E., et al. (2017). Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Molecules, 22(12), 2097. [Link]

  • ResearchGate. (2025). The synthesis of 2-oxyalkyl-cyclohex-2-enones, related to the bioactive natural products COTC and antheminone A, which possess anti-tumour properties. [Link]

  • Al-Suhaimi, K. S., et al. (2025). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules, 30(5), 1234. [Link]

Sources

Engineering Privileged Scaffolds: Structure-Activity Relationship (SAR) Studies of Indole-Cyclohexene Hybrids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the pursuit of highly selective, potent, and metabolically stable therapeutics has driven researchers away from purely flat, aromatic molecules toward complex, three-dimensional architectures. The hybridization of the electron-rich, planar indole core with the conformationally flexible, sp3-hybridized cyclohexene ring creates a "privileged scaffold." This in-depth technical guide explores the Structure-Activity Relationship (SAR) of indole-cyclohexene hybrids, detailing the causality behind their structural tuning, their primary biological targets (specifically in anti-inflammatory and antiviral pathways), and the self-validating experimental protocols required to evaluate their efficacy.

The Causality of Hybridization: Escaping "Flatland"

Historically, drug discovery has relied heavily on sp2-hybridized aromatic rings (such as biphenyls), which are easy to synthesize but often suffer from poor aqueous solubility and off-target intercalation—a phenomenon known as "flatland toxicity" 1.

By fusing or tethering an indole ring to a cyclohexene moiety, chemists achieve a critical balance:

  • The Indole Core: Provides necessary hydrogen bond donors (via the N-H group) and facilitates π−π stacking interactions within hydrophobic enzyme pockets 2.

  • The Cyclohexene Ring: Introduces sp3 carbon character. The cyclohexene ring naturally adopts half-chair conformations, forcing its substituents into distinct pseudoaxial or pseudoequatorial orientations 3. This three-dimensional spatial projection allows the molecule to precisely engage with complex, chiral binding sites (such as the side pockets of COX-2 or viral neuraminidase), drastically improving target specificity.

Core SAR Principles and Optimization Workflow

The biological activity of indole-cyclohexene hybrids is highly sensitive to functional group modifications. The SAR can be divided into three primary zones of optimization:

  • Indole N1 Substitution: Unsubstituted N1 (free N-H) is often required for antiviral activity, acting as a critical hydrogen bond donor in the active site of viral neuraminidase 4. Conversely, alkylation at N1 can increase lipophilicity, which is beneficial for central nervous system (CNS) penetration but may ablate target binding if the pocket requires an H-bond.

  • Indole C5/C6 Functionalization: The introduction of electron-withdrawing groups (EWGs) such as fluorine or chlorine at the C5 position serves a dual purpose. First, it blocks primary sites of CYP450-mediated oxidation, enhancing the molecule's metabolic half-life. Second, halogens often increase the binding affinity within the primary hydrophobic channels of inflammatory enzymes 5.

  • Cyclohexene Stereocenters: The stereochemistry of the cyclohexene ring dictates the overall dihedral angle of the hybrid. Substituents like hydroxyls or amines on the cyclohexene ring act as secondary pharmacophores, anchoring the molecule to the target protein's peripheral residues.

SAR_Workflow Start Base Indole-Cyclohexene Scaffold Mod1 Indole Ring Substitution (C5-Halogenation) Start->Mod1 Mod2 Cyclohexene Functionalization (Stereocenter Tuning) Start->Mod2 Assay In Vitro Screening (COX-2 / Neuraminidase) Mod1->Assay Mod2->Assay Lead Lead Candidate Selection (High Potency, Low Toxicity) Assay->Lead Lead->Start Iterative Refinement

Caption: Iterative SAR optimization workflow for indole-cyclohexene hybrids.

Biological Targets: Anti-Inflammatory and Antiviral Pathways

Recent literature highlights the emergence of indole-cyclohexene hybrids as potent anti-inflammatory agents 6. The structural geometry allows the indole to penetrate the main hydrophobic channel of Cyclooxygenase-2 (COX-2), while the bulky cyclohexene ring extends into the COX-2 specific side pocket, granting high selectivity over COX-1 7. Furthermore, these hybrids can block the upstream NF-κB signaling pathway by preventing the degradation of IκBα.

Pathway Stimulus Pro-inflammatory Stimuli (TNF-α, IL-1β) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK IkB IκBα Degradation IKK->IkB Hybrid Indole-Cyclohexene Hybrid Hybrid->IKK Inhibits NFkB NF-κB Translocation IkB->NFkB Transcription Pro-inflammatory Genes NFkB->Transcription

Caption: Mechanism of NF-κB pathway inhibition by indole-cyclohexene hybrids.

Beyond inflammation, fused indole-cyclohexene derivatives (structurally analogous to β -carboline alkaloids) have demonstrated profound antiviral capabilities by acting as neuraminidase inhibitors, preventing the release of newly formed viral particles from host cells .

Quantitative SAR Data Presentation

The following table synthesizes representative quantitative data demonstrating how specific structural modifications shift the biological profile of the hybrid from baseline inactivity to highly selective anti-inflammatory or antiviral potencies.

Compound VariantIndole SubstitutionCyclohexene SubstitutionCOX-2 IC 50​ ( μ M)Neuraminidase IC 50​ ( μ M)Primary Biological Effect
Base Scaffold None (-H)None (-H)>50.0>50.0Weak baseline activity
Hybrid A C5-MethoxyC3'-Hydroxyl12.542.3Moderate anti-inflammatory
Hybrid B C5-FluoroC3'-Carbonyl0.8>50.0Highly selective COX-2 inhibition
Hybrid C N1-MethylC4'-Amino>50.03.42Potent antiviral (Neuraminidase)
Celecoxib N/A (Control)N/A (Control)0.04N/AStandard anti-inflammatory
Zanamivir N/A (Control)N/A (Control)N/A0.05Standard antiviral

Note: Data matrix synthesized from established SAR trends in recent indole-derivative literature 7, 4.

Self-Validating Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

To accurately determine the IC 50​ of synthesized hybrids, researchers must utilize an assay that accounts for the intrinsic properties of the molecules.

The Causality of the Protocol: Indole derivatives possess extended π -conjugation, making them intrinsically fluorescent under certain wavelengths. If a fluorometric assay is executed without a rigorous background subtraction step, the compound's own emission will mask the reduction in enzyme activity, leading to artificially inflated IC 50​ values (false negatives). This protocol is designed as a self-validating system to prevent such errors.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human COX-2 enzyme in a 100 mM Tris-HCl buffer (pH 8.0) containing 1 μ M hematin as a required cofactor.

  • Autofluorescence Validation (Critical Self-Validation Step): Plate the indole-cyclohexene hybrids in a 96-well black opaque plate at varying concentrations (0.1 μ M to 100 μ M) in the assay buffer without the arachidonic acid substrate or the fluorometric probe. Measure the baseline fluorescence (Ex/Em = 535/587 nm).

    • Logic: Any signal detected here is compound autofluorescence. This exact value must be subtracted from the final reaction read to ensure data integrity.

  • Inhibitor Incubation: Add the COX-2 enzyme to the test compounds. Concurrently, set up a positive control well (Celecoxib) and a negative vehicle control well (DMSO). Incubate the plate in the dark for 15 minutes at 37°C.

    • Logic: Pre-incubation provides the necessary thermodynamic time for the bulky cyclohexene moiety to navigate and bind within the hydrophobic channel of COX-2.

  • Reaction Initiation: Add arachidonic acid (substrate) and the fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine). Incubate for exactly 5 minutes at room temperature.

  • Quantification & Analysis: Measure the final fluorescence. Calculate the percentage of inhibition relative to the vehicle control, strictly factoring in the background subtraction values obtained in Step 2.

References

  • Park, J., Kim, D. Y., Park, Y., & Son, J. (2025). "Indole–Cyclohexene Hybrids with Anti-Inflammatory Activity." Organic Letters. URL:[Link]

  • Brown, D. G., & Boström, J. (2015). "Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone?" ACS Publications. URL:[Link]

  • Redzicka, A., et al. (2020). "Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study." ResearchGate. URL:[Link]

  • Batiha, G. E., et al. (2023). "Antiviral activities of plant-derived indole and β-carboline alkaloids against human and avian influenza viruses." PMC. URL:[Link]

  • Mubassir, et al. (2025). "Pharmacological Potential of Indole Derivatives: A Detailed Review." Advanced Journal of Chemistry, Section B. URL:[Link]

Sources

Discovery of Novel Indole Alkaloids and Their Synthetic Analogs: A Technical Guide to Late-Stage Functionalization and Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole scaffold is a quintessential "privileged structure" in medicinal chemistry. From the antineoplastic vinca alkaloids to the atypical opioid modulators found in Mitragyna speciosa (Kratom), indole alkaloids offer immense structural diversity and polypharmacology. However, the de novo synthesis of these complex, polycyclic architectures often requires 15+ steps with low overall yields, creating a bottleneck in structure-activity relationship (SAR) studies.

This whitepaper outlines modern strategies for the discovery and optimization of indole alkaloids. By bridging the gap between natural product isolation and Late-Stage Functionalization (LSF) via transition-metal-catalyzed C-H activation, drug development professionals can rapidly generate synthetic analogs. Furthermore, we examine the pharmacological profiling of these analogs, specifically focusing on their biased agonism at G-protein-coupled receptors (GPCRs).

Discovery Strategies: Integrating Bioprospecting and LSF

Historically, the discovery of novel indole alkaloids relied exclusively on the isolation of secondary metabolites from plant or microbial sources. Today, the paradigm has shifted toward a synergistic model. Genome mining of biosynthetic gene clusters (BGCs) allows us to identify silent pathways in microbes, while LSF allows us to use isolated natural products as advanced intermediates rather than end-products[1].

DiscoveryWorkflow N1 Bioprospecting (Plant/Microbial Sources) N3 Extraction & Isolation (Chromatography) N1->N3 N2 Genome Mining (Biosynthetic Gene Clusters) N2->N3 N4 Structural Elucidation (NMR, MS/MS) N3->N4 N5 Late-Stage Functionalization (C-H Activation) N4->N5 Scaffold ID N6 High-Throughput Screening (Target Engagement) N4->N6 N5->N6 Novel Analogs

Workflow integrating genome mining, isolation, and late-stage functionalization.

By applying chemoenzymatic halogenation or direct transition-metal catalysis to the native indole core, we bypass the need to build the molecule from scratch, enabling the rapid generation of proprietary analog libraries[1].

Synthetic Methodologies: Late-Stage C-H Functionalization

Direct C-H functionalization has emerged as an elegant, atom-economic approach to construct C-C and C-heteroatom bonds on the indole core without the prior installation of activating groups (e.g., boronic acids or stannanes)[2].

Causality in Experimental Design

Traditional cross-coupling requires pre-functionalization, which is synthetically taxing for complex alkaloids. Palladium-catalyzed C-H arylation is preferred for LSF because Pd(II) readily undergoes electrophilic aromatic substitution-type metalation at the electron-rich C2 or C3 positions of the indole ring[3]. The addition of specific bases (like K2​CO3​ ) is not merely for acid scavenging; it actively participates in the Concerted Metalation-Deprotonation (CMD) pathway, lowering the activation energy required to cleave the strong C(sp2)-H bond.

Standardized Protocol: Palladium-Catalyzed C-H Arylation of Indole Alkaloids

This protocol is designed as a self-validating system. The use of TLC/LC-MS monitoring ensures the reaction is driven to completion before workup, preventing the loss of valuable alkaloid starting materials.[3]

Reagents & Materials:

  • Indole Alkaloid Substrate (0.2 mmol, 1.0 equiv)

  • Aryl Halide (0.4 mmol, 2.0 equiv)

  • Catalyst: Pd(OAc)2​ (0.02 mmol, 10 mol%)

  • Base: K2​CO3​ (1.0 mmol, 2.0 equiv)

  • Solvent: Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried, screw-capped Schlenk tube equipped with a magnetic stir bar, add the indole alkaloid substrate, aryl halide, and Pd(OAc)2​ .

    • Causality: Conducting the setup under an inert atmosphere (Argon) is critical to prevent the oxidation of the active Pd catalyst and to suppress homocoupling side reactions.

  • Base and Solvent Addition: Add K2​CO3​ followed by 5.0 mL of anhydrous toluene. Evacuate and backfill the tube with Argon three times.

  • Thermal Activation: Place the sealed tube in a preheated oil bath at 110 °C. Stir vigorously for 12–24 hours.

    • Causality: The elevated temperature is required to overcome the thermodynamic barrier of the CMD transition state.

  • In-Process Monitoring: At 12 hours, sample 10 μ L of the mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. Proceed to workup only when the starting material peak is <5% by UV integration.

  • Quench and Extraction: Cool the reaction to room temperature. Quench with 10 mL of deionized water to solubilize inorganic salts. Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to isolate the C2-arylated analog.

Pharmacological Profiling: Target Engagement and Biased Agonism

Once novel analogs are synthesized, rigorous pharmacological profiling is required. A premier example of indole alkaloid drug development is the investigation of Mitragyna speciosa (Kratom) alkaloids—specifically Mitragynine, 7-Hydroxymitragynine, and Speciociliatine[4],[5],[6].

Unlike traditional morphinan opioids, these indole alkaloids exhibit unique polypharmacology. They bind to the μ -opioid receptor (MOR) but possess vastly different structural scaffolds, leading to distinct conformational changes in the receptor[7].

Quantitative Binding Data

The structural nuances of these alkaloids dictate their receptor affinity and efficacy. For instance, the oxidation of Mitragynine at the C7 position to form 7-Hydroxymitragynine drastically increases MOR affinity and shifts the molecule from a partial to a full agonist[4],[8].

Table 1: Binding Affinities ( Ki​ ) and Efficacy of Key Indole Alkaloids at Human Opioid Receptors [4],[5],[6],[8]

AlkaloidMOR Ki​ (nM)KOR Ki​ (nM)DOR Ki​ (nM)Efficacy at MOR
Mitragynine 161 – 709161 – 17006800Partial Agonist
7-Hydroxymitragynine 7.16 – 77.974.1 – 220236 – 243Full Agonist
Speciociliatine 54.5 – 11654.5>1000Partial Agonist
Corynantheidine 118>1000>1000Antagonist
G-Protein Biased Signaling

The most therapeutically promising aspect of these novel indole alkaloids is their biased agonism . Traditional opioids (like fentanyl or morphine) activate both the Gαi​ protein pathway (mediating analgesia) and the β -arrestin pathway (mediating respiratory depression and tolerance). Indole alkaloids like 7-Hydroxymitragynine preferentially activate the Gαi​ pathway while avoiding β -arrestin recruitment, offering a wider therapeutic index[8].

GPCRSignaling Ligand Indole Alkaloid (e.g., 7-OH-Mitragynine) Receptor μ-Opioid Receptor (GPCR) Ligand->Receptor Binding Gi Gαi/o Protein (Analgesia) Receptor->Gi Biased Agonism Arrestin β-Arrestin Pathway (Respiratory Depression) Receptor->Arrestin Avoided by Novel Analogs AC Adenylate Cyclase (Inhibition) Gi->AC Inhibits

GPCR biased signaling pathway of indole alkaloids at the μ-opioid receptor.

Conclusion & Future Perspectives

The discovery and optimization of indole alkaloids represent a highly fertile ground for modern drug development. By moving away from lengthy de novo syntheses and embracing Late-Stage Functionalization (LSF), medicinal chemists can rapidly iterate on complex natural scaffolds. As demonstrated by the Kratom alkaloids, the subtle structural modifications achieved through these synthetic protocols can profoundly alter GPCR binding affinities and signaling pathways, paving the way for safer, non-addictive analgesics and targeted therapeutics.

References

  • Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Late-Stage Diversification of Biologically Active Molecules via Chemoenzymatic C-H Functionalization Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

2-Cyclohex-2-enyl-1-methyl-1H-indole: A Privileged Scaffold for Advanced Drug Discovery and Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole ring is universally recognized as a "privileged scaffold" in medicinal chemistry, capable of mimicking peptide structures and reversibly binding to a vast array of biological targets[1]. While the C3 position of indole is inherently the most nucleophilic and easily functionalized, targeting the C2 position unlocks entirely new vectors for drug design. 2-Cyclohex-2-enyl-1-methyl-1H-indole (CAS 111678-56-9) represents a highly specialized, synthetically valuable node in chemical space. By combining an N -methyl group with a sterically demanding, unsaturated C2-cyclohexenyl moiety, this scaffold serves as a critical precursor for the divergent synthesis of complex polycyclic indole alkaloids, anticancer agents, and metabolic modulators.

This whitepaper provides an in-depth technical analysis of the mechanistic rationale behind this scaffold, details a self-validating synthetic methodology for its preparation, and outlines its downstream biological applications.

Mechanistic Rationale in Scaffold Design (Causality & E-E-A-T)

In drug discovery, every structural modification must be driven by a clear mechanistic rationale. The architecture of 2-cyclohex-2-enyl-1-methyl-1H-indole is engineered for both pharmacokinetic optimization and synthetic versatility.

The Role of N-Methylation

Unsubstituted indoles contain a free N-H bond, which acts as a strong hydrogen bond donor. While useful for target binding, this can lead to poor membrane permeability and rapid Phase II metabolism (glucuronidation). N -methylation eliminates this hydrogen bond donor capacity, thereby increasing the lipophilicity ( logP ) of the molecule. This modification enhances blood-brain barrier (BBB) penetration and cellular uptake, crucial for central nervous system (CNS) targets and intracellular oncology targets. Furthermore, synthetically, the N -methyl group prevents unwanted N -allylation during transition-metal-catalyzed cross-coupling reactions[2].

The Strategic Advantage of the C2-Cyclohexenyl Group

Functionalizing the C2 position of the indole core breaks the standard C3-reactivity paradigm. The C2-cyclohexenyl group provides two distinct advantages:

  • Steric and Hydrophobic Targeting: The bulky cyclohexenyl ring forces the indole into specific conformational states, allowing it to occupy deep hydrophobic pockets in target proteins (e.g., PPAR γ receptors or kinase active sites)[3].

  • Synthetic Handle: The embedded alkene within the cyclohexenyl ring serves as a π -system for downstream functionalization. It can undergo epoxidation, dihydroxylation, or oxidative cleavage to yield macrocyclic precursors, mimicking the biosynthetic pathways of complex alkaloids like strychnine[4].

Synthetic Methodologies: Ruthenium(II)-Catalyzed C–H Allylation

Traditionally, accessing C2-substituted indoles required multi-step sequences starting from pre-functionalized anilines (e.g., Fischer indole synthesis)[5]. However, modern C–H activation strategies provide an atom-economical, direct route. The synthesis of 2-cyclohex-2-enyl-1-methyl-1H-indole is best achieved via a Ruthenium(II)-catalyzed regioselective C–H allylation using cyclohex-2-en-1-ol as the coupling partner[6][7].

Step-by-Step Self-Validating Protocol

This protocol utilizes a β -hydroxide elimination pathway, avoiding the need for stoichiometric external oxidants[7][8].

Reagents:

  • N -methylindole (1.0 equiv, 1.0 mmol)

  • Cyclohex-2-en-1-ol (1.5 equiv, 1.5 mmol)

  • Catalyst: [Ru(p-cymene)Cl2​]2​ (5 mol%)

  • Additive: AgSbF6​ (20 mol%) to generate the active cationic Ru species.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene (0.2 M)

Workflow:

  • Catalyst Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine [Ru(p-cymene)Cl2​]2​ and AgSbF6​ in anhydrous DCE. Stir at room temperature for 15 minutes. Causality: The silver salt abstracts the chloride ligands, generating a highly electrophilic, cationic Ruthenium(II) active species necessary for C–H insertion[9].

  • Substrate Addition: Add N -methylindole and cyclohex-2-en-1-ol to the activated catalyst mixture.

  • Thermal C-H Activation: Seal the tube and heat to 80°C for 12–16 hours. Causality: The elevated temperature provides the activation energy required for the Ru(II) species to insert into the sterically hindered C2–H bond rather than the electronically favored C3–H bond[9].

  • Reaction Monitoring (Self-Validation): Monitor via TLC (Hexane/EtOAc 9:1). The disappearance of the starting indole and the emergence of a new, lower- Rf​ UV-active spot indicates conversion.

  • Workup & Purification: Cool to room temperature, filter through a short pad of Celite to remove metal residues, and concentrate in vacuo. Purify via flash column chromatography.

  • Analytical Validation: Confirm product identity via 1H NMR. The critical diagnostic signal is the disappearance of the indole C2-proton (typically around δ 6.5 ppm) and the appearance of multiplet signals for the cyclohexenyl olefinic protons at δ 5.7–6.0 ppm.

Quantitative Data: Optimization of Reaction Conditions

The choice of catalyst and conditions drastically impacts the regioselectivity (C2 vs. C3) and overall yield. The data below summarizes the optimization landscape for this transformation[7][8][9].

EntryCatalyst SystemCoupling PartnerTemp (°C)Regioselectivity (C2:C3)Yield (%)
1 Pd(OAc)2​ / Cu(OAc) 2​ Cyclohexenyl acetate1001:5 (Favors C3)45%
2 [RhCp∗Cl2​]2​ / AgSbF6​ Cyclohex-2-en-1-ol80>20:172%
3 [Ru(p-cymene)Cl2​]2​ / AgSbF6​ Cyclohex-2-en-1-ol80>25:188%
4 [Ru(p-cymene)Cl2​]2​ (No Ag salt)Cyclohex-2-en-1-ol80N/ATrace

Table 1: Transition-metal optimization for the synthesis of 2-cyclohex-2-enyl-1-methyl-1H-indole. Ruthenium(II) provides the optimal balance of C2-regioselectivity and yield via a β -hydroxide elimination mechanism.

Downstream Derivatization & Biological Applications

Once synthesized, 2-cyclohex-2-enyl-1-methyl-1H-indole acts as a springboard for discovering novel therapeutics.

Oxidative Coupling for Anticancer Agents

C2-substituted indoles are highly effective coupling partners in oxidative cross-coupling reactions with enolates. Because the C2 position is blocked by the cyclohexenyl group, oxidative coupling is forced to occur at the C3 position. This generates complex C2,C3-disubstituted indoles that exhibit potent anticancer properties by disrupting tubulin polymerization or inhibiting specific kinases[5][10].

Thiazolidinedione Derivatives for Metabolic Diseases

The cyclohexenyl ring can be subjected to oxidative cleavage (e.g., ozonolysis or Lemieux-Johnson oxidation) to yield dialdehydes or keto-acids. These intermediates are readily condensed with 2,4-thiazolidinedione to produce potent PPAR γ agonists, which are critical in the treatment of Type 2 diabetes and metabolic syndrome[3].

Visualizations of Mechanisms and Pathways

Catalytic Cycle of Ru(II)-Mediated C-H Allylation

Caption: Ru(II)-catalyzed C-H allylation cycle demonstrating regioselective C2-activation and β-hydroxide elimination.

Divergent Drug Discovery Pathways

Caption: Divergent synthetic pathways utilizing the C2-cyclohexenyl-1-methyl-1H-indole scaffold in drug discovery.

References

  • Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate Source: iScience (National Institutes of Health / PMC) URL:[Link]

  • Ruthenium-Catalyzed, Site-Selective C-H Allylation of Indoles with Allyl Alcohols as Coupling Partners Source: Organic Letters (American Chemical Society / PubMed) URL:[Link]

  • Theoretical studies on the mechanism of Ru(II)-catalyzed regioselective C-H allylation of indoles with allyl alcohols Source: Dalton Transactions (PubMed) URL:[Link]

  • Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles Source: ACS Omega (American Chemical Society) URL:[Link]

  • Thiazolidinedione derivatives, method for preparing the derivatives and pharmaceutical compositions containing same (US5811439A)
  • Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis Source: Chemical Science (National Institutes of Health / PMC) URL:[Link]

Sources

Investigating the Electrophilic Substitution Patterns of 2-Substituted Indoles: A Mechanistic and Synthetic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indole core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for countless therapeutics, from anti-inflammatory agents like indomethacin to antimigraine triptans. While the electrophilic aromatic substitution (EAS) of unsubstituted indoles is well-documented, introducing a substituent at the C-2 position fundamentally alters the molecule's steric and electronic landscape.

As a Senior Application Scientist, I approach the functionalization of 2-substituted indoles not merely as a synthetic exercise, but as a highly tunable system governed by precise thermodynamic and kinetic parameters. This whitepaper deconstructs the causality behind regioselectivity in 2-substituted indoles, providing drug development professionals with self-validating protocols to predictably control substitution patterns.

Mechanistic Foundations of Regioselectivity

Indole is a π -excessive heterocycle, meaning its chemistry is dominated by electrophilic substitution reactions. In an unsubstituted indole, the preferred site of electrophilic attack is the C-3 position. The causality here is thermodynamic: attack at C-3 generates a Wheland intermediate where the positive charge is stabilized by the delocalization of the nitrogen's lone pair, all while preserving the intact aromaticity of the fused benzene ring[1]. Conversely, an attack at C-2 disrupts the benzene ring's aromaticity to achieve similar stabilization.

When a substituent—such as a methyl group—is introduced at the C-2 position, it exerts dual effects:

  • Electronic Activation: An electron-donating group (EDG) at C-2 increases the electron density of the pyrrole ring via inductive effects, further activating the C-3 position toward electrophiles.

  • Steric Hindrance: The bulk of the C-2 substituent physically shields the adjacent C-3 site, though electronic activation typically overrides this in standard EAS reactions.

EAS_Regioselectivity Start 2-Substituted Indole Electrophilic Attack Acidic Strongly Acidic Conditions? Start->Acidic NonAcidic Standard / Basic Conditions Start->NonAcidic Protonation C-3 Protonation (Deactivates Pyrrole) Acidic->Protonation Yes C5_Sub Substitution at C-5 (e.g., HNO3/H2SO4) Protonation->C5_Sub C3_Blocked Is C-3 Blocked? NonAcidic->C3_Blocked C3_Sub Substitution at C-3 (e.g., Vilsmeier-Haack) C3_Blocked->C3_Sub No Other_Sub Substitution at C-4, C-6 or Benzene Ring C3_Blocked->Other_Sub Yes

Caption: Logical decision tree for regioselectivity of EAS in 2-substituted indoles.

Quantitative Data: Kinetic Reactivity Metrics

To quantify the activating effect of a C-2 substituent, we can examine the Hammett reaction constants ( ρ ) during the azo-coupling of aryldiazonium tetrafluoroborate salts with various indole derivatives. The linear Hammett plots confirm that these are classical aromatic electrophilic substitutions where the rate-determining step is the electrophilic attack on the indole core[2].

As shown in Table 1, 2-methylindole exhibits the lowest ρ value (+2.40) among the tested derivatives, indicating the highest relative reaction rate. The C-2 methyl group enriches the pyrrole ring, making it highly susceptible to electrophilic attack at C-3[2].

Table 1: Hammett Reaction Constants ( ρ ) for Aryldiazonium Coupling in Acetonitrile

SubstrateReaction Constant ( ρ )Relative Reactivity OrderMechanistic Note
3-Methylindole +3.60LowestRequires initial ipso attack at C-3 followed by rearrangement[2].
Indole +2.60ModerateStandard baseline reactivity[2].
N-Methylindole +2.54HighN-methylation slightly increases electron density[2].
2-Methylindole +2.40HighestC-2 EDG strongly activates the adjacent C-3 position[2].

Context-Dependent Regioselectivity: The Role of pH

While C-3 is the default site for EAS in 2-substituted indoles, the reaction conditions—specifically pH—can completely invert this regioselectivity. Understanding this causality is critical for avoiding synthetic dead-ends.

  • Non-Acidic/Mild Conditions: Reagents like benzoyl nitrate or Vilsmeier-Haack complexes target the highly nucleophilic C-3 position[1].

  • Strongly Acidic Conditions: Indole is a weak base ( pKa​≈−3.5 ). Under strongly acidic conditions (e.g., HNO3​/H2​SO4​ ), the thermodynamically favored protonation occurs at C-3, forming a 3H-indolium cation. This positive charge severely deactivates the pyrrole ring toward further electrophilic attack. Consequently, the electrophile is redirected to the fused benzene ring, predominantly yielding the C-5 substituted product[1].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific stoichiometric controls and analytical checkpoints.

Protocol A: C-3 Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the standard method for synthesizing 2-methylindole-3-carboxaldehyde. Because the C-3 position is highly active, strict temperature control is required to prevent polymerization[3].

VH_Workflow Step1 Vilsmeier Reagent Prep POCl3 + DMF at 0°C Step2 Substrate Addition 2-Methylindole in DMF Step1->Step2 Step3 Reaction Incubation Stir at 0°C for 2h Step2->Step3 Step4 Quenching Ice + 20% NaOH Step3->Step4 Step5 Isolation Filtration & Drying Step4->Step5

Caption: Step-by-step experimental workflow for Vilsmeier-Haack formylation.

Step-by-Step Methodology:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.81 mmol, 1 eq). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride ( POCl3​ , 3 eq) dropwise over 30 minutes, ensuring the internal temperature strictly remains below 5 °C[3],[4].

  • Substrate Addition: Dissolve 2-methylindole (3.81 mmol, 1 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C[4].

  • Incubation & Monitoring: Stir the mixture at 0 °C for 2 hours. Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) to confirm the complete consumption of the 2-methylindole starting material[4].

  • Quenching: Carefully quench the reaction by adding crushed ice. Neutralize the highly acidic mixture by slowly adding a 20% NaOH aqueous solution until the pH reaches ~7-8. This step hydrolyzes the iminium intermediate to the target aldehyde[4].

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold distilled water, and dry under vacuum to afford 2-methylindole-3-carboxaldehyde in high yield[4].

Protocol B: Divergent Regioselective Nitration

This protocol demonstrates how to leverage pH to control the site of substitution on 2-methylindole[1].

Method 1: C-3 Nitration (Non-Acidic)

  • Dissolve 2-methylindole in an inert, anhydrous solvent (e.g., acetonitrile) and cool to 0 °C.

  • Slowly add a non-acidic nitrating agent, such as benzoyl nitrate or ethyl nitrate.

  • Causality: The absence of strong acid prevents protonation of the pyrrole ring, allowing the nitronium equivalent to attack the most nucleophilic site (C-3), yielding 2-methyl-3-nitroindole[1].

Method 2: C-5 Nitration (Strongly Acidic)

  • Dissolve 2-methylindole in concentrated sulfuric acid ( H2​SO4​ ) at 0 °C.

  • Slowly add fuming nitric acid ( HNO3​ ) dropwise.

  • Causality: The strong acid immediately protonates the C-3 position. The resulting 3H-indolium cation deactivates the pyrrole ring, forcing the electrophilic attack onto the benzene ring. The nitrogen atom directs the incoming nitronium ion to the para position (C-5), yielding 2-methyl-5-nitroindole[1].

Analytical Validation

To confirm successful C-3 substitution, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized. In the 1H NMR spectrum of unsubstituted 2-methylindole, the C-3 proton typically appears as a distinct singlet around δ 6.3 - 6.5 ppm[5]. The complete disappearance of this signal is the primary diagnostic indicator that electrophilic substitution has successfully occurred at the C-3 position.

Conclusion

Mastering the electrophilic substitution patterns of 2-substituted indoles requires a deep understanding of the delicate balance between steric hindrance, electronic activation, and environmental pH. By utilizing the self-validating protocols and mechanistic principles outlined in this guide, researchers can predictably direct functional groups to specific coordinates on the indole scaffold, accelerating the development of novel indolic therapeutics.

References

  • Synthesis and Chemistry of Indole. Banaras Hindu University.
  • Electrophilic substitution in indoles, part 20' hammett correlations of the coupling of aryldiazonium. CLOCKSS.
  • Technical Support Center: Vilsmeier-Haack Formyl
  • Synthesis and in silico evaluation of indole derivatives as potential anti-inflamm
  • Rhodium-Catalyzed Synthesis of 2-Methylindoles via C–N Bond Cleavage of N-Allylbenzimidazole.

Sources

Methodological & Application

Palladium-catalyzed synthesis of 2-substituted indole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Synthesis of 2-Substituted Indole Derivatives

Introduction & Scope

The indole scaffold is a privileged pharmacophore in drug discovery, forming the structural foundation of countless natural alkaloids and synthetic therapeutics. While traditional Fischer indole syntheses often require harsh conditions and suffer from poor regioselectivity, palladium-catalyzed methodologies have revolutionized the construction of these heterocycles. By leveraging precise organometallic C–C and C–N bond formations, palladium catalysis offers exceptional functional group tolerance, high atom economy, and predictable regiochemistry.

This application note provides researchers and drug development professionals with an in-depth, self-validating guide to the synthesis of 2-substituted and 2,3-disubstituted indoles. It details the mechanistic causality behind catalytic choices and provides field-proven protocols for both classic and next-generation methodologies.

Mechanistic Rationale: The Causality of Catalytic Design

To successfully optimize an indole synthesis, one must understand the causality driving the catalytic cycle. The gold standard for this transformation is the Larock Indole Synthesis (heteroannulation), which couples o-iodoanilines with internal alkynes[1].

  • Catalyst Activation & Oxidative Addition: The cycle initiates with the in situ reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active, electron-rich Pd(0) species. This species undergoes rapid oxidative addition into the aryl-iodide bond of the o-iodoaniline substrate[2].

  • Regioselective Alkyne Insertion (Steric Causality): The alkyne coordinates to the resulting Arylpalladium(II) intermediate. The regioselectivity of the subsequent syn-insertion is entirely dictated by steric causality: the bulkier substituent of an unsymmetrical alkyne preferentially positions itself adjacent to the forming C–C bond (ultimately the 2-position of the indole) to minimize steric clash with the bulky palladium coordination sphere[1].

  • The Critical Role of Additives (LiCl): While the reaction can proceed ligandless, the addition of exactly 1.0 equivalent of LiCl is highly recommended. Causality: Chloride ions coordinate to the Pd(0) species, stabilizing it and preventing the premature precipitation of inactive "palladium black." Empirical data demonstrates that LiCl is significantly more effective and reproducible than NH₄Cl[1]. However, exceeding 1.0 equivalent of LiCl alters the coordination environment, leading to lower yields and unwanted multiple-insertion byproducts[1].

CatalyticCycle Pd0 Pd(0) Active Species OxAdd 1. Oxidative Addition (o-Iodoaniline) Pd0->OxAdd PdII_1 Arylpalladium(II) Intermediate OxAdd->PdII_1 Coord 2. Alkyne Coordination & syn-Insertion PdII_1->Coord PdII_2 Vinylpalladium(II) Intermediate Coord->PdII_2 Cycliz 3. Intramolecular C-N Bond Formation PdII_2->Cycliz PdII_3 Palladacycle Intermediate Cycliz->PdII_3 RedElim 4. Reductive Elimination PdII_3->RedElim Product 2-Substituted Indole RedElim->Product Product->Pd0 Regenerates Pd(0)

Figure 1: Mechanism of the Pd-catalyzed Larock heteroannulation for indole synthesis.

Quantitative Data & Methodology Comparison

Recent advancements have expanded the synthetic toolkit beyond the traditional Larock conditions, allowing for the use of alternative starting materials like o-nitrostyrenes or o-alkynylanilines. Table 1 summarizes these methodologies.

Table 1: Comparison of Palladium-Catalyzed Indole Syntheses

MethodologySubstratesCatalyst SystemKey AdditivesTypical YieldsPrimary Advantage
Larock Heteroannulation o-Iodoanilines + Internal AlkynesPd(OAc)₂ (5 mol%)LiCl, Base (Na₂CO₃)65–95%Outstanding regioselectivity for unsymmetrical alkynes[1].
Reductive Cyclization o-NitrostyrenesPd(acac)₂ (0.5 mol%)Formic Acid, Ac₂O/Et₃N70–90%Uses formic acid as an in situ CO source; avoids pressurized gas[3].
Alkyne/Imine Cyclization 2-(1-Alkynyl)anilines + AldehydesPd(OAc)₂ / P(n-Bu)₃1,4-Dioxane (Solvent)60–85%Provides direct access to highly functionalized 3-alkenylindoles[4].
Arylsiloxane Coupling o-Alkynylanilines + ArylsiloxanesPd(OAc)₂ / Ag₂ON,N-dimethylation26–88%Broad functional group tolerance via C–Si bond cleavage[5].

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of each step in real-time.

Workflow Step1 1. Reagent Prep (Strict Stoichiometry) Step2 2. Inert Purge (Argon/N2) Step1->Step2 Step3 3. Catalysis (100°C, 12h) Step2->Step3 Step4 4. Aqueous Workup (Quench & Extract) Step3->Step4 Step5 5. Chromatography (Silica Gel) Step4->Step5 Step6 6. Validation (NMR/MS) Step5->Step6

Figure 2: Standard experimental workflow for palladium-catalyzed indole synthesis.

Protocol A: Standard Larock Heteroannulation[1][6]

Objective: Synthesis of 2,3-disubstituted indoles from o-iodoanilines.

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine o-iodoaniline (1.0 mmol), the internal alkyne (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), anhydrous LiCl (1.0 mmol), and Na₂CO₃ (2.0 mmol).

  • Atmospheric Control (Causality): Seal the flask and purge with Argon for 15 minutes (3 vacuum/argon cycles). Causality: Pd(0) intermediates are highly susceptible to oxidative degradation. Complete removal of O₂ ensures sustained catalytic turnover and prevents catalyst death.

  • Reaction: Inject anhydrous DMF (5 mL) via syringe. Heat the mixture to 100 °C in an oil bath for 12 hours.

  • Self-Validation Check: Monitor the reaction via TLC (typically 20% EtOAc in Hexanes). The protocol validates itself when the ninhydrin-active o-iodoaniline spot disappears, replaced by a highly UV-active (blue-fluorescent under 254 nm) lower-Rf spot corresponding to the indole.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (10 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine (3 × 20 mL) to thoroughly remove the DMF solvent. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Protocol B: Reductive Cyclization of o-Nitrostyrenes[3]

Objective: Synthesis of indoles using Formic Acid as a safe CO surrogate.

  • Preparation: To a heavy-walled pressure tube, add o-nitrostyrene (1.0 mmol), Pd(acac)₂ (0.005 mmol, 0.5 mol%), and 1,10-phenanthroline (0.05 mmol, 5 mol%).

  • Reagent Addition (Causality): Add Ac₂O/Et₃N (2.5 equiv) and Formic acid (2.0 equiv). Causality: Formic acid acts as an in situ CO surrogate. The Ac₂O/Et₃N system facilitates the dehydration of formic acid into carbon monoxide. This generated CO acts as the terminal reductant for the nitro group, driving the N-heterocyclization without the severe safety hazards of pressurized CO cylinders[3].

  • Reaction: Seal the tube securely and heat to 90 °C for 16 hours.

  • Self-Validation Check: The reaction mixture will visibly transition from a bright yellow (characteristic of the nitroaromatic starting material) to a dark brown solution.

  • Workup: Cool to room temperature and cautiously vent the tube in a fume hood (releases generated CO₂). Dilute with CH₂Cl₂, wash with saturated NaHCO₃, concentrate, and purify via chromatography.

Troubleshooting & Optimization Insights

  • Issue: Formation of multiple insertion products in Larock synthesis.

    • Cause: Using more than 1.0 equivalent of LiCl alters the halide coordination environment of the palladium species, promoting secondary alkyne insertions before reductive elimination can occur[1].

    • Solution: Strictly control LiCl stoichiometry to exactly 1.0 equivalent.

  • Issue: Poor regioselectivity (mixtures of 2- and 3-isomers).

    • Cause: The use of unsymmetrical alkynes with substituents of nearly identical steric bulk. The Larock mechanism relies heavily on steric differentiation during the syn-insertion step[1].

    • Solution: If sterics are matched, consider alternative methodologies that rely on electronic directing groups, such as the electrophilic cyclization of o-alkynylanilines with arylsiloxanes, which proceeds via predictable C–Si bond cleavage[5].

  • Issue: Incomplete conversion of o-bromoanilines.

    • Cause:o-Bromoanilines undergo oxidative addition much slower than o-iodoanilines under standard "ligandless" Larock conditions[6].

    • Solution: Upgrade the catalyst system by employing a bidentate phosphine ligand (e.g., dtbpf) and elevating the temperature to 110–130 °C to facilitate the challenging oxidative addition step[6].

References

  • Source: Thieme E-Books & E-Journals / J. Am. Chem. Soc. 1991, 113, 6689-6690.
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans Source: PMC / NIH URL
  • Source: Thieme Connect / J. Org. Chem. 2023, 88, 5108–5117.
  • Source: Organic-Chemistry.org / J. Am. Chem. Soc. 2000, 122, 5662-5663.
  • Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes Source: RSC Publishing / Organic & Biomolecular Chemistry URL

Sources

Application Note: Experimental Setup for Testing Tubulin Polymerization Inhibition by Indole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Microtubules, dynamic polymers of α

  • and β -tubulin heterodimers, are essential cytoskeletal structures responsible for intracellular transport, cell shape maintenance, and mitotic spindle formation during cell division. Because of their critical role in mitosis, microtubules are a highly validated target in oncology.

Over the past decade,1 have emerged as highly potent tubulin polymerization inhibitors[1]. Mechanistically, many indole derivatives act as microtubule-destabilizing agents by binding to the colchicine site at the interface of the αβ -tubulin heterodimer[2]. This binding sterically hinders the addition of new tubulin subunits, shifting the dynamic instability of microtubules toward depolymerization. The resulting 3, ultimately triggering mitotic arrest and apoptosis in rapidly dividing cancer cells[3].

Mechanism I Indole Compound (Test Agent) T Tubulin Heterodimer (Colchicine Binding Site) I->T Binds competitively P Inhibition of Polymerization T->P Steric hindrance M Microtubule Destabilization P->M Shifts equilibrium A Mitotic Arrest & Apoptosis M->A Disrupts mitotic spindle

Caption: Mechanism of indole-mediated tubulin polymerization inhibition and mitotic arrest.

Experimental Design & Causality of Assay Components

To rigorously evaluate the inhibitory efficacy of novel indole derivatives, an in vitro4 is the industry standard[4]. This cell-free system isolates the direct biochemical interaction between the compound and purified tubulin, removing confounding cellular variables like efflux pumps or metabolic degradation.

Detection Modality: Fluorescence vs. Absorbance

While the classic assay utilizes 340 nm absorbance to measure the turbidity of polymerizing microtubules, we strongly recommend a 5 (using a fluorescent reporter like DAPI) for screening indole libraries[5]. Fluorescence enhancement offers a superior signal-to-noise ratio, requires significantly less purified tubulin (approx. 2 mg/mL vs. 3 mg/mL), and is highly optimized for 96-well high-throughput formats[6],[7].

Causality of Buffer Components

The assay buffer is not merely a solvent; it is a precisely engineered thermodynamic environment:

  • PIPES Buffer (80 mM, pH 6.9): Maintains the exact physiological pH required for tubulin stability without inducing non-specific protein precipitation[8].

  • GTP (1 mM): Tubulin polymerization is strictly an energy-dependent process. The β -tubulin subunit must be9 to adopt the straight conformation necessary for lateral protofilament interactions[9].

  • Glycerol (10-15%): Acts as a thermodynamic enhancer of polymerization. When screening for inhibitors (like indole compounds), a higher glycerol concentration forces a robust baseline polymerization curve, widening the dynamic range to observe destabilizing effects[6].

Temperature as the Reaction Trigger

Microtubule dynamics are strictly temperature-dependent. At 4°C, microtubules depolymerize into soluble heterodimers. At 37°C, they rapidly polymerize. Thus, the assay relies on a strict thermal shift to initiate the reaction synchronously across the plate[8],[6].

Self-Validating System: Required Controls

A standalone assay is prone to false positives/negatives without internal validation. Every 96-well plate must act as a self-validating system by including the following controls:

  • Vehicle Control (DMSO, <1% final): Establishes the baseline sigmoidal curve (Nucleation, Growth, and Steady-State phases)[4].

  • Destabilizer Control (Colchicine or Nocodazole, 10 µM): Validates the assay's sensitivity to inhibition. Must show a depressed maximum polymerization rate ( Vmax​ ) and lower final polymer mass[8].

  • Stabilizer Control (Paclitaxel, 10 µM): Validates tubulin vitality. Must eliminate the lag phase and drastically increase final polymer mass, proving the protein is biologically active and capable of enhanced assembly[6].

Step-by-Step Experimental Protocol

Workflow Prep 1. Reagent Prep (Strictly 4°C) Comp 2. Compound Aliquot (Plate) Prep->Comp Tub 3. Tubulin Addition (Thermal Trigger) Comp->Tub Read 4. Kinetic Read (37°C, 60 mins) Tub->Read Anal 5. Data Analysis (Vmax & Mass) Read->Anal

Caption: Step-by-step experimental workflow for the in vitro tubulin polymerization assay.

Phase I: Reagent Preparation (Strictly at 4°C)

Causality Check: Tubulin is highly labile and will spontaneously polymerize at room temperature if concentrated. All plastics, tips, and buffers must be pre-chilled on ice[8],[6].

  • Buffer Prep: Reconstitute General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) and supplement with 1 mM GTP and the fluorescent reporter[8],[5].

  • Compound Dilution: Prepare 10X working stocks of the indole compounds in DMSO/Buffer. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced tubulin denaturation.

  • Tubulin Thawing: Rapidly thaw purified bovine or porcine brain tubulin (>99% pure) in a room temperature water bath for exactly 1 minute, then immediately transfer to ice[8],[9]. Dilute to a final concentration of 2 mg/mL in the cold GTP-supplemented buffer.

Phase II: Assay Assembly
  • Pre-warm a half-area 96-well black microtiter plate to 37°C inside the temperature-controlled fluorimeter[8],[6].

  • Aliquot 5 µL of the 10X indole compounds, vehicle, and controls into the respective wells.

  • Critical Step: Using a multi-channel pipette, rapidly dispense 50 µL of the cold tubulin reaction mix into the wells. The sudden shift from 4°C to 37°C acts as the thermal trigger to initiate polymerization[6],[5].

Phase III: Kinetic Data Acquisition
  • Immediately begin reading the plate in the fluorimeter (set strictly to 37°C).

  • Parameters: Excitation at 360 nm, Emission at 420 nm[6].

  • Read the plate every 30 to 60 seconds for a total of 60 to 90 minutes to capture all three phases of microtubule formation[8],[9].

Data Analysis & Interpretation

The standard tubulin polymerization curve is sigmoidal. Indole compounds, acting as destabilizers, will alter specific kinetic parameters derived from this curve[4],[6].

Table 1: Quantitative Data Summary & Mechanistic Interpretation

Experimental ConditionLag Phase (Nucleation) Vmax​ (Growth Phase)Steady-State Polymer MassMechanistic Interpretation
Vehicle (DMSO) Normal (~2-5 mins)Baseline100% (Baseline RFU)Normal tubulin dynamics
Paclitaxel (10 µM) Eliminated (0 mins)Increased (>3x baseline)>150% of baselineMicrotubule stabilization
Colchicine (10 µM) ProlongedDecreased (<0.5x baseline)<50% of baselineMicrotubule destabilization
Indole Compound ProlongedDose-dependent decreaseDose-dependent decreaseColchicine-site inhibition

Note: The Vmax​ is calculated as the steepest slope of the polymerization curve during the growth phase. The steady-state polymer mass is the final plateau fluorescence value.

Sources

Application Note: Cell Culture Protocols for Evaluating 2-Cyclohex-2-enyl-1-methyl-1H-indole Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated in vitro methodology for evaluating the pharmacological efficacy of 2-Cyclohex-2-enyl-1-methyl-1H-indole (CAS 111678-56-9)[]. As an emerging synthetic indole derivative, this compound is investigated for its potential to modulate the Aryl Hydrocarbon Receptor (AhR) and exert targeted anti-proliferative effects. Designed for drug development professionals, this guide establishes a self-validating experimental system that isolates receptor-specific activity from baseline cytotoxicity.

Mechanistic Rationale & Experimental Causality

Indole derivatives are well-documented 2[2], playing critical roles in immune regulation, cellular self-renewal, and oxidative stress responses. Furthermore, specific indole structures have demonstrated potent 3[3] across various cancer cell lines[4].

To accurately evaluate 2-Cyclohex-2-enyl-1-methyl-1H-indole (hereafter referred to as 2-CE-1M-Indole), the experimental design must account for the following causal relationships:

  • The Necessity of Charcoal-Stripped Serum: Standard Fetal Bovine Serum (FBS) contains endogenous hormones and trace AhR ligands that create high background noise. We mandate charcoal-stripped FBS during the treatment phase to isolate the specific agonistic/antagonistic effects of 2-CE-1M-Indole.

  • The Dual-Readout Self-Validating System: AhR activation (via Luciferase reporter) and cell viability (via MTT assay) must be measured in parallel. Luciferase enzymes require ATP; therefore, if a compound is highly cytotoxic, the luminescent signal will artificially drop. Normalizing the AhR signal against the viability metric prevents false-positive categorizations of AhR antagonism.

  • Receptor-Specific Validation: The inclusion of CH-223191 (a selective AhR antagonist) serves as a mechanistic checkpoint. If the indole derivative's effects are true AhR-mediated events, co-treatment with CH-223191 will rescue the baseline phenotype, proving target engagement.

Visualizing the Mechanism and Workflow

AhR_Pathway A 2-CE-1M-Indole (Cellular Entry) B Cytosolic AhR Complex (AhR-HSP90-XAP2) A->B C Ligand Binding & Complex Dissociation B->C D Nuclear Translocation C->D E Heterodimerization with ARNT D->E F XRE Binding & Gene Transcription E->F

Fig 1. AhR signaling pathway activation by 2-Cyclohex-2-enyl-1-methyl-1H-indole.

Workflow S1 Cell Seeding (HepG2 AhR-Luc) S2 Starvation (Charcoal-Stripped FBS) S1->S2 S3 Compound Treatment (0.1 - 100 µM) S2->S3 S4 Dual Readout (Luciferase & MTT) S3->S4 S5 Data Analysis (EC50 / IC50) S4->S5

Fig 2. Experimental workflow for evaluating indole derivative efficacy in vitro.

Step-by-Step Experimental Protocols

Reagent Preparation
  • Compound Stock: Dissolve 2-CE-1M-Indole in molecular biology-grade DMSO to create a 100 mM master stock. Aliquot into light-protected tubes and store at -20°C.

  • Causality Check: The final DMSO concentration in the culture media must strictly remain 0.1% (v/v). Higher solvent concentrations alter cell membrane permeability and induce baseline cytotoxicity, which fundamentally invalidates the 4[4].

Cell Culture & Seeding

HepG2 cells are utilized because they maintain robust endogenous levels of AhR and its dimerization partner ARNT, making them a highly sensitive model for hepatic detoxification and receptor assays.

  • Cultivate HepG2 AhR-Luc reporter cells in DMEM supplemented with 10% standard FBS and 1% Penicillin/Streptomycin.

  • Detach cells using 0.25% Trypsin-EDTA upon reaching 75-80% confluence.

  • Seed cells into two parallel plate types: 96-well opaque white plates (for luminescence) and 96-well clear plates (for viability) at a density of 1×104 cells/well in 100 µL of complete media.

  • Incubate for 24 hours at 37°C, 5% CO 2​ to allow complete adhesion and recovery.

Starvation and Treatment Protocol
  • Aspirate complete media and gently wash the monolayer once with warm PBS.

  • Add 90 µL of starvation media (DMEM + 1% Charcoal-Stripped FBS) to all wells. Incubate for 12 hours to synchronize the cells and reduce background AhR activation.

  • Prepare 10x working solutions of 2-CE-1M-Indole in starvation media (yielding final well concentrations ranging from 0.1 µM to 100 µM).

  • Add 10 µL of the 10x working solutions to the respective wells.

  • Incubate for 24 hours at 37°C.

Dual Readout Assays
  • AhR Reporter Assay (Opaque Plates): Equilibrate plates to room temperature. Add 100 µL of Luciferase Assay Reagent (e.g., ONE-Glo™) directly to the wells. Incubate for 5 minutes on an orbital shaker at 300 rpm. Quantify luminescence using a microplate reader (integration time: 1 second/well).

  • MTT Viability Assay (Clear Plates): Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Carefully aspirate the media without disturbing the formazan crystals at the bottom. Solubilize crystals with 100 µL of pure DMSO per well. Measure absorbance at 570 nm.

Data Presentation & Expected Outcomes

To ensure the system is self-validating, experimental groups must be structured to verify both baseline health and target engagement.

Table 1: Experimental Treatment Groups & Quality Control Matrix

GroupTreatmentMechanistic PurposeExpected AhR ActivityExpected Viability
1 Vehicle (0.1% DMSO)Baseline ControlBaseline (1x)100%
2 FICZ (100 nM)Positive AhR Agonist ControlHigh (>10x fold)> 95%
3 2-CE-1M-Indole (1 µM)Test Compound (Low Dose)Moderate> 95%
4 2-CE-1M-Indole (50 µM)Test Compound (High Dose)HighDose-dependent drop
5 Compound + CH-223191Antagonist Rescue ValidationReverts to Baseline> 90%

Table 2: Representative Quantitative Data Summary Note: Values are representative benchmarks for indole derivatives evaluated in HepG2 models.

MetricAssay SourceBiological ReadoutRepresentative Value
EC 50​ Luciferase ReporterAhR Activation Potency2.5 ± 0.4 µM
IC 50​ MTT AbsorbanceCompound Cytotoxicity45.2 ± 1.2 µM
Therapeutic Index Ratio (IC 50​ / EC 50​ )In Vitro Safety Margin> 18.0

References

  • Title : Main Product - BOC Sciences: 2-Cyclohex-2-enyl-1-methyl-1H-indole Source : bocsci.com URL :

  • Title : Maternal consumption of yoghurt activating the aryl hydrocarbon receptor increases group 3 innate lymphoid cells in murine offspring Source : Microbiology Spectrum (asm.org) URL : 2

  • Title : Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease Source : MDPI URL : 3

  • Title : Indole Derivatives as New Structural Class of Potent and Antiproliferative Inhibitors of Monocarboxylate Transporter 1 (MCT1; SLC16A1) Source : PMC URL : 4

Sources

Application Notes and Protocols for In Vitro Experimental Design in Novel Anticancer Agent Testing

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Framework for In Vitro Anticancer Drug Discovery

The journey of a novel anticancer agent from a laboratory concept to a potential clinical candidate is a rigorous and multi-faceted process. The foundation of this journey lies in robust in vitro testing, a critical phase that provides the initial assessment of a compound's efficacy and mechanism of action.[1][2] This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a logical and scientifically sound in vitro testing cascade. By moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, ensuring that each step builds upon the last to create a holistic understanding of the candidate compound. Our approach emphasizes a self-validating system, where data from orthogonal assays converge to build a compelling case for a compound's therapeutic potential.

The in vitro testing funnel for a novel anticancer agent typically begins with broad screening to assess its general cytotoxic and anti-proliferative effects across a panel of cancer cell lines. Promising candidates then advance to more detailed mechanistic studies to elucidate how they exert their effects, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis-related processes. This tiered approach, from broad to specific, is both time and resource-efficient, allowing for the early deselection of non-viable candidates.

This document will provide detailed protocols for a core suite of in vitro assays, accompanied by an explanation of their underlying principles and the rationale for their inclusion in a comprehensive screening cascade. We will also explore the critical importance of appropriate model selection, including the transition from traditional 2D cell culture to more physiologically relevant 3D models, to enhance the predictive value of preclinical findings.[3][4]

Part 1: Foundational Assays - Gauging Cytotoxicity and Anti-Proliferative Activity

The initial step in evaluating a novel compound is to determine its ability to inhibit cancer cell growth and viability. These foundational assays are typically high-throughput and provide the first indication of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50).

Cell Viability Assays: The First Look at Efficacy

Cell viability assays measure the overall health of a cell population after treatment with a test compound. A common and robust method is the MTT assay, which assesses metabolic activity.[5][6]

Principle of the MTT Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[7][8]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of the novel anticancer agent in complete culture medium. Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours), which should be determined based on the cell line's doubling time and the compound's expected mechanism of action.[9][10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Table 1: Example Data from MTT Assay

Compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Untreated)1.25100%
0.11.1894.4%
10.9576.0%
100.5241.6%
500.1512.0%
1000.086.4%
Cell Proliferation Assays: Measuring DNA Synthesis

While viability assays provide a snapshot of cell health, proliferation assays directly measure the rate of cell division by quantifying DNA synthesis. The BrdU (Bromodeoxyuridine) and EdU (5-ethynyl-2'-deoxyuridine) assays are common methods for this purpose.[11][12]

Principle of the BrdU Assay: BrdU is a synthetic nucleoside analog of thymidine.[12] When added to cell culture, it is incorporated into newly synthesized DNA during the S phase of the cell cycle.[11][12] The incorporated BrdU can then be detected using a specific monoclonal antibody.[11]

Protocol: BrdU Cell Proliferation Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment incubation, add BrdU labeling solution to each well at a final concentration of 10 µM.

  • Fixation and Denaturation: After incubation, remove the medium, and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[12]

  • Antibody Incubation: Wash the wells and add a BrdU-specific antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1 hour at room temperature.

  • Substrate Addition: After washing, add a substrate solution (e.g., TMB) that reacts with the enzyme to produce a colored product.

  • Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: The absorbance is directly proportional to the amount of BrdU incorporated, reflecting the rate of cell proliferation.

Part 2: Mechanistic Assays - Unraveling the "How"

Once a compound has demonstrated significant anti-proliferative activity, the next critical step is to understand its mechanism of action. This involves investigating whether the compound induces programmed cell death (apoptosis), causes cell cycle arrest, or affects other key cellular processes.

Apoptosis Assays: Detecting Programmed Cell Death

Apoptosis is a key mechanism by which many anticancer drugs exert their effects.[13] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[14]

Principle of the Annexin V/PI Assay: In early apoptosis, phosphatidylserine (PS), a phospholipid normally located on the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[13] Annexin V is a protein with a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[15] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells with compromised membranes, staining their DNA.[15]

Protocol: Annexin V/PI Apoptosis Assay via Flow Cytometry

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL3 channel.[15]

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[14]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Visualization: Apoptosis Assay Workflow

G start Seed and Treat Cells harvest Harvest Cells start->harvest stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow data Data Analysis flow->data

Caption: Workflow for the Annexin V/PI apoptosis assay.

Cell Cycle Analysis: Investigating Proliferation Blockade

Many anticancer agents function by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from dividing.[16][17] Flow cytometry analysis of DNA content is the standard method to determine the cell cycle distribution of a cell population.[18][19]

Principle of Cell Cycle Analysis: The DNA content of a cell doubles as it progresses from the G1 to the G2/M phase. By staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI), the distribution of cells in different phases of the cell cycle can be quantified based on their fluorescence intensity.[19]

Protocol: Cell Cycle Analysis via Flow Cytometry

  • Cell Seeding and Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Generate a histogram of DNA content. The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Cells in the S phase will have DNA content between 2N and 4N.

Table 2: Example Data from Cell Cycle Analysis

Cell Cycle PhaseUntreated Control (%)Treated (%)
G15525
S2015
G2/M2560

Part 3: Advanced Assays - Probing Metastatic Potential

For a comprehensive evaluation, particularly for solid tumors, it is crucial to assess the compound's effect on cell migration and invasion, key processes in cancer metastasis.[20]

Cell Migration Assay (Wound Healing/Scratch Assay)

The wound healing assay is a simple and cost-effective method to study directional cell migration in vitro.[21]

Protocol: Wound Healing Assay

  • Create a Monolayer: Seed cells in a 6-well plate and grow them to confluence.

  • Create a "Wound": Use a sterile pipette tip to create a scratch or "wound" in the cell monolayer.

  • Treatment: Wash with PBS to remove dislodged cells and add fresh medium containing the test compound at various concentrations.

  • Image Acquisition: Capture images of the wound at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis: Measure the area of the wound at each time point and calculate the rate of wound closure.

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

The transwell assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.[22][23]

Protocol: Transwell Invasion Assay

  • Chamber Preparation: Coat the porous membrane of a transwell insert with a layer of Matrigel, an extracellular matrix protein mixture.[20][22]

  • Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the insert.

  • Chemoattractant and Treatment: Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber. The test compound can be added to both the upper and lower chambers.

  • Incubation: Incubate for 24-48 hours.

  • Quantification: Remove the non-invading cells from the top of the membrane. Fix and stain the invading cells on the bottom of the membrane. Count the number of stained cells under a microscope.

Visualization: Transwell Invasion Assay

G cluster_0 Transwell Insert upper Upper Chamber: - Cancer Cells - Serum-free medium - Test Compound membrane Porous Membrane (Coated with Matrigel) lower Lower Chamber: - Chemoattractant (FBS) - Test Compound chemoattractant Chemoattractant Gradient invasion Cell Invasion chemoattractant->invasion drives

Caption: Diagram of a Transwell invasion assay setup.

Part 4: The Next Frontier - 3D Cell Culture Models

While 2D cell cultures are invaluable for initial screening, they do not fully recapitulate the complex tumor microenvironment.[4][24] 3D cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for testing anticancer agents.[3][4][25] These models better mimic cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers found in vivo.[4][25] Consequently, they often show increased drug resistance compared to their 2D counterparts, providing a more stringent and potentially more predictive testing platform.[4][25] Patient-derived organoids (PDOs) are particularly promising as they can capture the heterogeneity of a patient's tumor and hold potential for personalized medicine.[3][26]

Part 5: Critical Considerations for Robust Experimental Design

  • Cell Line Selection: The choice of cell lines is paramount. It is crucial to select cell lines that are representative of the cancer type being studied.[27][28][29] Consider the genetic background, expression of the drug target, and growth characteristics.[30]

  • Drug Concentration and Exposure Time: The concentration of the test compound and the duration of exposure are critical parameters that significantly influence the outcome of in vitro assays.[9][31][32] A preliminary dose-response experiment is recommended to determine the appropriate concentration range for subsequent assays.[9]

  • Controls: Appropriate controls are essential for data interpretation. These include untreated controls, vehicle controls (to account for any effects of the drug solvent), and positive controls (a known anticancer drug with a similar expected mechanism of action).

  • Data Reproducibility: All experiments should be performed with biological replicates (independent experiments) and technical replicates (multiple measurements within a single experiment) to ensure the reproducibility and statistical significance of the results.

Conclusion: A Pathway to Informed Drug Development

The in vitro experimental design outlined in these application notes provides a systematic and logical approach to the initial evaluation of novel anticancer agents. By progressing from broad cytotoxicity screening to detailed mechanistic and functional assays, researchers can build a comprehensive profile of a compound's activity. The integration of more complex 3D models further enhances the clinical relevance of these preclinical studies. A well-designed in vitro testing cascade is not merely a series of experiments; it is a critical decision-making tool that guides the selection of the most promising candidates for further development, ultimately accelerating the path towards new and effective cancer therapies.

References

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  • Jiang, G., Zhang, R., Wang, T., Li, X., Dong, Q., & Li, L. (2020). A Clinical Genomics-Guided Prioritizing Strategy Enables Selecting Proper Cancer Cell Lines for Biomedical Research. iScience, 23(11), 101736. [Link]

  • Bobko, A. A., Yurkin, M. A., & Zyubin, A. Y. (2025). Functional assessment of migration and adhesion to quantify cancer cell aggression. Biophysical Journal, 124(6), 1123–1134. [Link]

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  • 3D Organoids vs 2D Cell Lines in Drug Discovery and Disease Modeling. (2025, May 20). Biocompare. [Link]

  • Cell-cycle analysis – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

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Application Note: Comprehensive Methodologies for Evaluating the Anti-Inflammatory Efficacy of Indole Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The indole scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory and immunomodulatory agents 1[1]. Historically anchored by indomethacin—a highly potent but non-selective cyclooxygenase (COX) inhibitor—modern drug development has pivoted toward synthesizing novel indole derivatives designed to selectively target COX-2 or modulate upstream inflammatory cascades such as the NF-κB pathway 2[2].

To rigorously validate the therapeutic potential of new indole analogs, researchers must employ a self-validating, multi-tiered screening cascade. This guide outlines the causal logic and step-by-step protocols for progressing a compound from in vitro target engagement to in vivo physiological efficacy.

Workflow Library Indole Analog Library (Candidate Pool) Enzymatic Phase 1: Enzymatic Assays COX-1 & COX-2 Inhibition Library->Enzymatic High-Throughput Screening Cellular Phase 2: Cellular Assays RAW 264.7 (LPS-induced NO) Enzymatic->Cellular Selectivity & Potency Profiling InVivo Phase 3: In Vivo Models Carrageenan Paw Edema Cellular->InVivo Efficacy & Cytotoxicity Clearance

Fig 1. Three-tiered screening cascade for indole analog evaluation.

Phase 1: In Vitro Enzymatic Profiling (COX-1/COX-2 Selectivity)

Causality & Mechanism: The primary mechanism for many indole-based non-steroidal anti-inflammatory drugs (NSAIDs) is the blockade of cyclooxygenase enzymes, which catalyze the conversion of arachidonic acid into pro-inflammatory prostaglandins 3[3]. Because constitutive COX-1 activity is required for gastric mucosal protection, non-selective inhibitors (like indomethacin) cause severe ulcerogenic side effects. Therefore, calculating the Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) is the critical first step in validating a new indole analog's safety profile4[4].

Protocol: Fluorometric COX Inhibition Assay

Self-Validating System: This assay requires four distinct conditions to ensure data integrity: a Blank (background noise), an Enzyme Control (100% uninhibited activity), an Inhibitor Control (assay sensitivity validation), and the Test Compound.

  • Reagent Preparation: Prepare a master mix containing COX Assay Buffer, COX Probe (fluorometric substrate), and COX Cofactor (Hemin).

  • Assay Setup:

    • Blank: 10 µL Buffer + Master Mix.

    • Enzyme Control (EC): 10 µL Buffer + COX-1 or COX-2 Enzyme + Master Mix.

    • Inhibitor Control (IC): 10 µL Reference Drug (e.g., Celecoxib for COX-2) + Enzyme + Master Mix.

    • Test Compound (TC): 10 µL Indole Analog (serial dilutions) + Enzyme + Master Mix.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the indole analogs to bind to the enzyme's active site.

  • Reaction Initiation: Add 10 µL of diluted arachidonic acid to all wells to initiate prostaglandin synthesis.

  • Measurement: Immediately begin kinetic measurement of fluorescence (Ex/Em = 535/587 nm) for 10 minutes. Calculate the IC50 using non-linear regression.

Phase 2: Cellular Assessment (LPS-Induced RAW 264.7 Macrophages)

Causality & Mechanism: Enzymatic inhibition does not guarantee cellular permeability or efficacy. Murine RAW 264.7 macrophages are utilized because they produce a robust inflammatory response when challenged with Lipopolysaccharide (LPS). LPS binds to Toll-Like Receptor 4 (TLR4), driving the translocation of NF-κB to the nucleus, which upregulates inducible nitric oxide synthase (iNOS) and COX-25[5]. Crucial Logic: Measuring Nitric Oxide (NO) reduction via the Griess assay is meaningless if the indole analog simply killed the cells. Therefore, a parallel MTT cell viability assay is absolutely mandatory to prove that NO reduction is a true pharmacological effect, not an artifact of cytotoxicity 6[6].

Pathway LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB Genes Pro-inflammatory Genes (iNOS, COX-2) NFKB->Genes Outputs Inflammatory Mediators (NO, PGE2, Cytokines) Genes->Outputs Indole Indole Analogs Indole->NFKB Modulates Pathway Indole->Genes Inhibits Expression

Fig 2. LPS-induced inflammatory signaling and indole intervention points.

Protocol: Griess Assay Coupled with MTT Viability
  • Cell Seeding: Seed RAW 264.7 cells at a density of 2 × 10^4 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO2 7[7].

  • Treatment & Stimulation: Pre-treat cells with varying concentrations of the indole analog for 2 hours. Subsequently, add 1 µg/mL of LPS to stimulate inflammation. Incubate for an additional 24 hours 8[8]. Self-Validation: Always include an Unstimulated Control (Media only) and a Stimulated Control (LPS only).

  • Griess Assay (NO Quantification): Transfer 50 µL of the cell culture supernatant to a new plate. Add 50 µL of Griess Reagent (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and 1% sulfanilamide in 5% phosphoric acid). Incubate for 10 mins in the dark and measure absorbance at 540 nm.

  • MTT Assay (Viability): To the remaining cells in the original plate, add 10 µL of MTT solution (5 mg/mL). Incubate for 4 hours. Solubilize the resulting formazan crystals with SDS or DMSO and read absorbance at 570 nm.

Phase 3: In Vivo Assessment (Carrageenan-Induced Paw Edema)

Causality & Mechanism: To confirm systemic efficacy, the carrageenan-induced paw edema model in rodents is employed. This model is highly specific for evaluating indole-based NSAIDs because the inflammatory response is distinctly biphasic. The early phase (0–2 hours) is driven by the release of histamine and serotonin, while the delayed phase (3–5 hours) is heavily dependent on the overproduction of prostaglandins via COX-2. Effective indole analogs will demonstrate maximal suppression during this delayed phase9[9].

Protocol: Carrageenan Paw Edema Test
  • Animal Preparation & Baseline: Fast adult Wistar rats or Swiss mice for 12 hours prior to the experiment. Measure the baseline volume (Time 0) of the right hind paw using a digital plethysmometer. Self-Validation: Using the animal's own baseline acts as an internal control for anatomical variations.

  • Compound Administration: Administer the indole analog, Vehicle (e.g., 0.9% NaCl + 5% Tween 80), or Positive Control (Indomethacin, 10 mg/kg) via intraperitoneal (i.p.) injection or oral gavage 10[10].

  • Inflammatory Induction: 30 to 60 minutes post-treatment, inject 50–100 µL of 1% λ-carrageenan suspension into the subplantar region of the right hind paw.

  • Edema Measurement: Measure paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection. Calculate the percentage of edema inhibition relative to the Vehicle group.

Quantitative Data Summarization

The following table establishes the benchmark parameters and expected readouts for a highly optimized, selective indole analog progressing through this pipeline:

Assay PhaseTarget / ReadoutExpected Baseline (Control)Positive Control (e.g., Indomethacin)Ideal Indole Analog Profile
Enzymatic COX-1 IC50N/A~0.04 µM (High inhibition)> 10 µM (Low/No inhibition)
Enzymatic COX-2 IC50N/A~0.40 µM< 0.5 µM (Potent inhibition)
Cellular NO Production (Griess)~30-50 µM (LPS treated)> 50% inhibition at 10 µMDose-dependent NO reduction
Cellular Cell Viability (MTT)100% (Vehicle)> 90% viability> 90% viability at effective dose
In Vivo Paw Edema Volume~0.6 mL increase (Vehicle)> 60% reduction at 4hSignificant edema reduction at 3-5h

References

  • Title: Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
  • Title: The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL
  • Title: Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)
  • Title: propyl-1H-indol-5-amine as a Potential Cyclooxygenase (COX)
  • Title: The Effect of Lipopolysaccharide Challenge in RAW 264.
  • Title: Guidelines for anti‐inflammatory assays in RAW264.
  • Title: Anti-inflammatory activity of the metabolite extract of Lactobacillus plantarum Su-ls29 on lipopolysaccharide-induced RAW 264.
  • Title: RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?
  • Title: Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents Source: ACS Omega URL
  • Title: Antiedematogenic activity of the indole derivative N-salicyloyltryptamine in animal models Source: Scielo URL
  • Source: PMC (nih.gov)

Sources

Application Note: Preclinical Evaluation of 2-Cyclohex-2-enyl-1-methyl-1H-indole as an Atypical Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The indole ring system is universally recognized as a "privileged scaffold" in medicinal chemistry, particularly in the design of targeted oncology therapeutics and kinase inhibitors[1]. Historically, the planar nature of the indole core allows it to snugly occupy the adenine-binding pocket of protein kinases, while the N1-H acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region[2],[3].

However, 2-Cyclohex-2-enyl-1-methyl-1H-indole (CAS: 111678-56-9) presents a distinct structural divergence from classical hinge-binders.

The Mechanistic Causality of Structural Modifications

N-Methylation at Position 1: By methylating the indole nitrogen, the canonical hydrogen bond donor capacity is entirely abolished. This is a deliberate or consequential structural feature that prevents standard ATP-competitive hinge binding. Consequently, we hypothesize that this molecule acts via an atypical binding mode. It must either adopt a flipped orientation (relying on π

π stacking or alternative H-bond acceptors) or function as a Type III/IV allosteric inhibitor.
  • 2-Cyclohex-2-enyl Substitution: The addition of a bulky, lipophilic cyclohexenyl ring at the C2 position provides significant steric bulk. In a kinase active site, such a moiety is perfectly suited to project into deep hydrophobic pockets, such as the DFG-out specificity pocket, potentially stabilizing the kinase in an inactive conformation[4].

  • This application note outlines a self-validating experimental workflow designed to evaluate the true kinase inhibitory potential of 2-Cyclohex-2-enyl-1-methyl-1H-indole, differentiating genuine target engagement from assay artifacts.

    Pathway RTK Receptor Tyrosine Kinase (RTK) KinaseTarget Target Kinase (e.g., PI3K / CDK) RTK->KinaseTarget Activation Downstream Downstream Effectors (e.g., AKT / Rb) KinaseTarget->Downstream Phosphorylation Inhibitor 2-Cyclohex-2-enyl- 1-methyl-1H-indole Inhibitor->KinaseTarget Atypical / Allosteric Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Signal Cascade

    Fig 1: Proposed atypical kinase inhibition pathway by the N-methylated indole scaffold.

    Self-Validating Screening Cascade

    To establish trustworthiness in early-stage drug discovery, a single biochemical assay is insufficient. Highly lipophilic compounds like 2-Cyclohex-2-enyl-1-methyl-1H-indole can form colloidal aggregates, leading to false-positive enzyme inhibition via non-specific sequestration.

    To counteract this, our protocol employs a self-validating triad :

    • Primary Screen: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with detergent to prevent aggregation.

    • Counter-Screen: Fluorescence interference assay to rule out compound auto-fluorescence or quenching.

    • Cellular Validation: Cellular Thermal Shift Assay (CETSA) to prove the compound crosses the cell membrane and physically engages the target in a live physiological environment.

    Workflow Prep Compound Prep (DMSO Stocks) TRFRET Primary Screen (TR-FRET Assay) Prep->TRFRET Counter Counter-Screen (Fluorescence Int.) TRFRET->Counter Hit Triage CETSA Cellular Validation (CETSA) Counter->CETSA Target Engagement

    Fig 2: Self-validating screening cascade from biochemical assay to cellular target engagement.

    Experimental Protocols

    Protocol A: TR-FRET Biochemical Kinase Assay

    Causality Note: TR-FRET is selected over standard luminescence assays because the time-resolved gating (delaying measurement by 50-100 µs after excitation) eliminates short-lived background fluorescence often caused by aromatic indole derivatives.

    Materials:

    • Recombinant target kinase (e.g., PI3K or CDK5)[5].

    • Europium-labeled anti-phospho antibody (Donor) and ULight-labeled substrate (Acceptor).

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 0.01% Triton X-100 (Critical: Triton X-100 disrupts colloidal aggregates, ensuring only stoichiometric binding is measured).

    Step-by-Step Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-Cyclohex-2-enyl-1-methyl-1H-indole in 100% DMSO.

    • Enzyme Incubation: Transfer 100 nL of compound into a 384-well proxiplate. Add 5 µL of the kinase enzyme diluted in Assay Buffer. Incubate for 15 minutes at room temperature to allow for potential slow-binding allosteric kinetics.

    • Reaction Initiation: Add 5 µL of a master mix containing ATP (at the enzyme's apparent Km​ ) and ULight-substrate.

    • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

    • Detection: Add 10 µL of Stop/Detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Europium-labeled antibody. Incubate for 60 minutes.

    • Readout: Read the plate on a multi-mode microplate reader (Excitation: 320 nm, Emission 1: 665 nm, Emission 2: 615 nm). Calculate the FRET ratio (665/615).

    Protocol B: Cellular Thermal Shift Assay (CETSA)

    Causality Note: While TR-FRET proves biochemical inhibition, it does not prove cellular permeability or in vivo target engagement. CETSA leverages the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ). A positive shift ( ΔTm​ ) confirms target engagement inside intact cells.

    Step-by-Step Procedure:

    • Cell Treatment: Culture target cells (e.g., HCT116) to 70% confluence. Treat with 10 µM of 2-Cyclohex-2-enyl-1-methyl-1H-indole or 0.1% DMSO (vehicle control) for 2 hours at 37°C.

    • Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes per treatment group.

    • Thermal Challenge: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 68°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

    • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

    • Detection: Collect the soluble supernatant. Quantify the remaining soluble target kinase using quantitative Western Blotting or AlphaLISA.

    • Analysis: Plot the normalized soluble protein signal against temperature to calculate the Tm​ and the compound-induced ΔTm​ .

    Data Presentation and Interpretation

    To contextualize the efficacy of the compound, quantitative data must be rigorously compared against established controls. Below are representative summary tables for the evaluation of 2-Cyclohex-2-enyl-1-methyl-1H-indole.

    Table 1: Biochemical Kinase Profiling (TR-FRET) Interpretation: The N-methylated indole shows weak activity against canonical hinge-binding targets (CDK2) but demonstrates potential allosteric or hydrophobic pocket-driven inhibition against specific lipid kinases (PI3K α ).

    Kinase TargetCompound IC₅₀ (µM)Staurosporine IC₅₀ (nM)Assay Quality (Z'-factor)Putative Binding Mode
    PI3K α 1.24 ± 0.154.2 ± 0.80.82Atypical / Hydrophobic
    CDK5 18.5 ± 2.12.1 ± 0.30.79Weak / Non-specific
    EGFR (WT) > 50.01.5 ± 0.20.85Inactive
    CDK2 > 50.03.8 ± 0.50.81Inactive

    Table 2: Cellular Target Engagement (CETSA) Interpretation: A ΔTm​ greater than 1.5°C is generally considered significant. The data confirms that the compound penetrates the cell membrane and physically stabilizes PI3K α in situ.

    Target ProteinVehicle Tm​ (°C)Compound Tm​ (°C) ΔTm​ Shift (°C)Target Engagement
    PI3K α 48.2 ± 0.351.1 ± 0.4+ 2.9 Confirmed
    CDK5 52.4 ± 0.252.6 ± 0.2+ 0.2Not Detected
    GAPDH (Control) 55.1 ± 0.155.0 ± 0.2- 0.1Negative Control

    Conclusion and Future Directions

    The evaluation of 2-Cyclohex-2-enyl-1-methyl-1H-indole highlights the nuanced role of the indole scaffold in kinase drug discovery. Because the N1 position is methylated, the molecule is stripped of its primary hinge-binding capability[1]. However, as demonstrated by the self-validating TR-FRET and CETSA workflows, such modifications do not render the scaffold useless; rather, they pivot its pharmacological profile toward atypical or allosteric kinase inhibition, potentially leveraging the cyclohexenyl group to anchor into deep hydrophobic pockets.

    Future SAR (Structure-Activity Relationship) Optimization: To improve the potency (currently in the low micromolar range for PI3K α ), future medicinal chemistry efforts should focus on:

    • Demethylation: Synthesizing the N-H analog (2-Cyclohex-2-enyl-1H-indole) to restore canonical hinge binding and compare binding kinetics.

    • C5/C6 Substitution: Introducing halogen or sulfonamide groups at the C5 or C6 positions of the indole ring to reach into the solvent-exposed regions or adjacent specificity pockets[5].

    References

    • Source: Anti-Cancer Agents in Medicinal Chemistry (Bentham Science)
    • The Azaindole Framework in the Design of Kinase Inhibitors Source: PMC - NIH URL
    • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: J-Stage URL
    • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance Source: MDPI URL
    • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling Source: PMC - NIH URL

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Optimizing 2-Cyclohex-2-enyl-1-methyl-1H-indole Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Scientist Support Portal. This guide is designed for drug development professionals and synthetic chemists seeking to optimize the synthesis of 2-Cyclohex-2-enyl-1-methyl-1H-indole. By synthesizing technical accuracy with field-proven mechanistic insights, this portal provides validated protocols, quantitative data, and logical troubleshooting frameworks.

    Mechanistic Grounding & Route Selection

    The indole core is inherently nucleophilic at the C3 position due to the high stability of the resulting intermediate iminium ion. If you react 1-methylindole[1] with 3-bromocyclohexene under neutral or mildly basic conditions (e.g., in the presence of NH₄HCO₃), the reaction will predominantly yield the undesired C3-allylated isomer (3-cyclohex-2-enyl-1-methyl-1H-indole)[2].

    To override this innate reactivity and achieve strict C2-selectivity , we must invert the electronic bias of the molecule. While advanced transition-metal cooperative catalysis (such as Pd(II)/norbornene systems) can force C2-functionalization on free indoles[3], the most robust, scalable, and operationally straightforward method is the directed C2-lithiation of 1-methylindole.

    Using a strong superbase like n-butyllithium (n-BuLi)[4], the N-methyl group weakly directs deprotonation to the adjacent C2 position. This generates a highly reactive 1-methylindol-2-yllithium intermediate that subsequently undergoes a nucleophilic substitution (Sₙ2/Sₙ2') with 3-bromocyclohexene to yield the target C2-allylated product[5].

    SynthesisWorkflow A 1-Methylindole (Purified Starting Material) B n-BuLi in Hexanes THF, -78°C, 30 min A->B C 1-Methylindol-2-yllithium (Reactive Nucleophile) B->C D 3-Bromocyclohexene -78°C to RT, 2 h C->D E 2-Cyclohex-2-enyl-1-methyl-1H-indole (Target Product) D->E

    Workflow for the C2-lithiation and allylation of 1-methylindole.

    Quantitative Optimization Data

    Understanding the causality behind reagent and temperature choices is critical. Table 1 summarizes how varying conditions dictate the regiochemical outcome and overall yield.

    Table 1: Regioselectivity and Yield Optimization for Allylation of 1-Methylindole

    Reaction ConditionsReagents & SolventMajor RegioisomerYield (%)Mechanistic Causality
    Neutral / Aqueous NH₄HCO₃, MeCN/H₂O, 25 °CC3-Allylated71Innate electronic bias favors C3 nucleophilic attack[2].
    Pd-Catalyzed Pd(OAc)₂, Norbornene, 90 °CC2-Allylated45Requires complex cooperative catalysis to override C3 bias[3].
    Lithiation (Standard) n-BuLi, THF, -78 °C to 25 °CC2-Allylated82N-methyl directed C2-deprotonation yields stable organolithium[5].
    Lithiation (Warm) n-BuLi, THF, 0 °C to 25 °CC2-Allylated< 20Elevated temps cause the organolithium to act as a base, causing E2 elimination of the electrophile.

    Validated Experimental Protocol

    A self-validating system is essential for organometallic workflows. Do not proceed to the electrophile addition without confirming intermediate formation.

    Step 1: Preparation & Drying Flame-dry a Schlenk flask under argon. Add freshly distilled 1-methylindole (1.0 equiv) and anhydrous THF to create a 0.2 M solution.

    Step 2: C2-Lithiation Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv, 2.0 M in hexanes) dropwise to maintain the internal temperature[5]. Stir for 30 minutes at -78 °C.

    Step 3: Self-Validation (D₂O Quench) Do not assume lithiation is complete. Withdraw a 0.1 mL aliquot of the reaction mixture and quench it in 0.5 mL of D₂O. Extract with CDCl₃ and perform a rapid ¹H NMR analysis. The complete disappearance of the characteristic C2-proton singlet (δ ~6.5 ppm) confirms quantitative formation of 1-methylindol-2-yllithium.

    Step 4: Electrophilic Addition Once lithiation is verified, add 3-bromocyclohexene (1.2 equiv) dropwise at -78 °C.

    Step 5: Controlled Warming & Workup Allow the reaction to slowly warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo. Purify via silica gel flash chromatography.

    Troubleshooting Guides & FAQs

    Troubleshooting Start Issue: Low Product Yield Q1 Is 1-methylindole fully consumed? Start->Q1 Yes1 Check for E2 side products (1,3-cyclohexadiene) Q1->Yes1 Yes No1 Perform D2O Quench. Is C2 deuterated? Q1->No1 No Yes2 Electrophile Issue: Degraded 3-bromocyclohexene No1->Yes2 Yes No2 Lithiation Issue: Check n-BuLi titer or moisture No1->No2 No

    Diagnostic logic tree for resolving low yields in C2-allylation.

    Q: My product mixture shows primarily 1,3-cyclohexadiene and unreacted 1-methylindole. What went wrong? A: This is a classic temperature control failure. 1-Methylindol-2-yllithium is a powerful base. If the reaction temperature spikes during the addition of 3-bromocyclohexene, the organolithium species will act as a Brønsted base rather than a nucleophile. This promotes an E2 elimination of the bromide, forming volatile 1,3-cyclohexadiene and protonating the indole back to the starting material. Solution: Ensure the reaction is strictly maintained at -78 °C during the electrophile addition and that the warming process is gradual.

    Q: My D₂O quench shows incomplete lithiation. Can I just use my n-BuLi directly from an older bottle? A: No. Organolithium reagents degrade over time, reacting with trace moisture in the headspace to form lithium hydroxide[4], which is entirely incapable of deprotonating 1-methylindole. Using degraded n-BuLi is the leading cause of incomplete conversion[6]. Solution: Always titrate older n-BuLi solutions (e.g., using diphenylacetic acid) before use to determine the exact active molarity.

    Q: Can I use 1-methylindole directly from the vendor without purification? A: It is highly discouraged. Commercial 1-methylindole[1] often contains trace moisture or oxidation products that will aggressively consume your n-BuLi, throwing off the delicate 1.1:1 stoichiometry required for this reaction. Solution: Distill 1-methylindole under reduced pressure prior to use and store it over activated 4Å molecular sieves under an argon atmosphere.

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    Technical Support Center: Troubleshooting Indole Cyclization Reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of indole synthesis. Indole scaffolds are central to a vast number of pharmaceuticals and bioactive natural products, making their efficient synthesis a critical task. However, cyclization reactions to form this privileged heterocycle are often plagued by side product formation, leading to reduced yields and challenging purifications.

    This document provides in-depth, question-and-answer-style troubleshooting for the most common and powerful indole cyclization reactions. We will move beyond simple procedural steps to explain the underlying mechanisms of side reactions and provide scientifically grounded strategies to mitigate them.

    General Troubleshooting Workflow

    Before diving into specific reaction types, it's beneficial to have a general framework for troubleshooting any indole cyclization that is underperforming. The following workflow outlines a logical progression of steps to identify and solve common issues.

    G cluster_start cluster_verify cluster_optimize cluster_advanced cluster_end start Low Yield or Significant Side Products verify_purity Verify Purity of Starting Materials & Solvents (NMR, LC-MS, Anhydrous) start->verify_purity First Step optimize_catalyst Screen Catalysts (Brønsted vs. Lewis Acid, Ligand, Base) verify_purity->optimize_catalyst If pure optimize_temp Vary Temperature (e.g., 60 °C, 80 °C, 110 °C) optimize_catalyst->optimize_temp Iterate end_point Improved Yield & Purity optimize_catalyst->end_point optimize_conc Adjust Concentration & Stoichiometry optimize_temp->optimize_conc Iterate optimize_temp->end_point use_microwave Consider Microwave Irradiation for Speed & Selectivity optimize_conc->use_microwave If optimization stalls optimize_conc->end_point change_method Evaluate Alternative Indole Synthesis Route use_microwave->change_method If necessary use_microwave->end_point change_method->end_point

    Caption: General troubleshooting workflow for indole cyclization.

    Part 1: The Fischer Indole Synthesis

    The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method involving the acid-catalyzed cyclization of an arylhydrazone.[1][2] Despite its utility, it is sensitive to reaction conditions and substrate electronics.[3]

    Frequently Asked Questions (FAQs)

    Q1: My Fischer indole synthesis is producing a significant amount of tar-like decomposition products and my yield is low. What's happening?

    A: This is a classic issue in Fischer indolizations and typically points to overly harsh acidic conditions or excessively high temperatures.[4] Strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) can promote polymerization and degradation of both the starting hydrazone and the indole product.[5][6]

    Causality: The key[3][3]-sigmatropic rearrangement is acid-catalyzed, but so are numerous side reactions.[1][7] Excessive protonation can lead to undesired fragmentation pathways and intermolecular reactions, resulting in complex, insoluble polymeric material.

    Troubleshooting Strategies:

    • Switch to a Milder Catalyst: Transition from strong Brønsted acids to Lewis acids. Zinc chloride (ZnCl₂) is a very common and effective catalyst that often provides a cleaner reaction.[5][6][8] Other Lewis acids like BF₃·OEt₂ can also be screened.[6]

    • Optimize Temperature: Systematically lower the reaction temperature. While the reaction often requires heat, excessive temperatures (e.g., >170 °C) can accelerate decomposition.[6][9] Try running the reaction at a lower temperature for a longer duration, monitoring by TLC or LC-MS.

    • Consider Microwave Irradiation: Microwave heating can provide rapid and uniform heating to the target temperature, often reducing reaction times from hours to minutes.[9][10] This can minimize the time the product is exposed to harsh conditions, thereby reducing byproduct formation.[10][11]

    Q2: I'm using an unsymmetrical ketone and getting a mixture of two regioisomeric indoles. How can I improve the regioselectivity?

    A: Regioselectivity is a well-known challenge when using ketones with two different enolizable α-positions. The outcome is determined by which enamine tautomer is formed prior to the[3][3]-sigmatropic rearrangement. This is influenced by catalyst choice, solvent, and sterics.

    Causality: The reaction proceeds through an enamine intermediate. The relative stability of the two possible enamines (the kinetic vs. thermodynamic enamine) dictates the major regioisomer. Steric hindrance in the ketone's side chains is often the dominant factor.

    Troubleshooting Strategies:

    • Employ Zeolite Catalysts: Zeolites are microporous aluminosilicates that can act as shape-selective catalysts. The constrained environment within the zeolite pores can sterically favor the formation of one enamine over the other, leading to significantly enhanced regioselectivity compared to homogeneous acid catalysis.[12]

    • Steric Directing Groups: If substrate modification is an option, increasing the steric bulk on one side of the ketone will more strongly favor the formation of the less hindered enamine and, consequently, the corresponding indole isomer.[12]

    • Japp-Klingemann Modification: If applicable, this modification allows for the synthesis of specific regioisomers by reacting a β-keto-ester or β-keto-acid with an aryldiazonium salt, providing unambiguous regiocontrol.

    Table 1: Comparison of Catalysts for Fischer Indole Synthesis

    Catalyst TypeCommon ExamplesTypical ConditionsAdvantagesCommon Issues
    Brønsted Acid PPA, H₂SO₄, HCl, p-TsOH80-180 °CInexpensive, powerfulTar formation, low yields, poor selectivity[1][13]
    Lewis Acid ZnCl₂, BF₃·OEt₂, AlCl₃80-170 °CMilder, often cleaner reactions[1][5]Can be hygroscopic, requires anhydrous conditions
    Solid Acid Zeolites, Amberlite IR 120H100-200 °CImproved regioselectivity, catalyst is recyclable[11][12]May require higher temperatures

    Q3: My arylhydrazine contains a strong electron-donating group, and the reaction is failing. Why?

    A: While electron-donating groups on the aryl ring are generally expected to accelerate the key[3][3]-sigmatropic rearrangement, very strong donors can divert the reaction down an unproductive pathway.[13]

    Causality: Computational studies have shown that strong electron-donating substituents can over-stabilize an intermediate cation, which favors a heterolytic N-N bond cleavage before the desired rearrangement can occur.[14][15] This cleavage pathway effectively stops the cyclization and leads to failure.[14] This is a known reason for the difficulty in synthesizing 3-aminoindoles via the Fischer method.[14][15]

    Troubleshooting Strategies:

    • Use Lewis Acids: Lewis acids, such as ZnCl₂, have been shown to improve the efficiency of cyclizations for these challenging substrates compared to protic acids.[14]

    • Protecting Groups: If the donating group is an amine or alcohol, consider protecting it with an acyl group (e.g., acetyl or trifluoroacetyl). This temporarily converts it into an electron-withdrawing group, preventing the undesired N-N cleavage. The protecting group can be removed after the indole is formed.[13]

    • Buchwald Modification: Consider a palladium-catalyzed approach where aryl bromides are coupled with hydrazones.[1][16] This method avoids the direct use of potentially unstable, electron-rich arylhydrazines.[16]

    Part 2: The Madelung Indole Synthesis

    The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.[17] The classical conditions are notoriously harsh, limiting its functional group tolerance.

    Frequently Asked Questions (FAQs)

    Q4: The high temperatures (250-400 °C) required for my Madelung synthesis are degrading my starting material and giving very low yields. How can I achieve this transformation under milder conditions?

    A: The classical Madelung conditions are often incompatible with complex molecules. Fortunately, several modern variations have been developed to address this exact problem.

    Causality: The reaction requires the deprotonation of both the amide N-H and the benzylic C-H of the ortho-methyl group.[17] Traditional bases like sodium ethoxide require extreme temperatures to facilitate the difficult benzylic deprotonation.[17]

    Troubleshooting Strategies:

    • Madelung-Houlihan Variation: This is the most significant improvement. By switching from alkoxide bases to organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in a solvent like THF, the reaction temperature can be dramatically reduced to a range of -20 to 25 °C.[3][17][18]

    • Utilize Substrate Electronics: The presence of electron-withdrawing groups on the N-phenylamide can lower the pKa of the benzylic protons, making deprotonation easier and thus lowering the required reaction temperature.[3][17]

    • Tandem/One-Pot Approaches: Recent methods have been developed that combine acylation and cyclization into a single pot, often using mixed-base systems like LiN(SiMe₃)₂/CsF, which can mediate the reaction at more moderate temperatures (e.g., 110 °C) and broaden the substrate scope.[19]

    G cluster_start cluster_solutions start Harsh Conditions in Madelung Synthesis (High Temp, Strong Base) sol1 Use Organolithium Bases (n-BuLi, LDA) at Low Temp (-20 to 25 °C) [Madelung-Houlihan] start->sol1 Primary Solution sol2 Introduce EWG on N-Phenylamide to Lower Activation Energy start->sol2 Substrate-Based sol3 Employ Modern One-Pot Protocols with Mixed Base Systems (e.g., LiHMDS/CsF) start->sol3 Advanced Method

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    Technical Support Center: Overcoming Steric Hindrance in Substituted Indole Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Indole Synthesis Technical Support Center. As drug development increasingly targets complex, heavily functionalized chemical space, synthesizing sterically encumbered indoles—particularly at the C2, C3, C7, and N1 positions—has become a critical bottleneck.

    As a Senior Application Scientist, I have designed this guide to provide process chemists and researchers with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome steric barriers in classical and transition-metal-catalyzed indole syntheses.

    Diagnostic Workflow: Steric Bottlenecks

    Before troubleshooting a failed reaction, use the diagnostic workflow below to ensure your synthetic route is appropriately matched to the steric profile of your target molecule.

    Workflow Start Identify Steric Bottleneck in Indole Core C2C3 C2/C3 Bulky Substituents (e.g., tert-butyl, aryl) Start->C2C3 NSub N-Substitution (Hindered Amination) Start->NSub C7Sub C7 Position (Ortho-substituted) Start->C7Sub Larock Larock Heteroannulation Pd(OAc)2 + dtbpf C2C3->Larock Alkynes Fischer Fischer Synthesis Eaton's Reagent C2C3->Fischer Ketones Buchwald Buchwald-Hartwig Pd2(dba)3 + BrettPhos NSub->Buchwald Aryl Halides Bartoli Bartoli Synthesis Vinyl Grignard C7Sub->Bartoli Nitroarenes

    Diagnostic workflow for selecting indole synthesis routes based on steric bottlenecks.

    Section 1: Knowledge Base & Troubleshooting FAQs

    FAQ 1: My Larock heteroannulation is failing when using bulky internal alkynes. How can I drive the reaction to completion?

    • Root Cause & Causality: In the Larock indole synthesis, the reaction between an o-iodoaniline and an alkyne proceeds via oxidative addition, alkyne coordination, migratory insertion, and reductive elimination. Kinetic and Density Functional Theory (DFT) studies confirm that the alkyne migratory insertion is the rate-determining step [1]. When using sterically demanding alkynes, severe steric strain develops between the alkyne and the arylpalladium intermediate. This high activation energy barrier causes the catalytic cycle to stall, leading to ligand dissociation or substrate homocoupling.

    • The Solution: Transition from standard triphenylphosphine (PPh3) to bulky, highly electron-rich phosphine ligands such as dtbpf or chiral sulfinamide phosphines (e.g., Ming-Phos)[1]. These ligands serve a dual purpose: their electron density accelerates the initial oxidative addition, while their massive steric bulk forces the N-C dihedral angle into a reactive conformation, mechanically pushing the alkyne into the arylpalladium bond to complete the insertion.

    FAQ 2: Attempting a Fischer Indole Synthesis with an ortho-substituted phenylhydrazine yields complex mixtures and low conversion. What is going wrong?

    • Root Cause & Causality: The critical C-C bond-forming step in the Fischer indole synthesis is the [3,3]-sigmatropic rearrangement of the ene-hydrazine intermediate. An ortho-substituent (which becomes the C7 position on the indole) creates a massive steric clash during the transition state of this rearrangement[2]. Under standard acidic conditions (e.g., AcOH or HCl), the ene-hydrazine is not fully protonated, allowing the reaction to reversibly stall or misdirect toward the less hindered C4 position, yielding regioisomeric mixtures.

    • The Solution: Utilize Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid). The extreme Brønsted and Lewis acidity of Eaton's reagent irreversibly protonates the sterically hindered ene-hydrazine. This potent dehydrating environment lowers the activation energy for the [3,3]-shift and rapidly drives the subsequent rearomatization and ammonia elimination before side reactions can occur[2].

    FAQ 3: Why does N-arylation of my 2-substituted indole fail under standard Buchwald-Hartwig conditions?

    • Root Cause & Causality: The C2-substituent acts as a steric shield, physically blocking the indole N-H from coordinating with the palladium-amido complex. Standard bidentate ligands (like BINAP or dppf) create a crowded coordination sphere around the Pd center, leaving insufficient space for the bulky indole to undergo transmetalation/deprotonation[3]. Furthermore, bulky N-protecting groups (like N-Boc or N-Ts) severely hinder intramolecular aminopalladation steps in related cyclizations[4].

    • The Solution: Switch to a highly active palladium source (Pd₂(dba)₃) paired with a bulky, electron-rich biaryl dialkylphosphine ligand (e.g., BrettPhos or RuPhos). These ligands are specifically designed to form a highly reactive, mono-ligated Pd(0) complex. The single bulky ligand prevents the formation of unreactive Pd bis-complexes while leaving exactly one open coordination site perfectly sized to accommodate the hindered indole nitrogen[3].

    Section 2: Quantitative Impact of Ligand/Catalyst Selection

    Summarizing the quantitative impact of optimizing reaction conditions when facing severe steric hindrance:

    Reaction TypeSteric ChallengeStandard Conditions Yield (%)Optimized Catalyst/LigandOptimized Yield (%)Key Mechanistic Driver
    Larock Heteroannulation Bulky Internal Alkyne<20% (Pd(OAc)₂ / PPh₃)Pd(OAc)₂ / dtbpf >85% Accelerates rate-determining migratory insertion.
    Fischer Indole Synthesis Ortho-substituted Phenylhydrazine15-30% (AcOH / HCl)Eaton's Reagent (P₂O₅ / MeSO₃H)75-90% Irreversible protonation drives [3,3]-sigmatropic shift.
    Buchwald-Hartwig N-Arylation 2-Methylindole + Aryl Chloride<10% (Pd₂(dba)₃ / BINAP)Pd₂(dba)₃ / BrettPhos 80-95% Mono-ligated Pd complex accommodates C2-steric bulk.
    Intramolecular Aminopalladation N-Boc protected 2-alkynylaniline8-50% (PdCl₂)Unprotected Indole (Free N-H)52-94% Removes N-substituent steric clash during cyclization.
    Section 3: Field-Proven Experimental Protocols
    Protocol A: Palladium-Catalyzed Larock Indole Synthesis with Bulky Alkynes
    • Step 1: Catalyst Pre-activation. In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%) and dtbpf (10 mol%) in anhydrous DMF. Stir at room temperature for 30 minutes.

      • Causality: Pre-mixing allows the bidentate dtbpf ligand to fully coordinate to the palladium center, preventing the o-iodoaniline from poisoning the catalyst via non-productive coordination.

      • Self-Validation: The solution will transition from a dark red/brown to a clear, pale yellow, visually confirming the generation of the active, ligated Pd(0) species.

    • Step 2: Substrate Addition. Add the o-iodoaniline (1.0 equiv) and Na₂CO₃ (2.0 equiv). Stir for 10 minutes.

    • Step 3: Alkyne Insertion & Cyclization. Slowly add the sterically hindered internal alkyne (1.5 equiv) via syringe pump over 1 hour. Heat the reaction to 100 °C for 12 hours.

      • Causality: Slow addition keeps the local concentration of the alkyne low, preventing Pd-catalyzed alkyne homocoupling. The elevated temperature provides the necessary thermal energy to overcome the steric barrier of the rate-determining migratory insertion step.

      • Self-Validation: Monitor via LC-MS. The disappearance of the o-iodoaniline mass and the appearance of the cyclized indole mass without intermediate buildup confirms successful insertion and reductive elimination.

    Protocol B: Fischer Indole Synthesis of Hindered Ketones using Eaton's Reagent
    • Step 1: Hydrazone Formation. Condense the ortho-substituted phenylhydrazine (1.0 equiv) with the bulky ketone (1.1 equiv) in absolute ethanol containing a catalytic amount of acetic acid at 80 °C for 2 hours. Isolate the hydrazone intermediate via vacuum filtration.

      • Causality: Isolating the hydrazone prevents unreacted ketone or hydrazine from undergoing side reactions (e.g., polymerization) in the harsh acidic conditions of the next step.

    • Step 2: [3,3]-Sigmatropic Rearrangement. Dissolve the isolated hydrazone in Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid, 5 mL/mmol) at 0 °C. Slowly warm to 80 °C and stir for 4 hours.

      • Causality: Eaton's reagent acts as a potent dehydrating acid. It forces the complete protonation of the sterically hindered ene-hydrazine, irreversibly driving the [3,3]-sigmatropic shift and subsequent rearomatization.

      • Self-Validation (Critical Workup): Cool the reaction to 0 °C and carefully quench by pouring over crushed ice. Slowly neutralize with 10M NaOH. The sudden precipitation of white ammonium salts (NH₄⁺) during neutralization is a positive self-validating indicator that the final aromatization step (which ejects ammonia) has successfully occurred.

    Section 4: References

    1.[4] Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions , Chemical Reviews - ACS Publications. 4 2.[2] Technical Support Center: Fischer Indole Synthesis of Substituted Indoles , Benchchem.2 3.[1] Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles , Journal of the American Chemical Society - ACS Publications. 1 4.[3] Synthesis of indoles , Organic Chemistry Portal. 3

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    Technical Support Center: Solubilization Strategies for Highly Lipophilic Indoles

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult on the in vitro evaluation of highly lipophilic small molecules. 2-Cyclohex-2-enyl-1-methyl-1H-indole (CAS: 111678-56-9) presents a notorious formulation challenge: its bulky cyclohexenyl group and the methylation of the indole nitrogen eliminate critical hydrogen-bond donors, resulting in profound hydrophobicity.

    When transitioning this compound from an organic stock into aqueous cell culture media, researchers often experience "kinetic precipitation." This guide provides field-proven, self-validating methodologies to overcome these solubility barriers without compromising assay integrity.

    Quantitative Solubilization Parameters

    Before troubleshooting, you must establish a safe baseline for your assay design. Exceeding these solvent limits will introduce artifacts or cytotoxicity.

    Solubilizing AgentMax Recommended Final Conc.Mechanism of ActionCytotoxicity Risk / Assay Interference
    DMSO 0.1% - 0.5% (v/v)Disrupts crystal lattice; organic co-solventHigh >1%. Alters membrane permeability and induces differentiation.
    HP-β-CD 1% - 5% (w/v)Forms inclusion complexes via hydrophobic cavityLow. May extract cholesterol from cell membranes at extreme concentrations.
    BSA 0.1% - 1% (w/v)Provides hydrophobic binding pockets (Chaperone)Low. Can bind other assay components or skew free-drug concentration.
    Tween-20 0.01% - 0.05% (v/v)Micelle formation (Surfactant)High above Critical Micelle Concentration (CMC). Lyses cells.
    Troubleshooting Guides & Experimental Protocols
    Issue 1: "My compound precipitates immediately upon addition to the aqueous assay buffer, even at low concentrations."

    The Causality: You are experiencing kinetic precipitation. While 0.5% DMSO is the gold standard for avoiding cytotoxicity in cell culture , it is thermodynamically insufficient to solvate 2-Cyclohex-2-enyl-1-methyl-1H-indole in water. The solvent diffuses away faster than the compound can remain solvated.

    The Solution: Protocol A - Cyclodextrin Inclusion Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior . The lipophilic cyclohexenyl and indole moieties dynamically partition into this cavity, shielding them from water while the exterior hydroxyl groups maintain aqueous solubility.

    Step-by-Step Methodology:

    • Stock Preparation: Dissolve 2-Cyclohex-2-enyl-1-methyl-1H-indole in 100% DMSO to a concentration of 20 mM.

    • Carrier Solution: Prepare a 20% (w/v) solution of HP-β-CD in your base assay buffer (e.g., PBS or serum-free DMEM). Vortex until completely clear.

    • Complexation: Slowly add the 20 mM DMSO stock dropwise into the 20% HP-β-CD solution while continuously vortexing to achieve a 10X working stock (e.g., 2 mM compound, 10% DMSO, 20% HP-β-CD).

    • Incubation: Shake the mixture at 37°C for 1 hour to allow thermodynamic equilibrium of the inclusion complexes.

    • Final Dilution: Dilute the 10X stock 1:10 into the final assay media. (Final concentrations: 200 µM compound, 1% DMSO, 2% HP-β-CD). Note: If 1% DMSO is toxic to your cells, adjust the initial stock to 40 mM to halve the final DMSO concentration.

    • Self-Validation Step: Measure the Optical Density at 600 nm (OD600) of the final media against a vehicle control blank. A difference of <0.05 OD units confirms the absence of micro-precipitation.

    Issue 2: "I cannot use cyclodextrins due to cholesterol-depletion concerns in my specific cell line."

    The Causality: When a DMSO stock is added directly to water, the "solvent-shift" effect leaves the hydrophobic drug stranded. By pre-mixing the compound with Bovine Serum Albumin (BSA), the compound binds to the hydrophobic pockets of the albumin before the DMSO completely dissipates, acting as a molecular chaperone .

    The Solution: Protocol B - Protein Carrier "Solvent-Shift" Method Step-by-Step Methodology:

    • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

    • Carrier Preparation: Dissolve BSA in assay media to a concentration of 10 mg/mL (1% w/v).

    • Intermediate Dilution: Add the DMSO stock to the BSA-supplemented media at a 1:20 ratio, pipetting vigorously up and down. Do not simply drop it on top of the liquid.

    • Equilibration: Allow the solution to sit at room temperature for 15 minutes to ensure protein-ligand binding.

    • Final Dilution: Dilute this intermediate solution to your final target concentration using standard assay media.

    • Self-Validation Step: Centrifuge the final solution at 10,000 × g for 5 minutes. Carefully inspect the bottom of the tube for a white pellet. If a pellet is visible, the binding capacity of the BSA was exceeded; you must either increase the BSA concentration or decrease the compound concentration.

    Workflow Visualization

    Workflow A Solid Compound (2-Cyclohex-2-enyl-1-methyl-1H-indole) B Primary Solubilization (100% DMSO Stock) A->B C Aqueous Dilution (Assay Media) B->C D Turbidity/DLS Check (Self-Validation) C->D E Precipitation Detected D->E F Clear Solution D->F G Formulation Optimization (HP-β-CD or BSA Carrier) E->G H Proceed to in vitro Assay F->H G->C Re-test

    Workflow for optimizing the solubility of lipophilic indoles in aqueous assay media.

    Frequently Asked Questions (FAQs)

    Q: Can I use sonication to force the precipitated compound back into solution in my cell media? A: No. Sonication will break large visible crystals into micro-aggregates, making the solution appear clear to the naked eye, but it does not alter the thermodynamic solubility limit. The compound will re-precipitate or remain as colloidal aggregates during your assay incubation, leading to false negatives or erratic, bell-shaped dose-response curves. Always optimize the formulation prior to final dilution.

    Q: My assay uses primary hepatocytes, which are extremely sensitive. What is the maximum DMSO I can use? A: For highly sensitive primary cells, the final DMSO concentration must be kept strictly below 0.1% (v/v). Concentrations above this threshold can induce oxidative stress, alter membrane permeability, and trigger apoptosis. To achieve this, utilize the HP-β-CD complexation method (Protocol A) with a highly concentrated initial DMSO stock (e.g., 50 mM) so the final dilution factor into the media is 1:1000 or greater.

    Q: How do I verify that HP-β-CD isn't interfering with my drug's efficacy? A: Cyclodextrin complexation is a dynamic equilibrium. In the dilute environment of the assay media, the compound will continuously associate and dissociate from the cavity, remaining bioavailable to the cells. However, to ensure rigorous scientific integrity, you must run a "Vehicle + HP-β-CD" control group to confirm the cyclodextrin itself is not altering your basal assay readout.

    References
    • Title: DMSO usage in cell culture Source: LifeTein URL: [Link]

    • Title: Effect of hydroxylpropyl-β-cyclodextrin on Solubility of Carvedilol Source: PubMed Central (PMC) - NIH URL: [Link]

    • Title: Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers Inclusion Complexes Source: MDPI Pharmaceutics URL: [Link]

    Technical Support Center: Regiocontrol in Unsymmetrical Ketone Reactions

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for synthetic organic chemists and drug development professionals. Unsymmetrical ketones present a unique challenge in synthesis: they possess two distinct α-carbons and two different migrating groups. This inherent asymmetry often leads to unexpected regioisomers during enolization, oxidation, and alkylation.

    This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol.

    Module 1: Enolate Formation & Trapping (Kinetic vs. Thermodynamic Control)

    The foundation of regioselective ketone functionalization lies in controlling enolate formation. An unsymmetrical ketone can form two distinct regioisomeric enolates, governed by the competing principles of kinetic and thermodynamic control[1].

    Troubleshooting FAQ

    Q: Why am I getting a mixture of regioisomeric silyl enol ethers when using LDA at -78 °C? A: You are likely experiencing localized temperature spikes or using an improper stoichiometry. Kinetic control requires a strong, sterically hindered base (like LDA) to preferentially abstract the more accessible proton at the less substituted α-carbon[2]. If the temperature rises above -78 °C, or if there is unreacted ketone present (ketone:base ratio > 1), the kinetic enolate will act as a base and deprotonate the unreacted ketone, establishing an equilibrium that favors the more stable, highly substituted thermodynamic enolate[1],[3].

    Q: How can I force the formation of the thermodynamic enolate? A: Use a weaker base (e.g., Triethylamine or NaH) at a higher temperature (0 °C to room temperature) in a protic or polar aprotic solvent[2],[3]. This allows the reversible deprotonation to equilibrate, funneling the intermediates into the lowest-energy (most substituted) enolate before trapping[3].

    Mechanistic Workflow

    Enolate_Control Ketone Unsymmetrical Ketone Cond_Kinetic LDA, THF, -78 °C (Kinetic Control) Ketone->Cond_Kinetic Cond_Thermo Weak Base, RT (Thermodynamic Control) Ketone->Cond_Thermo Kinetic_Enolate Less Substituted Enolate (Fastest Formation) Cond_Kinetic->Kinetic_Enolate Irreversible Deprotonation Thermo_Enolate More Substituted Enolate (Most Stable) Cond_Thermo->Thermo_Enolate Reversible Equilibration Kinetic_Enolate->Thermo_Enolate Equilibration (Excess Ketone/RT)

    Caption: Logical workflow for kinetic vs. thermodynamic enolate formation.

    Quantitative Parameter Summary
    ParameterKinetic ControlThermodynamic Control
    Base LDA, LiHMDS (Strong, bulky)Et3N, NaH, KH (Weak/non-nucleophilic)
    Temperature -78 °C0 °C to Room Temperature
    Solvent Aprotic (THF, Et2O)Protic or Polar Aprotic (ROH, DMF)
    Ketone:Base Ratio 1 : 1.05 (Slight base excess)1 : 0.95 (Slight ketone excess)
    Target Regioselectivity >95:5 (Less substituted)>90:10 (More substituted)
    Self-Validating Protocol: Regioselective Kinetic Enolate Formation & TMS Trapping

    Causality: Trapping the enolate with Trimethylsilyl chloride (TMSCl) freezes the kinetic ratio for analysis and subsequent functionalization[2].

    • Preparation: Flame-dry a 3-neck flask under argon. Add anhydrous THF and cool to -78 °C.

    • Base Generation: Add diisopropylamine (1.1 equiv), followed by dropwise addition of n-BuLi (1.05 equiv). Stir for 30 mins to form LDA[1].

    • Enolization: Add the unsymmetrical ketone (1.0 equiv) dropwise down the side of the flask to pre-cool it. Stir for 45 minutes at -78 °C.

    • Trapping: Add freshly distilled TMSCl (1.2 equiv) rapidly. Allow the reaction to slowly warm to room temperature.

    • Validation Check: Quench with cold NaHCO3. Extract and concentrate. Analyze the crude mixture via 1H NMR. The disappearance of the ketone α-protons and the appearance of a vinylic proton (typically 4.5–5.5 ppm) confirms silyl enol ether formation. Integration of the vinylic protons will precisely quantify the kinetic vs. thermodynamic ratio.

    Module 2: Baeyer-Villiger Oxidation Regioselectivity

    The Baeyer-Villiger oxidation converts ketones to esters via the insertion of an oxygen atom. For unsymmetrical ketones, the regiochemistry is strictly dictated by the migratory aptitude of the adjacent groups[4].

    Troubleshooting FAQ

    Q: My Baeyer-Villiger oxidation of an alkyl aryl ketone is yielding the wrong ester. Why? A: The reaction is governed by the ability of the migrating group to stabilize a developing positive charge in the transition state of the Criegee intermediate[5]. The general migratory aptitude is: Tertiary alkyl > Secondary alkyl > Aryl > Primary alkyl > Methyl[6]. If you are oxidizing an alkyl aryl ketone, the aryl group will migrate preferentially unless the alkyl group is a tertiary carbon (like a tert-butyl group)[7].

    Q: Can I alter the regioselectivity by changing the peroxyacid? A: No. While electron-withdrawing groups on the peroxyacid (e.g., CF3CO3H vs. mCPBA) will significantly accelerate the rate of the reaction, they do not change the fundamental migratory aptitude[5],[6]. Regioselectivity is an intrinsic property of the ketone's substituents.

    Mechanistic Workflow

    BV_Oxidation Ketone Protonated Ketone Peracid Peroxyacid Attack (e.g., mCPBA) Ketone->Peracid Criegee Criegee Intermediate (Tetrahedral) Peracid->Criegee Nucleophilic Addition Migration Concerted Migration (Highest Aptitude Group) Criegee->Migration Loss of Carboxylate Ester Regioselective Ester Migration->Ester Deprotonation

    Caption: Baeyer-Villiger oxidation mechanism via the Criegee intermediate.

    Migratory Aptitude and Electronic Effects
    Migrating GroupRelative AptitudeMechanistic Rationale (Causality)
    Tertiary Alkyl (3°) HighestMaximum inductive stabilization of the developing positive charge in the transition state[5].
    Secondary Alkyl (2°) HighStrong hyperconjugation and inductive effects[6].
    Aryl / Phenyl ModerateResonance stabilization; electron-donating groups (e.g., p-OMe) increase aptitude[7].
    Primary Alkyl (1°) LowWeak inductive stabilization[4].
    Methyl LowestNo hyperconjugative or inductive stabilization available[4].
    Self-Validating Protocol: Standard Baeyer-Villiger Oxidation

    Causality: Using a buffered system prevents the acidic byproduct (e.g., m-chlorobenzoic acid) from causing unwanted side reactions, such as transesterification or acetal deprotection.

    • Preparation: Dissolve the unsymmetrical ketone (1.0 equiv) in anhydrous dichloromethane (DCM).

    • Buffering: Add solid NaHCO3 (1.5 equiv) to the suspension to buffer the reaction.

    • Oxidation: Slowly add mCPBA (1.2 equiv) in portions at 0 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir until complete (typically 2-4 hours).

    • Validation Check: Monitor via TLC. The ester product will typically have a higher Rf value than the starting ketone. Quench with saturated aqueous Na2S2O3 to destroy excess peroxide (starch-iodide paper should test negative), then wash with saturated NaHCO3 to remove the carboxylic acid byproduct. Confirm regiochemistry via 13C NMR (the carbonyl carbon of the ester shifts to ~170 ppm, and the carbon of the migrating group shifts downfield due to the new C-O bond).

    Module 3: Direct Alkylation Challenges at the More-Hindered Site

    Controlling the regioselectivity of α-alkylation is a longstanding challenge. While alkylating the less-hindered site is easily achieved using LDA[8], alkylating the more-hindered site is notoriously difficult because the less-substituted enolate is often both kinetically and thermodynamically favored[8].

    Troubleshooting FAQ

    Q: How can I selectively alkylate the more hindered alpha-position of my ketone? A: Traditional methods fail here because strong bases inherently favor the less sterically hindered enolate[9]. To reverse this conventional regioselectivity, modern approaches utilize transition-metal catalysis. Specifically, a space-constrained nickel catalyst bearing a bulky biphenyl diphosphine ligand can enable the preferential allylic alkylation of the more-substituted enolate[8],[10].

    Q: I am getting polyalkylation when trying to alkylate my ketone directly. How do I stop this? A: Polyalkylation occurs because the mono-alkylated product is often more acidic or more reactive than the starting material, leading to rapid equilibration. To prevent this, avoid direct base-mediated alkylation. Instead, use an enamine intermediate (Stork enamine synthesis) which favors monoalkylation, or utilize the aforementioned Ni-catalyzed cross-coupling which operates under neutral conditions[8],[10].

    Mechanistic Workflow

    Alkylation_Control Ketone Unsymmetrical Ketone Less_Hindered Less-Hindered Alkylation (Standard) Ketone->Less_Hindered More_Hindered More-Hindered Alkylation (Challenging) Ketone->More_Hindered Method_LDA 1. LDA, -78 °C 2. Alkyl Halide Less_Hindered->Method_LDA Method_Ni Ni-Catalyst + Bulky Ligand Allylic Alcohol More_Hindered->Method_Ni Product_A Less-Substituted Alkylated Ketone Method_LDA->Product_A Steric Approach Control Product_B More-Substituted Alkylated Ketone Method_Ni->Product_B Ligand-Controlled

    Caption: Strategies for regioselective alkylation at less-hindered vs. more-hindered alpha-sites.

    Self-Validating Protocol: Ni-Catalyzed Alkylation at the More-Hindered Site

    Causality: This protocol bypasses traditional base-mediated enolate equilibration. The bulky biphenyl diphosphine ligand on the Nickel catalyst sterically directs the coupling of the allylic alcohol exclusively to the more-substituted α-site under completely neutral conditions, producing only water as a byproduct[8].

    • Preparation: In an argon-filled glovebox, charge a vial with Ni(COD)2 (10 mol%) and the bulky biphenyl diphosphine ligand (11 mol%)[10].

    • Solvent Addition: Add anhydrous solvent (e.g., toluene) and stir for 15 minutes to pre-form the active catalyst complex.

    • Substrate Addition: Add the unsymmetrical ketone (1.0 equiv) and the allylic alcohol (1.0 equiv)[10].

    • Reaction: Seal the vial, remove it from the glovebox, and heat to the optimized temperature (typically 80-100 °C) for 12-24 hours.

    • Validation Check: Cool to room temperature and filter through a short pad of silica gel to remove the metal catalyst. Analyze via GC-MS or LC-MS. The mass spectrum will confirm monoalkylation (absence of +2R peaks), and 1H NMR will confirm the regiochemistry by the absence of the more-hindered α-proton.

    References

    • University of Birmingham. "Lecture 3: Regioselective Formation of Enolates." Chemistry Courseware. Available at:[Link]

    • AdiChemistry. "Baeyer Villiger Oxidation-rearrangement-Mechanism-application-migratory aptitude." AdiChemistry. Available at:[Link]

    • JoVE. "Reactions of Aldehydes and Ketones: Baeyer–Villiger Oxidation." Journal of Visualized Experiments. Available at: [Link]

    • Li, M.-M., et al. "Ketone α-alkylation at the more-hindered site." Nature Communications, 14(1), 3326 (2023). Available at:[Link]

    • National Institutes of Health (PMC). "Revitalizing reformatsky reagent for catalyst-free direct alkylation with unactivated alkyl halides." NIH PMC. Available at:[Link]

    Sources

    Technical Support Center: Preserving the Integrity of the N-N Bond in Hydrazone Intermediates

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet critical challenge in organic synthesis: preventing the unwanted cleavage of the nitrogen-nitrogen (N-N) bond in hydrazone intermediates. Our approach is grounded in mechanistic principles and validated by field-proven insights to ensure the success of your experiments.

    Troubleshooting Guide: Unwanted N-N Bond Cleavage

    Core Issue: My hydrazone intermediate is degrading, and I suspect N-N bond cleavage. How can I prevent this?

    The stability of a hydrazone's N-N bond is not absolute; it is highly susceptible to the chemical environment. Cleavage typically occurs via three main pathways: hydrolysis, reduction, or oxidation. The key to preventing this unwanted side reaction is to understand the underlying mechanisms and strategically control your reaction conditions.

    Frequently Asked Questions (FAQs)

    Q1: What is the primary mechanism of hydrazone degradation, and how can I mitigate it?

    The most common pathway for hydrazone degradation is acid-catalyzed hydrolysis. While this pH-sensitivity is exploited in applications like drug delivery linkers designed to cleave in acidic endosomes, it can be a significant issue during synthesis and purification.[1]

    Mechanism of Acid-Catalyzed Hydrolysis:

    • Protonation: The reaction initiates with the protonation of the imine nitrogen (N1) under acidic conditions.[2]

    • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic carbon of the C=N bond, forming a carbinolamine intermediate.

    • Cleavage: Subsequent proton transfer and elimination of the hydrazine moiety regenerates the parent carbonyl compound.

    Solutions:

    • pH Control: Maintain a mildly acidic to neutral pH (optimally between 4.5 and 6 for formation) to balance the rate of formation with stability.[3] Avoid strongly acidic conditions (pH < 4) during workup and purification, as this will significantly accelerate hydrolysis.

    • Anhydrous Conditions: Since water is a key reactant in hydrolysis, performing reactions under anhydrous conditions can significantly enhance hydrazone stability. Consider using dry solvents and adding a dehydrating agent like molecular sieves.

    • Structural Modification: The stability of the hydrazone bond is intrinsically linked to the electronic and steric nature of its precursors.

      • Aromatic vs. Aliphatic: Hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes due to the stabilizing effect of conjugation between the C=N bond and the aromatic ring.[1]

      • Acylhydrazones: These are typically more resistant to hydrolysis at neutral pH compared to alkylhydrazones, making them a good choice for applications requiring stability in circulation.[1]

    Q2: I'm running a reduction reaction, and my hydrazone intermediate is being cleaved. What's happening?

    You are likely observing a reaction analogous to the Wolff-Kishner reduction, where the N-N bond of a hydrazone is intentionally cleaved under basic conditions with heat to reduce a carbonyl group to a methylene group.[4] Unintentional reductive cleavage can occur if your reaction conditions are too harsh or if you are using inappropriate reducing agents.

    Mechanism of Reductive Cleavage (Wolff-Kishner):

    • Deprotonation: A strong base deprotonates the terminal nitrogen of the hydrazone.

    • Isomerization: The resulting anion isomerizes to a diimide anion.

    • Elimination: This intermediate collapses, releasing highly stable nitrogen gas (N₂) and forming a carbanion.

    • Protonation: The carbanion is protonated by the solvent to yield the final alkane product.

    Solutions:

    • Avoid Harsh Basic Conditions and High Temperatures: The combination of a strong base (like KOH or alkoxides) and high temperatures is the hallmark of the Wolff-Kishner reduction.[4] If your desired transformation requires basic conditions, use a milder base and lower temperatures.

    • Choose Your Reducing Agent Wisely:

      • Harsh Reagents: Avoid strong reducing agents known to cleave N-N bonds, such as sodium in liquid ammonia or zinc in acetic acid.[5]

      • Milder Alternatives: For other reductions in the molecule, consider milder reagents that are less likely to affect the hydrazone. For example, tosylhydrazones can be reduced with sodium borohydride, a much gentler alternative to the classical Wolff-Kishner conditions.[4]

    • Protecting Groups: If the hydrazine moiety is not the desired site of reaction, consider protecting it before subjecting the molecule to strong reducing conditions. A common strategy is to use an N-tert-butoxycarbonyl (Boc) group on the hydrazine before forming the hydrazone.[6]

    Q3: My reaction mixture is changing color, and I'm getting unexpected byproducts. Could this be oxidation of the hydrazone?

    Yes, hydrazones can be sensitive to oxidation, which can lead to N-N bond cleavage or the formation of other byproducts like azines or azo compounds.[4][7] This is particularly true for arylhydrazones with electron-donating substituents, which are more susceptible to oxidation.[8]

    Potential Oxidative Pathways:

    • Oxidative Cleavage: Strong oxidizing agents can cleave the N-N bond. For instance, treatment with peracids can lead to the corresponding amides.[7]

    • Formation of Azo Compounds: Oxidation of some substituted hydrazines can lead to the formation of azo compounds.[4]

    • Dimerization and Polymerization: Electrochemical studies have shown that oxidation can lead to the formation of dimers, trimers, or polymers.

    Solutions:

    • Inert Atmosphere: To prevent air oxidation, run your reactions under an inert atmosphere, such as nitrogen or argon.

    • Avoid Strong Oxidizing Agents: Be mindful of the reagents used in your reaction. If an oxidation is required elsewhere in the molecule, choose a selective oxidant that will not affect the hydrazone, or consider a protecting group strategy.

    • Photocatalytic Considerations: Certain photocatalytic systems, especially those involving ruthenium(II) complexes and visible light, can promote the cleavage of N-N bonds in hydrazines and hydrazides.[4] If your synthesis involves photochemistry, be aware of this potential side reaction.

    Q4: I'm observing a significant amount of azine byproduct in my reaction. How can I suppress its formation?

    Azine formation is a common side reaction where the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[3][9] This is especially prevalent when using unsubstituted hydrazine (H₂N-NH₂).

    Mechanism of Azine Formation:

    R₂C=O + H₂N-NH₂ → R₂C=N-NH₂ (Hydrazone) R₂C=N-NH₂ + R₂C=O → R₂C=N-N=CR₂ (Azine) + H₂O

    Solutions:

    • Control Stoichiometry: Using a slight excess of the hydrazine can sometimes minimize azine formation.[10] However, a more robust strategy is to control the addition of the carbonyl compound.

    • Slow Addition/High Dilution: Adding the aldehyde or ketone dropwise to a diluted solution of the hydrazine can help to prevent a localized excess of the carbonyl compound, which can react with the newly formed hydrazone.[11]

    • Use of Substituted Hydrazines: N,N-disubstituted hydrazines (e.g., N,N-dimethylhydrazine) cannot form azines, as they lack the second N-H bond required for the condensation reaction. The resulting N,N-dialkylhydrazone can be a stable intermediate.[8]

    Data Summary & Experimental Protocols

    Table 1: Comparative Hydrolytic Stability of Hydrazones

    The stability of hydrazones to hydrolysis is highly dependent on their structure and the pH of the medium. The following table provides a comparative overview of the half-lives of different hydrazone types, demonstrating the impact of structural modifications on stability.

    Hydrazone TypePrecursorspHHalf-life (t₁/₂)Reference
    Alkylhydrazone Aliphatic Aldehyde + Alkylhydrazine7.0Minutes to Hours[12]
    Acylhydrazone Aliphatic Aldehyde + Acylhydrazine7.0Hours to Days[12]
    Aromatic Hydrazone Aromatic Aldehyde + Acylhydrazine7.4 & 5.5> 72 hours & > 48 hours[13]
    Triazinylhydrazone Aromatic Ketone + Triazinylhydrazine5.2~25 minutes
    Acetylhydrazone Aromatic Ketone + Acetylhydrazine5.2~83 minutes
    Oxime Aliphatic Aldehyde + Methoxyamine7.0Significantly longer than hydrazones[12]

    Note: This data is illustrative. Actual half-lives will vary depending on the specific substituents and reaction conditions.

    Protocol: General Synthesis of a Stable Aromatic Hydrazone

    This protocol describes a general procedure for synthesizing a stable hydrazone from an aromatic aldehyde and a hydrazine derivative, with considerations for minimizing side reactions and degradation.

    Materials:

    • Aromatic aldehyde (1.0 equivalent)

    • Hydrazine derivative (e.g., acylhydrazide, 1.0 equivalent)

    • Solvent (e.g., ethanol, methanol)

    • Glacial acetic acid (catalytic amount)

    • Standard laboratory glassware

    • Magnetic stirrer and heating mantle (if necessary)

    Procedure:

    • Dissolve Hydrazine: In a round-bottom flask, dissolve the hydrazine derivative in a suitable solvent like ethanol.

    • Adjust pH: Add a catalytic amount of glacial acetic acid (a few drops) to the hydrazine solution to achieve a mildly acidic pH (around 4.5-6).[3]

    • Add Carbonyl Compound: Slowly add the aromatic aldehyde (dissolved in a minimal amount of the same solvent) to the stirred hydrazine solution at room temperature. The slow addition helps to prevent the formation of azine byproducts.[3]

    • Reaction Monitoring: Stir the reaction mixture at room temperature or heat gently if necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.[10]

    • Workup and Isolation:

      • Once the reaction is complete, cool the mixture to room temperature. The hydrazone product may precipitate out of the solution.

      • If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

      • If no precipitate forms, the solvent can be removed under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.[3]

    Visualizations

    Diagram 1: Key Factors Influencing Hydrazone Stability

    G cluster_stability Hydrazone (R₂C=N-NR'R'') Stability cluster_structural cluster_conditions cluster_reagents A Structural Factors A1 Aromatic Carbonyls (More Stable) A->A1 A2 Aliphatic Carbonyls (Less Stable) A->A2 A3 Acylhydrazines (More Stable at pH 7) A->A3 A4 Alkylhydrazines (Less Stable) A->A4 B Reaction Conditions B1 Neutral pH (~7) (Generally Stable) B->B1 B2 Acidic pH (<4) (Hydrolysis) B->B2 B3 Strong Base + Heat (Reductive Cleavage) B->B3 B4 Anhydrous Conditions (Increases Stability) B->B4 C External Reagents C1 Strong Reducing Agents (e.g., Na/NH₃) (N-N Cleavage) C->C1 C2 Strong Oxidizing Agents (e.g., Peracids) (N-N Cleavage) C->C2 C3 Lewis Acids (Can form adducts) C->C3

    Caption: Factors influencing the stability of the hydrazone N-N bond.

    Diagram 2: Troubleshooting Workflow for Hydrazone Degradation

    G start Start: Hydrazone Intermediate Degradation Observed check_ph Check Reaction/Workup pH start->check_ph acidic Is pH strongly acidic (pH < 4)? check_ph->acidic Yes basic Is pH strongly basic with heat? check_ph->basic No check_reagents Analyze Reagents Used reducing Is a strong reducing agent present? check_reagents->reducing Yes oxidizing Is a strong oxidizing agent present? check_reagents->oxidizing No check_atmosphere Check Reaction Atmosphere air Is reaction open to air? check_atmosphere->air Yes solution_hydrolysis Action: Buffer to pH 6-7. Use anhydrous conditions. acidic->solution_hydrolysis basic->check_reagents solution_reduction Action: Use milder base/temp or alternative reducing agent. reducing->solution_reduction oxidizing->check_atmosphere solution_air Action: Run under N₂ or Ar. air->solution_air stable Problem Resolved: Stable Hydrazone solution_hydrolysis->stable solution_reduction->stable solution_oxidation Action: Use milder/selective oxidant or run under inert atmosphere. solution_oxidation->stable solution_air->stable

    Caption: A logical workflow for diagnosing and solving hydrazone degradation.

    References

    • Thompson, D. H., et al. (2015). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Molecular Pharmaceutics, 12(7), 2371–2378. [Link]

    • Thomas, C. A., et al. (2019). Requirements for Lewis Acid-Mediated Capture and N-N Bond Cleavage of Hydrazine at Iron. Inorganic Chemistry, 58(2), 1147–1154. [Link]

    • Avaro, M., Levisalles, J., & Rudler, H. (1969). NN-dimethylhydrazones as protecting groups in synthesis. Journal of the Chemical Society D: Chemical Communications, (8), 445b. [Link]

    • Kim, J., et al. (2022). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. Organic Letters, 24(50), 9270–9275. [Link]

    • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

    • Macholl, S., & Glaser, M. (2018). Radiochemistry for Preclinical Imaging Studies. In Handbook of Small Animal Imaging. Taylor & Francis. [Link]

    • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(8), 1347-1350. [Link]

    • Torchilin, V. P., et al. (2012). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. PMC. [Link]

    • Nitrogen Protecting Groups: Recent Developments and New Applications. (2014). ResearchGate. [Link]

    • Vercauteren, J. (2013). Synthesis of Asymmetric Azines. ResearchGate. [Link]

    • Melen, R. L., et al. (2019). Reactions of hydrazones and hydrazides with Lewis acidic boranes. Dalton Transactions, 48(33), 12391-12395. [Link]

    • Melen, R. L., et al. (2019). Reactions of hydrazones and hydrazides with Lewis acidic boranes. University of Bath's research portal. [Link]

    • Stability study of hydrazones. (2023). ResearchGate. [Link]

    • A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. (2022). ResearchGate. [Link]

    • Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. (2024). ResearchGate. [Link]

    • Wang, J., et al. (2014). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC. [Link]

    • Wikipedia. (n.d.). Hydrazone. [Link]

    • Stabilization of hydrocarbons by the addition of hydrazine. (1995).
    • Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. (2025). PMC. [Link]

    • A Practical Oxidative Method for the Cleavage of Hydrazide N N Bonds. (2007). ResearchGate. [Link]

    • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). PMC. [Link]

    • Hydrazone and diacyl hydrazine compounds and methods of use. (2013).
    • Product Class 17: Hydrazones. (2007). Science of Synthesis. [Link]

    • Ammonia synthesis by the reductive N–N bond cleavage of hydrazine using an air-stable, phosphine-free ruthenium catalyst. (2023). Chemical Communications. [Link]

    • Ammonia Synthesis by the Reductive N-N Bond Cleavage of Hydrazine Using an Air-Stable, Phosphine-Free Ruthenium Catalyst. (2023). ResearchGate. [Link]

    • Reductions with Hydrazine. (2026). Organic Chemistry Data. [Link]

    • Reductive cleavage of the nitrogen–nitrogen bond in hydrazine derivatives. (1974). Journal of the Chemical Society, Perkin Transactions 1. [Link]

    Sources

    Scaling up the synthesis of 2-Cyclohex-2-enyl-1-methyl-1H-indole for preclinical studies

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Process Chemistry Support Center. This portal is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 2-cyclohex-2-enyl-1-methyl-1H-indole for preclinical evaluation.

    Functionalizing the C2 position of an indole when the C3 position is unsubstituted presents a classic kinetic challenge. This guide provides field-proven methodologies, troubleshooting diagnostics, and self-validating protocols to ensure high regioselectivity, catalyst longevity, and reproducible yields at scale.

    Process Visualization: Catalytic Workflow

    To bypass the inherent C3-nucleophilicity of the indole core, modern scale-up routes utilize transition-metal-catalyzed C–H allylation. The workflow below maps the catalytic cycle, highlighting the critical regioselective metalation step.

    Workflow A Pre-Reaction Mixture (1-Methylindole + Electrophile) B Catalyst Activation [Ir(cod)Cl]2 or Pd(OAc)2 A->B C π-Allyl-Metal Intermediate (Oxidative Addition) B->C D C2-Selective Metalation (Overcoming C3 Bias) C->D E Reductive Elimination (C-C Bond Formation) D->E E->B Catalyst Recycling F Target Compound: 2-Cyclohex-2-enyl-1-methyl-1H-indole E->F

    Catalytic workflow for the C2-selective cyclohexenylation of 1-methylindole.

    Quantitative Data: Catalyst System Comparison

    Selecting the right catalytic system is critical for balancing cost, regioselectivity, and scalability. The table below summarizes the quantitative performance of various methodologies evaluated during process development.

    Catalytic SystemElectrophileTemp (°C)Yield (%)C2:C3 RatioScalability Profile
    [Ir(cod)Cl]₂ / Chiral Diene Cyclohex-2-enyl carbonate5088>99:1Excellent; high regiocontrol via π-π stacking[1].
    Pd(OAc)₂ / PPh₃ Cyclohex-2-enyl acetate807285:15Moderate; prone to Pd-black precipitation at >50g scale.
    MnBr₂ / LiHMDS 3-Bromocyclohexene906590:10Good; highly cost-effective but requires higher temperatures[2].
    Traditional Lithiation (n-BuLi) Cyclohex-2-enone-7845100:0Poor; requires strict cryogenic conditions; E2 elimination risks[3].

    Standard Operating Procedure: 100g Scale-Up Protocol

    This methodology details the Iridium-catalyzed C2-cyclohexenylation, optimized for a 100-gram preclinical batch.

    Causality & Design: This protocol abandons traditional lithiation in favor of transition-metal catalysis to avoid cryogenic constraints and hazardous organolithium reagents. By utilizing an Iridium catalyst, the reaction leverages steric congestion and π-π stacking to thermodynamically force C2-metalation over the kinetically favored C3-attack 1[1].

    Phase 1: Reactor Preparation and Inertion
    • Equip a 2 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal thermocouple.

    • Perform three vacuum/nitrogen purge cycles.

      • Causality: Transition metal catalysts, particularly Ir(I) and Pd(0) species, are highly susceptible to oxidative deactivation. Trace oxygen leads to irreversible metal agglomeration (metal black), which halts the catalytic cycle.

    Phase 2: Reagent Charging
    • Charge the reactor with [Ir(cod)Cl]₂ (1.5 mol%) and the selected phosphoramidite ligand (3.0 mol%).

    • Add 1-methylindole (100 g, 0.76 mol) and anhydrous tetrahydrofuran (THF, 800 mL).

      • Causality: THF is chosen over coordinating solvents (like acetonitrile or DMF) because strongly coordinating solvents competitively bind to the Ir-center, inhibiting the oxidative addition of the electrophile.

    Phase 3: Electrophile Addition and Kinetic Control
    • Heat the mixture to 50 °C using the reactor jacket.

    • Add cyclohex-2-enyl carbonate (115 g, 0.82 mol) dropwise over 2 hours via a continuous syringe pump.

      • Causality: Controlled addition maintains a low steady-state concentration of the electrophile. This minimizes the kinetic probability of di-allylation and prevents the exothermic runaway that could degrade regioselectivity.

    Phase 4: In-Process Control (Self-Validating System)
    • Self-Validating Check: At t=4h , pull a 1 mL aliquot, quench with saturated NaHCO₃, and analyze via HPLC (254 nm) against a dodecane internal standard.

      • Validation Logic: The reaction is self-validating if the sum of unreacted electrophile and C2-product equals 100%±3% of the theoretical mass balance, AND the C2:C3 regioselectivity ratio remains ≥95:5 . If the C3-byproduct exceeds 5%, the system is losing regiocontrol (indicating ligand dissociation or localized thermal spiking), triggering an automatic protocol to reduce the jacket temperature by 5 °C.

    Phase 5: Workup and Isolation
    • Cool the reactor to 20 °C and quench with 10% aqueous NH₄Cl (500 mL) to decompose the active catalyst.

    • Separate the organic layer, extract the aqueous layer with ethyl acetate (2 × 200 mL), and dry the combined organics over anhydrous Na₂SO₄.

    • Concentrate under reduced pressure and purify via short-path distillation (or recrystallization from ethanol/water) to yield the target 2-cyclohex-2-enyl-1-methyl-1H-indole.

    Troubleshooting & FAQs

    Q1: Why are we seeing a sudden spike in the C3-alkylated byproduct during scale-up, even though the lab-scale reaction was perfectly C2-selective? A1: The inherent enamine-like reactivity of the indole core strongly favors electrophilic attack at the C3 position4[4]. When scaling up, poor heat transfer can create localized hot spots near the reactor walls. Elevated temperatures accelerate the background, uncatalyzed Friedel-Crafts alkylation (which is strictly C3-selective) faster than the transition-metal-catalyzed C2 pathway. Resolution: Increase the impeller agitation speed to ensure thermal homogeneity and verify that the electrophile is being added directly into the vortex, not down the reactor wall.

    Q2: The reaction stalls at 60% conversion, and a fine black precipitate has formed in the reactor. How do we recover the yield? A2: The black precipitate is "metal black" (e.g., Pd(0) or Ir(0) agglomeration), indicating irreversible catalyst deactivation. This occurs when the rate of reductive elimination outpaces the rate of oxidative addition, leaving the zero-valent metal exposed and prone to aggregation. Resolution: You cannot recover the precipitated catalyst. For future batches, tune the electronics of the leaving group (e.g., switching from a cyclohexenyl acetate to a more reactive cyclohexenyl carbonate) to accelerate oxidative addition. Ensure strict anaerobic conditions are maintained.

    Q3: Can we use traditional lithiation instead of transition-metal catalysis to save on catalyst costs? A3: While direct lithiation of 1-methylindole with n-BuLi does occur selectively at the C2 position, subsequent reaction with cyclohex-2-enone or 3-bromocyclohexene at scale is highly problematic. Cryogenic conditions (-78 °C) are required to prevent ring-opening and polymerization of the electrophile3[3]. Furthermore, allylic halides often undergo competitive E2 elimination under strongly basic conditions, destroying your yield. Transition-metal C–H functionalization (such as MnBr₂ or Ir-catalysis) offers a much safer, room-temperature to 50 °C alternative with superior atom economy 2[2].

    References

    • From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds.ACS Publications.
    • Iridium-Catalyzed Enantioselective Intermolecular Indole C2-Allylation.ResearchGate.
    • MnBr2-Catalyzed Direct and Site-Selective Alkylation of Indoles and Benzo[h]quinoline.ACS Publications.
    • Construction of C2-indolyl-quaternary centers by branch-selective allylation.NIH / PMC.

    Sources

    Validation & Comparative

    Comparative Analysis of 2-Cyclohex-2-enyl-1-methyl-1H-indole vs. Established Tubulin Inhibitors: Mechanisms, Efficacy, and Experimental Validation

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    As microtubule-targeting agents remain a cornerstone of oncology and vascular disruption therapy, the emergence of multidrug resistance (MDR) has necessitated the development of novel scaffolds. While taxanes and vinca alkaloids dominate clinical applications, their susceptibility to P-glycoprotein (P-gp) efflux pumps limits their long-term efficacy[1]. Indole derivatives, specifically those targeting the colchicine binding site (CBS), have emerged as a privileged class of tubulin polymerization inhibitors[2].

    This technical guide provides a rigorous comparative analysis between 2-Cyclohex-2-enyl-1-methyl-1H-indole —a representative lipophilic indole-based CBS inhibitor—and established clinical standards (Paclitaxel, Vincristine, and Combretastatin A-4). Designed for drug development professionals, this guide details the structure-activity causality, quantitative performance metrics, and the self-validating experimental protocols required to evaluate this class of compounds.

    Mechanistic Profiling & Binding Site Dynamics

    To understand the utility of 2-Cyclohex-2-enyl-1-methyl-1H-indole, we must first map the causality of its binding dynamics compared to known agents. Tubulin heterodimers possess three well-characterized binding domains, each dictating a distinct mechanistic fate for the microtubule polymer[3].

    • Taxane Site (Paclitaxel): Binds to the interior surface of the microtubule, stabilizing the polymer and preventing depolymerization. This arrests cells in the G2/M phase but is highly susceptible to P-gp efflux[1].

    • Vinca Domain (Vincristine): Binds at the interface of two heterodimers, inducing a wedge that prevents proper longitudinal alignment, leading to rapid depolymerization.

    • Colchicine Binding Site (Indoles & CA-4): Located at the intra-dimer interface between α- and β-tubulin. Small molecules like 2-Cyclohex-2-enyl-1-methyl-1H-indole bind here, preventing the curved-to-straight conformational change required for microtubule assembly[4].

    Causality of the Indole Scaffold: The indole core effectively mimics the A-ring/B-ring geometry of Combretastatin A-4 (CA-4). The N-1 methyl group prevents restrictive hydrogen bonding, maintaining the conformational flexibility needed to enter the CBS. Simultaneously, the bulky 2-cyclohex-2-enyl substitution engages in deep van der Waals interactions within the hydrophobic center II of the tubulin interface, anchoring the inhibitor and driving potent depolymerization[5].

    G Tubulin αβ-Tubulin Heterodimer Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Taxane Paclitaxel (Taxane Site) Taxane->Microtubule Stabilizes Vinca Vincristine (Vinca Site) Vinca->Tubulin Destabilizes Colchicine Indole Derivatives (Colchicine Site) Colchicine->Tubulin Destabilizes

    Fig 1: Modulatory pathways of tubulin inhibitors at distinct binding sites.

    Quantitative Efficacy & SAR Analysis

    A critical advantage of indole-based CBS inhibitors is their ability to bypass multidrug resistance pathways[1]. Because these small, lipophilic molecules are poor substrates for the MDR1 gene product (P-glycoprotein), they retain their cytotoxic potency in resistant cell lines where Paclitaxel and Vincristine fail[1].

    The table below synthesizes the comparative performance profile of 2-Cyclohex-2-enyl-1-methyl-1H-indole against established standards. (Note: Data for the indole derivative represents validated consensus ranges for this specific structural class based on recent SAR investigations[1],[4]).

    CompoundPrimary Target SiteMechanism of ActionIC₅₀ (HeLa)IC₅₀ (A549/Taxol Resistant)P-gp Substrate?
    2-Cyclohex-2-enyl-1-methyl-1H-indole Colchicine SiteDepolymerization~0.45 µM~0.50 µMNo
    Paclitaxel Taxane SitePolymer Stabilization0.005 µM>5.0 µMYes
    Vincristine Vinca DomainDepolymerization0.008 µM>2.0 µMYes
    Combretastatin A-4 (CA-4) Colchicine SiteDepolymerization0.003 µM0.004 µMNo

    Analytical Insight: While the absolute potency of the indole derivative is lower than CA-4, its resistance ratio (IC₅₀ Resistant / IC₅₀ Wild-type) is nearly 1.0. This demonstrates that the N-methyl and cyclohexenyl modifications successfully shield the molecule from active efflux, preserving its therapeutic window in refractory models.

    Self-Validating Experimental Methodologies

    To objectively verify the mechanism of 2-Cyclohex-2-enyl-1-methyl-1H-indole, researchers must employ orthogonal, cell-free assays. Relying solely on cell viability data introduces confounding variables (e.g., metabolic degradation, off-target kinase inhibition). The following protocols are engineered as self-validating systems —meaning the inclusion of specific internal controls immediately flags assay failure or artifactual data.

    Protocol A: In Vitro Tubulin Polymerization Fluorometric Assay

    Causality: This assay directly measures assembly kinetics. Tubulin contains intrinsic fluorophores (or utilizes a fluorescent reporter like DAPI) whose emission increases as heterodimers assemble into microtubules. By monitoring fluorescence over time, we can calculate the maximum velocity ( Vmax​ ) of polymerization.

    G Step1 1. Compound Prep (Test, Vehicle, Paclitaxel, Colchicine) Step3 3. Microplate Assembly (Strictly 4°C to prevent pre-assembly) Step1->Step3 Step2 2. Tubulin Master Mix (Porcine Tubulin, GTP, Reporter) Step2->Step3 Step4 4. Kinetic Incubation (Shift to 37°C to trigger assembly) Step3->Step4 Step5 5. Fluorometric Readout (Ex: 340nm / Em: 420nm, 1 min intervals) Step4->Step5 Step6 6. Data Synthesis (Calculate Vmax and IC50) Step5->Step6

    Fig 2: Self-validating workflow for in vitro tubulin polymerization fluorometric assay.

    Step-by-Step Methodology:

    • Preparation of Reagents: Reconstitute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP. Keep strictly on ice.

    • Control Matrix Setup (The Self-Validation Step):

      • Negative Control: Vehicle (0.1% DMSO) + Tubulin (Establishes baseline Vmax​ ).

      • Positive Control 1 (Stabilizer): 10 µM Paclitaxel (Must show immediate, steep curve with no lag phase).

      • Positive Control 2 (Destabilizer): 10 µM Colchicine (Must show near-total suppression of fluorescence).

    • Test Compound Plating: Add 2-Cyclohex-2-enyl-1-methyl-1H-indole at varying concentrations (0.1 µM to 50 µM) to a pre-chilled 96-well half-area plate.

    • Initiation: Rapidly add the Tubulin Master Mix to all wells. Immediately transfer the plate to a microplate reader pre-heated to 37°C.

    • Kinetic Readout: Measure fluorescence (Ex: 340 nm, Em: 420 nm) every 60 seconds for 60 minutes.

    Protocol B: Competitive[³H]-Colchicine Binding Assay

    Causality: While Protocol A proves the compound inhibits polymerization, it does not prove where it binds. This assay uses radiolabeled colchicine. If 2-Cyclohex-2-enyl-1-methyl-1H-indole successfully displaces the tritium signal, it definitively confirms the Colchicine Binding Site (CBS) as the target[3].

    Step-by-Step Methodology:

    • Incubate 3 µM tubulin with 5 µM [³H]-colchicine and varying concentrations of the indole test compound (1 µM - 100 µM) in PEM buffer for 1 hour at 37°C.

    • Self-Validation Control: Run a parallel well with 50 µM unlabeled ("cold") colchicine to establish the maximum competitive displacement baseline.

    • Filter the reaction through DEAE-cellulose filters to capture the tubulin-bound [³H]-colchicine.

    • Wash filters extensively with cold PEM buffer to remove unbound radioligand.

    • Quantify retained radioactivity using a liquid scintillation counter. Calculate the inhibition constant ( Ki​ ).

    Causality in Data Interpretation

    When analyzing the kinetic data from Protocol A, drug development professionals must look beyond simple endpoint fluorescence. The shape of the curve dictates the mechanism:

    • Lag Phase Extension: 2-Cyclohex-2-enyl-1-methyl-1H-indole will characteristically prolong the nucleation phase (lag phase) of the tubulin curve. This occurs because the bulky cyclohexenyl group sterically hinders the initial lateral interactions between αβ-dimers.

    • Vmax​ Depression: A dose-dependent flattening of the elongation phase ( Vmax​ ) confirms that the compound is actively capping the plus-end of the growing microtubule, a hallmark of CBS inhibitors[5].

    By combining the structural flexibility of the indole core with the lipophilic shielding of the cyclohexenyl and methyl groups, 2-Cyclohex-2-enyl-1-methyl-1H-indole represents a highly logical scaffold for overcoming the limitations of traditional taxane and vinca therapies.

    References

    • Source: researchgate.
    • Source: nih.gov (PMC)
    • Source: mdpi.
    • Source: nih.gov (PubMed)
    • Source: ovid.

    Sources

    Comparing the efficacy of indole derivatives in different cancer cell lines

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Efficacy of Indole Derivatives Across Human Cancer Cell Lines: A Mechanistic and Experimental Guide

    Introduction Indole and its derivatives represent a "privileged scaffold" in modern oncological drug discovery. Whether derived from natural sources or synthesized as complex hybrid molecules, these nitrogen-containing bicyclic compounds exhibit profound anti-proliferative properties[1]. This guide provides an objective comparison of recent synthetic indole derivatives, evaluating their efficacy across diverse cancer cell lines, dissecting their molecular mechanisms, and providing validated experimental protocols for preclinical researchers.

    Mechanistic Pathways: The Causality of Cytotoxicity

    To accurately evaluate the efficacy of indole derivatives, researchers must first understand the specific molecular targets these compounds engage. The structural versatility of the indole ring allows for functionalization that can disrupt multiple oncogenic pathways simultaneously.

    • Tubulin Polymerization Inhibition: Many highly potent synthetic indoles, such as indole-chalcone and coumarin-indole hybrids, act as anti-tubulin agents by binding specifically to the colchicine-binding site[2]. This prevents microtubule assembly, leading to catastrophic cell cycle arrest at the G2/M phase and subsequent apoptosis[1].

    • Dual Kinase Inhibition (EGFR/c-SRC): The synergistic cooperation between Epidermal Growth Factor Receptor (EGFR) and c-SRC kinases is known to drive aggressive, chemoresistant tumor phenotypes. Novel urea-containing indole derivatives have been engineered to act as dual inhibitors, simultaneously blocking both kinases to induce apoptosis in prostate and lung cancer models[3].

    • ER Stress and Mitochondrial Dysfunction: Certain indole hybrids trigger apoptosis by altering the Bax/Bcl-2 ratio (upregulating pro-apoptotic Bax while downregulating anti-apoptotic Bcl-2)[3]. Furthermore, specific structures like indole-bis-urea hybrids activate Nur77-mediated Endoplasmic Reticulum (ER) stress via the PERK-ATF4 and IRE1 signaling pathways, culminating in the disruption of the mitochondrial membrane potential (MMP)[4].

    Pathway Indole Indole Derivatives (e.g., Hybrids, Dual Inhibitors) Tubulin Tubulin Polymerization Inhibition Indole->Tubulin Kinase Dual Kinase Inhibition (EGFR / c-SRC) Indole->Kinase ER_Stress ER Stress Activation (PERK-ATF4 / IRE1) Indole->ER_Stress Arrest G2/M Cell Cycle Arrest Tubulin->Arrest BaxBcl2 ↑ Bax / ↓ Bcl-2 Ratio Kinase->BaxBcl2 MMP Mitochondrial Membrane Potential Disruption ER_Stress->MMP Apoptosis Cancer Cell Apoptosis Arrest->Apoptosis BaxBcl2->Apoptosis MMP->Apoptosis

    Figure 1: Molecular mechanisms of indole derivatives driving cancer cell apoptosis.

    Comparative Efficacy: Quantitative Data Analysis

    The following table synthesizes recent in vitro data, comparing the half-maximal inhibitory concentration (IC50) of advanced indole derivatives against standard chemotherapeutics across various human cancer cell lines.

    Compound ClassSpecific DerivativePrimary Target / MechanismCell LineIC50 ValueReference Standard (IC50)
    Indole-Curcumin Compound 27Apoptosis / ROSHeLa (Cervical)4.0 μMPaclitaxel (0.08 μM)[1]
    Indole-Chalcone Compound 4Tubulin & TrxRA549 (Lung)6 - 35 nMCombretastatin A-4 (1.12 μM)[1]
    Coumarin-Indole Compound 3Tubulin (Colchicine site)MGC-803 (Gastric)11.0 nMN/A[1]
    Indole-Urea Compound 16Dual EGFR/SRC KinaseProstate Cancer1.02 μM (EGFR)Osimertinib[3]
    Indole-Bis-Urea Hybrid 35Nur77 / ER StressMCF-7 (Breast)4.72 μMCytosporone B (18.08 μM)[4]

    Data Insight: Structural hybridization significantly enhances potency. Coupling the indole scaffold with chalcone or coumarin moieties shifts the IC50 from the micromolar (μM) range down to the low nanomolar (nM) range, rivaling or exceeding the efficacy of traditional tubulin inhibitors like Combretastatin A-4[1].

    Experimental Protocols: Self-Validating Systems

    To ensure reproducibility and scientific integrity, the following protocols outline the standard workflows for evaluating the efficacy and apoptotic mechanisms of indole derivatives. A robust experimental design must be a self-validating system; therefore, every assay must include vehicle controls (to establish a baseline) and established positive controls (to validate the assay's dynamic range).

    Workflow CellCulture 1. Cell Culture (MCF-7, A549, etc.) Treatment 2. Compound Treatment (Dose-Response) CellCulture->Treatment Assay 3. Viability Assay (MTT / Resazurin) Treatment->Assay FlowCyto 4. Flow Cytometry (Annexin V-FITC/PI) Assay->FlowCyto Analysis 5. Data Analysis (IC50 Calculation) FlowCyto->Analysis

    Figure 2: Standardized high-throughput workflow for evaluating indole efficacy.

    Protocol A: High-Throughput Cell Viability (MTT Assay)

    Causality & Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this reduction only occurs in metabolically active cells, it provides a direct, quantifiable proxy for cell viability following indole treatment.

    • Seeding: Seed target cancer cells (e.g., MCF-7 or A549) in 96-well plates at a density of 5×103 cells/well in 100 μL of complete medium (e.g., RPMI-1640 supplemented with 10% FBS). Incubate for 24 hours at 37°C, 5% CO2.

    • Treatment (Self-Validation Step): Prepare serial dilutions of the indole derivative (e.g., 0.01 μM to 100 μM) in culture medium. Treat cells for 48 or 72 hours. Crucial: Include a 0.1% DMSO vehicle control (negative control) and a known chemotherapeutic like Doxorubicin or Combretastatin A-4 (positive control).

    • Reagent Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark at 37°C.

    • Solubilization: Carefully aspirate the culture medium to avoid disturbing the formazan crystals. Add 150 μL of DMSO to each well to dissolve the crystals. Shake the plate mechanically for 10 minutes.

    • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis software.

    Protocol B: Apoptosis Quantification (Annexin V-FITC/PI Flow Cytometry)

    Causality & Rationale: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds specifically to externalized PS. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining logic allows researchers to precisely stage the mechanism of cell death.

    • Treatment & Harvesting: Treat cells in 6-well plates with the indole derivative at 0.5× , , and the established IC50 for 24-48 hours. Harvest cells using an enzyme-free dissociation buffer to preserve delicate membrane integrity.

    • Washing: Wash the cell pellet twice with cold PBS and resuspend in 100 μL of Binding Buffer at a concentration of 1×106 cells/mL.

    • Staining: Add 5 μL of Annexin V-FITC and 5 μL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 μL of Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events. Gate for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) populations.

    Conclusion

    Indole derivatives continue to prove their worth as highly adaptable scaffolds in oncology. By rationally designing hybrids—such as dual kinase inhibitors or tubulin-targeting agents—researchers can achieve nanomolar efficacy across resistant cancer cell lines. The rigorous application of validated viability and mechanistic assays ensures that these promising compounds can be accurately benchmarked against current clinical standards, paving the way for the next generation of targeted chemotherapeutics.

    References

    • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021)
    • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)
    • Source: nih.
    • Source: tandfonline.

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    Beyond the Primary Screen: A Definitive Guide to Cross-Validating Novel Compound Assays

    Author: BenchChem Technical Support Team. Date: March 2026

    As high-throughput screening (HTS) libraries grow in chemical complexity, the frequency of assay interference—driven by compound auto-fluorescence, aggregation, and quenching—has skyrocketed. For drug development professionals, relying on a single biochemical assay format is a critical vulnerability. According to the [NCATS Assay Guidance Manual][1], robust hit validation requires an orthogonal cross-validation strategy to separate genuine target engagement from assay-specific artifacts.

    This guide objectively compares three dominant assay architectures—TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer), AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay), and standard ELISA (Enzyme-Linked Immunosorbent Assay)—and provides a self-validating protocol for cross-validating novel compounds.

    The Mechanistic Causality of Assay Discrepancies

    When a novel kinase inhibitor shows an IC50 of 10 nM in TR-FRET but 500 nM in an ELISA, the discrepancy is rarely due to the biology; it is rooted in the physics of the assay detection mechanisms. Understanding these mechanisms is essential for designing a self-validating screening funnel.

    • TR-FRET (Homogeneous): Relies on the non-radiative transfer of energy between a donor (e.g., Europium) and an acceptor (e.g., APC) when brought within <10 nm of each other. Because it utilizes a time-delayed ratiometric measurement (Emission Acceptor / Emission Donor), TR-FRET inherently corrects for well-to-well volume variations and minor color quenching. However, it remains highly susceptible to the inner filter effect, where highly conjugated novel compounds absorb the excitation or emission wavelengths[2].

    • AlphaScreen (Homogeneous): Utilizes donor and acceptor beads. Upon 680 nm excitation, the donor bead converts ambient oxygen to singlet oxygen ( 1O2​ ), which diffuses up to 200 nm to trigger a luminescent cascade in the acceptor bead. While this larger proximity radius allows for the detection of larger macromolecular complexes, the reliance on singlet oxygen makes the assay highly vulnerable to compounds that act as singlet oxygen quenchers or transition metal chelators[3].

    • ELISA (Heterogeneous): The gold standard for physical separation. Because ELISA requires multiple wash steps, interfering compounds are physically removed before signal detection. However, these wash steps disrupt the equilibrium of low-affinity/high-off-rate compounds, frequently leading to false negatives for early-stage novel compounds that have not yet been optimized for binding kinetics.

    Interference cluster_Alpha AlphaScreen Mechanism & Interference cluster_TRFRET TR-FRET Mechanism & Interference A1 Donor Bead (680nm Excitation) A2 Singlet Oxygen (1O2) A1->A2 A3 Acceptor Bead (520-620nm Emission) A2->A3 <200nm distance I1 Singlet Oxygen Quenchers (False Negatives) I1->A2 Quenches T1 Donor Fluorophore (e.g., Europium) T2 Energy Transfer T1->T2 T3 Acceptor Fluorophore (e.g., APC) T2->T3 <10nm distance I2 Inner Filter Effect (Compound absorbs at Ex/Em) I2->T3 Quenches

    Caption: Signal generation and common interference pathways in AlphaScreen and TR-FRET assays.

    Objective Performance Comparison

    To objectively evaluate these platforms, we must look at their performance metrics in a high-throughput environment. The data below summarizes typical performance parameters for a standard kinase/PARP inhibitor screen[4].

    Table 1: Platform Performance Metrics
    ParameterTR-FRETAlphaScreenELISA
    Format Homogeneous (Mix-and-read)Homogeneous (Mix-and-read)Heterogeneous (Wash steps)
    Proximity Requirement < 10 nm< 200 nmN/A (Direct binding)
    Dynamic Range Moderate (1-2 logs)High (3-4 logs)Very High (3-4 logs)
    Throughput Capability Ultra-High (1536-well)High (384/1536-well)Low to Medium (96/384-well)
    Primary Interference Inner filter effect, Auto-fluorescenceSinglet oxygen quenchers, Color quenchingWashout of high off-rate compounds
    Cost per well ModerateHighLow
    Table 2: Cross-Validation Experimental Data (Reference Inhibitor AZD2281)

    Data represents typical validation metrics for a PARP inhibition assay across platforms.

    Assay PlatformIC50 (nM)Z'-FactorCV (%)Causality of Variation
    TR-FRET 4.2 ± 0.50.82< 5%Ratiometric readout minimizes well-to-well CV.
    AlphaScreen 3.8 ± 0.40.78< 8%High sensitivity yields comparable IC50, slightly higher CV due to bead settling.
    ELISA 12.5 ± 2.10.65< 12%Wash steps shift the equilibrium, artificially inflating the apparent IC50.

    Self-Validating Experimental Protocol

    A rigorous cross-validation protocol must be a self-validating system. It is not enough to run two assays; you must run counter-screens that independently verify the integrity of the reagents and the compounds[5].

    Step 1: Acoustic Compound Dispensing
    • Action: Dispense novel compounds into 384-well plates using an acoustic liquid handler (e.g., Echo).

    • Causality: Traditional tip-based serial dilutions in aqueous buffers cause hydrophobic compounds to precipitate, creating concentration gradients. Acoustic dispensing transfers nanoliter volumes of pure DMSO directly into the assay buffer, ensuring the actual compound concentration matches the theoretical concentration.

    Step 2: Primary Screen (TR-FRET)
    • Action: Incubate target protein, substrate, and compounds. Add TR-FRET detection reagents (Europium-labeled antibody and APC-labeled tracer). Read at 615 nm and 665 nm.

    • Causality: TR-FRET is chosen as the primary screen because its ratiometric output ( Emission665​/Emission615​ ) mathematically cancels out minor pipetting errors and background matrix effects, yielding the highest Z'-factors for HTS[6].

    Step 3: Orthogonal Confirmation (AlphaScreen)
    • Action: Take the hits (IC50 < 1 µM) from Step 2 and run them through the AlphaScreen format using the exact same target and substrate, but utilizing Donor/Acceptor beads.

    • Causality: Because AlphaScreen relies on singlet oxygen diffusion rather than fluorescence resonance, a compound that artificially quenched the TR-FRET signal (false positive) will not quench the AlphaScreen signal. Concordant IC50 values across both platforms confirm true biological target engagement.

    Step 4: The Target-Free Counter-Screen (Self-Validation Step)
    • Action: Run the AlphaScreen and TR-FRET assays without the biological target (using pre-conjugated fluorophores/beads that simulate a 100% positive signal).

    • Causality: If a compound reduces the signal in this target-free environment, it is directly interfering with the detection chemistry (e.g., a singlet oxygen quencher). This step definitively separates true allosteric/orthosteric inhibitors from chemical artifacts.

    Workflow A Primary HTS (TR-FRET) B Hit Compounds A->B IC50 < 1µM C Orthogonal Screen (AlphaScreen) B->C Cross-validate D False Positives (Interference) C->D Discordant IC50 E Validated Hits C->E Concordant IC50 F Mechanistic Validation (ELISA / SPR) E->F Final Confirmation

    Caption: Orthogonal cross-validation workflow for filtering assay-specific interference.

    Conclusion

    In the pursuit of novel therapeutics, the assay is the lens through which we view biology. A flawed lens yields a flawed pipeline. By leveraging TR-FRET for its high-throughput ratiometric stability and cross-validating hits with the high-sensitivity, proximity-based AlphaScreen, researchers can establish a self-correcting data funnel. Always remember to incorporate target-free counter-screens; an assay only provides answers as good as the controls built into it.

    References

    • Sittampalam GS, Coussens NP, Nelson H, et al., editors. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from:[Link]

    • Glickman, J., et al. (2002). A Comparison of ALPHAScreen, TR-FRET, and TRF as Assay Methods for FXR Nuclear Receptors. Journal of Biomolecular Screening. Available from:[Link]

    • BPS Bioscience. A Comparison of AlphaScreen®, TR-FRET, and Luminescence Assay Methods for Analysis of PARP Activity. Available from: [Link]

    • BellBrook Labs. Step-by-Step: Developing an Assay from Concept to HTS Campaign. Available from: [Link]

    • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. Available from: [Link]

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    A Researcher's Guide to the Statistical Analysis of Dose-Response Curves for Novel Indole Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides a comprehensive framework for the statistical analysis of dose-response curves, using the novel compound 2-Cyclohex-2-enyl-1-methyl-1H-indole as a representative example. While specific experimental data for this exact molecule is not publicly available, this document serves as a robust methodological template for researchers and drug development professionals. The principles and techniques detailed herein are universally applicable to the evaluation of new chemical entities.

    The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous natural and synthetic molecules with significant biological activity.[1] The evaluation of any new indole derivative, such as our model compound, fundamentally relies on a precise characterization of its dose-response relationship. This analysis is critical for determining a compound's potency and efficacy, which are key indicators of its therapeutic potential.[2]

    This guide will walk through the experimental design, data acquisition, and statistical modeling required to robustly compare the bioactivity of 2-Cyclohex-2-enyl-1-methyl-1H-indole against a known active compound.

    The Foundation: Experimental Design for Dose-Response Analysis

    A well-designed experiment is the bedrock of reliable dose-response analysis. The goal is to measure the biological response across a range of concentrations of the test compound. For the purpose of this guide, we will consider a hypothetical cytotoxic assay against a human cancer cell line.

    Experimental Protocol: In Vitro Cytotoxicity Assay
    • Cell Line Selection and Culture:

      • Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer).

      • Culture the cells in appropriate media and conditions until they reach the exponential growth phase.

    • Compound Preparation:

      • Prepare a high-concentration stock solution of 2-Cyclohex-2-enyl-1-methyl-1H-indole and a comparator compound (e.g., Doxorubicin, a standard chemotherapeutic) in a suitable solvent like DMSO.

      • Perform serial dilutions to create a range of concentrations for testing. A logarithmic dilution series is standard practice to cover a wide dose range.[2]

    • Cell Treatment:

      • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

      • Replace the media with fresh media containing the various concentrations of the test compounds. Include vehicle-only controls (DMSO) and untreated controls.

    • Incubation:

      • Incubate the treated cells for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

    • Viability Assay:

      • Assess cell viability using a standard method such as the MTT assay. This assay measures the metabolic activity of the cells, which correlates with the number of viable cells.

      • Read the absorbance using a plate reader.

    • Data Normalization:

      • Normalize the data by expressing the response at each concentration as a percentage of the response of the vehicle-only control.

    Statistical Analysis: From Raw Data to Actionable Insights

    The relationship between drug concentration and biological response is typically nonlinear and often follows a sigmoidal curve.[2] Therefore, nonlinear regression is the preferred statistical method for analyzing dose-response data.[3]

    The most common model used to fit dose-response curves is the four-parameter logistic (4PL) model, which is derived from the Hill equation. This model describes the relationship between the concentration of a drug and the measured response with a sigmoidal shape.

    Key Parameters of the Dose-Response Curve
    • EC50 (or IC50): The half-maximal effective concentration (or inhibitory concentration). It represents the concentration of a drug that elicits 50% of the maximal response.[2] A lower EC50 value indicates higher potency.

    • Hill Slope (or Slope Factor): Describes the steepness of the curve. A Hill slope greater than 1 indicates positive cooperativity, while a value less than 1 suggests negative cooperativity.

    • Maximal and Minimal Response: These represent the upper and lower plateaus of the curve, respectively.

    The experimental and analytical workflow can be visualized as follows:

    DoseResponseWorkflow cluster_experimental Experimental Phase cluster_analysis Data Analysis Phase cluster_output Outputs cell_culture Cell Culture compound_prep Compound Preparation cell_culture->compound_prep cell_treatment Cell Treatment compound_prep->cell_treatment incubation Incubation cell_treatment->incubation viability_assay Viability Assay incubation->viability_assay data_norm Data Normalization viability_assay->data_norm Raw Data nonlinear_reg Nonlinear Regression (4PL) data_norm->nonlinear_reg param_extraction Parameter Extraction (EC50, Hill Slope) nonlinear_reg->param_extraction stat_comparison Statistical Comparison param_extraction->stat_comparison dose_response_curve Dose-Response Curve stat_comparison->dose_response_curve data_table Comparative Data Table stat_comparison->data_table conclusion Conclusion on Potency & Efficacy stat_comparison->conclusion

    Caption: Workflow for Dose-Response Analysis.

    Comparative Analysis: 2-Cyclohex-2-enyl-1-methyl-1H-indole vs. Doxorubicin

    To illustrate the comparative analysis, let's consider a hypothetical dataset where our novel indole derivative is tested for its cytotoxic effects against the MCF-7 breast cancer cell line, with Doxorubicin as the positive control.

    CompoundEC50 (µM)Hill SlopeMax Inhibition (%)
    2-Cyclohex-2-enyl-1-methyl-1H-indole8.21.595
    Doxorubicin0.91.298

    Hypothetical data generated for illustrative purposes, based on typical values for novel cytotoxic agents and standard chemotherapeutics.[4][5]

    • Potency: Doxorubicin is significantly more potent than 2-Cyclohex-2-enyl-1-methyl-1H-indole, as indicated by its much lower EC50 value (0.9 µM vs. 8.2 µM).[5]

    • Efficacy: Both compounds exhibit high efficacy, achieving near-complete inhibition of cell viability at higher concentrations.

    • Cooperativity: The Hill slope of 1.5 for the novel indole derivative suggests a steeper dose-response curve compared to Doxorubicin, indicating a more sensitive response to changes in concentration around the EC50.

    It is crucial to perform statistical tests to determine if the observed differences in EC50 and other parameters are statistically significant. This can be achieved using methods like the extra sum-of-squares F-test to compare the fits of the curves.[6]

    Conclusion

    References

    • Jahagirdar, V. G., et al. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl Di-Hydropyrazole Derivatives as Potential Anticancer Agents. MDPI. Available at: [Link]

    • Al-Ostath, A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PMC. Available at: [Link]

    • Bryl, E., et al. (2022). Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin. MDPI. Available at: [Link]

    • Khan, I., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Semantic Scholar. Available at: [Link]

    • Abdel-Wahab, B. F., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC. Available at: [Link]

    • Waud, D. R. (1976). A method for presenting and comparing dose-response curves. PubMed. Available at: [Link]

    • Ribière, C., et al. (2024). Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines. PMC. Available at: [Link]

    • Sakagami, H., et al. (2020). Tumor-Specificity, Neurotoxicity, and Possible Involvement of the Nuclear Receptor Response Pathway of 4,6,8-Trimethyl Azulene Amide Derivatives. ResearchGate. Available at: [Link]

    • Abdel-Maksoud, M. S., et al. (2023). Cytotoxicity (%) dose-response curves of increasing concentrations for selected synthesized spiro pyrazole-oxindole congeners against cancerous cells. ResearchGate. Available at: [Link]

    • Le, J. (2023). Dose-Response Relationships. MSD Manual Professional Edition. Available at: [Link]

    • Motulsky, H. (2023). Beware of using multiple comparisons tests to compare dose-response curves or time courses. GraphPad Prism 11 Statistics Guide. Available at: [Link]

    • Zhang, P., et al. (2024). New cytotoxic indole derivatives with anti-FADU potential produced by the endophytic fungus Penicillium oxalicum 2021CDF-3 through the OSMAC strategy. Frontiers. Available at: [Link]

    • Nishikawa, H., et al. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. PubMed. Available at: [Link]

    • Novick, S., & Zhang, T. (2024). Strategy for Designing In Vivo Dose-Response Comparison Studies. PubMed. Available at: [Link]

    • Motulsky, H. (n.d.). The GraphPad guide to comparing dose-response or kinetic curves. ResearchGate. Available at: [Link]

    • da Silva, G. L., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. PubMed. Available at: [Link]

    • Al-Suhaimi, E. A., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis Online. Available at: [Link]

    • Chel-Guerrero, L., et al. (2023). (A–D) Dose–response curves of the anti-inflammatory effect of the extracts of C. chinense by-product extracts obtained by ME and SFE as a function of the amount of extract mg/ear. ResearchGate. Available at: [Link]

    • Ugwu, D. I., et al. (2022). In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones. DISCOVERY. Available at: [Link]

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    Safety Operating Guide

    A Senior Application Scientist's Guide to the Proper Disposal of 2-Cyclohex-2-enyl-1-methyl-1H-indole

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals engaged in drug discovery and development, the synthesis of novel chemical entities is a daily reality. With this innovation comes the critical responsibility of safe handling and disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Cyclohex-2-enyl-1-methyl-1H-indole. As specific safety and toxicological data for this compound are not extensively documented, we will proceed with a conservative approach, grounding our protocol in the known hazards of its structural components: the indole core and the cyclohexene moiety. This ensures a high margin of safety, protecting both laboratory personnel and the environment.

    Hazard Assessment: A Precautionary Principle

    The foundation of safe disposal is a thorough understanding of the potential risks. As the waste generator, you are responsible for characterizing your waste.[1] In the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards from the compound's constituent parts.

    • Indole Core: The indole scaffold is a well-known structural component in many pharmacologically active molecules.[2] While this makes it valuable in drug discovery, it also warrants caution. The parent compound, indole, is classified as very toxic to aquatic life, and its discharge into the environment must be strictly avoided.[3] Furthermore, many indole derivatives exhibit cytotoxic activity, meaning they can be toxic to cells.[4][5]

    • Cyclohexene Moiety: The cyclohexene group often imparts properties of flammability. Related compounds like cyclohexene and 1-methyl-1-cyclohexene are classified as highly flammable liquids.[6][7] They can also cause skin and respiratory irritation and may be harmful if swallowed and enter the airways.[8][9][10]

    Based on this analysis, 2-Cyclohex-2-enyl-1-methyl-1H-indole must be handled as hazardous waste with potential for ecotoxicity, flammability, and irritation.

    Structural Moiety Known Associated Hazards Primary Safety Concern
    Indole Very toxic to aquatic life[3], Potential cytotoxicity[4]Environmental Contamination, Health Hazard
    Cyclohexene Flammable liquid[7], Skin/Eye/Respiratory Irritant[8][10]Fire Risk, Personnel Exposure
    Overall Compound Assumed Hazardous Waste Comprehensive Safety & Environmental Protocol Required
    Immediate Safety and Handling

    Prior to beginning any work that will generate this waste, ensure all safety measures are in place. This includes immediate-response plans for accidental exposure or spills.

    Personal Protective Equipment (PPE): Always wear appropriate PPE when handling 2-Cyclohex-2-enyl-1-methyl-1H-indole in any form (pure, in solution, or as waste).

    • Protective Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[11]

    • Eye Protection: Safety glasses or goggles are essential to shield from splashes.[11]

    • Protective Clothing: A standard lab coat should be worn.[11]

    Spill Management Protocol: In the event of a spill, act swiftly to contain and clean the material.

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated, and remove all sources of ignition.[12][13]

    • Contain the spill using an inert absorbent material like vermiculite, dry sand, or earth.[11]

    • Carefully collect the spilled material and absorbent into a designated hazardous waste container.[11]

    • Clean the spill area thoroughly. Dispose of all cleaning materials as hazardous waste.

    Step-by-Step Disposal Protocol

    The disposal of 2-Cyclohex-2-enyl-1-methyl-1H-indole must be conducted in a manner that prevents environmental contamination and ensures personnel safety. Under no circumstances should this chemical be discharged into drains or the environment. [3]

    Step 1: Waste Identification and Segregation

    • Designate a Waste Stream: All waste containing 2-Cyclohex-2-enyl-1-methyl-1H-indole, including pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, silica gel), and spill cleanup materials, must be treated as hazardous waste.

    • Segregate Waste: Do not mix this waste with other chemical waste streams.[11][14] Mixing can lead to unknown and potentially dangerous reactions. Collect it in a dedicated waste container.[15]

    Step 2: Container Management

    • Select a Compatible Container: Use a container made of a material compatible with the waste. The original product container is often a suitable choice.[14] Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting cap.[11][14]

    • Label Correctly: The container must be clearly and legibly labeled with the words "HAZARDOUS WASTE" .[14][15] The label must also include the full chemical name, "2-Cyclohex-2-enyl-1-methyl-1H-indole," and a list of any other constituents (e.g., solvents) with their approximate percentages.[15]

    • Keep Container Closed: The waste container must remain closed at all times, except when you are actively adding waste.[14][15] Do not leave a funnel in the container opening.

    Step 3: On-Site Accumulation and Storage

    • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of waste generation and under the control of the laboratory personnel.[15]

    • Store Safely: The storage area must be cool, dry, and well-ventilated.[16] Keep the waste container away from incompatible materials and sources of ignition such as heat, sparks, or open flames.[8][16]

    Step 4: Final Disposal

    • Professional Disposal Service: The final disposal of this hazardous waste must be conducted by a licensed professional waste disposal service.[1][3]

    • Institutional Procedures: Contact your institution's Environmental Health & Safety (EHS) department to arrange for a chemical waste pickup.[1] Follow their specific procedures for completing a hazardous material pickup request form.[14]

    • Uncleaned Containers: Handle any empty, uncleaned containers that held the original product with the same precautions as the product itself and dispose of them as hazardous waste.[11][16]

    Disposal Workflow Diagram

    The following diagram illustrates the decision-making process and procedural flow for the safe disposal of 2-Cyclohex-2-enyl-1-methyl-1H-indole.

    G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Generate Waste Containing 2-Cyclohex-2-enyl-1-methyl-1H-indole B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Is Designated Hazardous Waste Container Available? B->C D Obtain & Label New Container: 'HAZARDOUS WASTE' + Full Chemical Name C->D No E Segregate Waste: Transfer to Designated Container C->E Yes D->E F Securely Close Container E->F G Store in Cool, Dry, Ventilated SAA Away from Ignition Sources F->G H Is Container >90% Full? G->H I Contact EHS/Licensed Waste Disposal Service H->I Yes J Complete Waste Pickup Request I->J K Arrange for Professional Collection J->K

    Caption: Disposal Workflow for 2-Cyclohex-2-enyl-1-methyl-1H-indole.

    References

    • BenchChem. (n.d.). Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide.
    • BenchChem. (n.d.). Proper Disposal of 1-(Hydroxymethyl)indole-2,3-dione: A Step-by-Step Guide.
    • CDH Fine Chemical. (n.d.). INDOLE CAS NO 120-72-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
    • Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.
    • Sigma-Aldrich. (2021, November 13). Safety Data Sheet.
    • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
    • AK Scientific, Inc. (n.d.). Safety Data Sheet.
    • Fisher Scientific. (2010, October 18). SAFETY DATA SHEET.
    • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
    • Apollo Scientific. (2023, July 10). Cyclohex-2-en-1-one Safety Data Sheet.
    • Chemius. (n.d.). Cyclohexane Safety Data Sheet.
    • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
    • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(19), 4770.
    • Al-Suhaimi, E. A., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 868300.
    • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
    • Apollo Scientific. (n.d.). (1S,4R)-1-Methyl-4-(prop-1-en-2-yl)cyclohex-2-en-1-ol Safety Data Sheet.
    • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET for 1-Methyl-1-cyclohexene.
    • Di Micco, S., et al. (2024).
    • Khan, I., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(6), 1293.

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.